Product packaging for MeOSuc-AAPV-CMK(Cat. No.:CAS No. 65144-34-5)

MeOSuc-AAPV-CMK

Cat. No.: B1663094
CAS No.: 65144-34-5
M. Wt: 503.0 g/mol
InChI Key: PJGDFLJMBAYGGC-XLPNERPQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxysuccinyl-Ala-Ala-Pro-Val chloromethyl ketone is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Val by conversion of the terminal carboxy group to the corresponding chloromethyl ketone. It has a role as an EC 3.4.21.37 (leukocyte elastase) inhibitor. It is an alpha-chloroketone, a tripeptide and a methyl ester. It is functionally related to a succinic acid.
prevents elastase-induced emphysema

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35ClN4O7 B1663094 MeOSuc-AAPV-CMK CAS No. 65144-34-5

Properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGDFLJMBAYGGC-XLPNERPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215459
Record name Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65144-34-5
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65144-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible inhibitor of several serine proteases, with a primary focus on human neutrophil elastase (HNE). This technical guide delineates the core mechanism of action of this compound, providing a detailed overview of its molecular interactions, inhibitory kinetics, and the experimental protocols required for its characterization. The specificity of this inhibitor is conferred by its tetrapeptide sequence, which mimics the substrate recognition site of its target enzymes. The irreversible inhibition is achieved through the covalent modification of key active site residues by the chloromethyl ketone moiety. This document aims to serve as a comprehensive resource for researchers employing this compound in their studies.

Introduction

This compound is a synthetic peptide chloromethyl ketone that has been widely utilized as a tool compound in the study of serine protease-mediated pathologies.[1] Serine proteases, such as human neutrophil elastase (HNE), cathepsin G, and proteinase 3, are crucial components of the innate immune response but can also contribute to tissue damage in various inflammatory diseases when their activity is dysregulated.[2][3][4] The tetrapeptide sequence, Ala-Ala-Pro-Val, is designed to specifically target HNE, a key enzyme involved in the degradation of extracellular matrix proteins.[5] The chloromethyl ketone (CMK) functional group is a reactive electrophile that forms a stable covalent bond with active site residues of the target protease, leading to irreversible inhibition.[1]

Core Mechanism of Action

The inhibitory activity of this compound is a two-step process involving initial non-covalent binding followed by irreversible covalent modification of the enzyme's active site.

Specificity and Initial Binding

The peptide portion of this compound, specifically the Ala-Ala-Pro-Val sequence, is responsible for its high affinity and specificity towards neutrophil elastase. This sequence mimics the preferred substrate of HNE, allowing the inhibitor to bind tightly within the enzyme's active site cleft. This initial, reversible binding is a prerequisite for the subsequent irreversible inactivation.

Irreversible Covalent Inhibition

Following the initial binding, the chloromethyl ketone moiety of this compound acts as an alkylating agent. The catalytic dyad of serine proteases, typically consisting of a serine and a histidine residue, is the primary target. The mechanism proceeds as follows:

  • Nucleophilic Attack by Histidine: The imidazole side chain of the active site histidine residue performs a nucleophilic attack on the carbon atom of the chloromethyl group. This results in the displacement of the chlorine atom and the formation of a covalent bond between the histidine and the inhibitor.

  • Hemiketal Formation with Serine: Concurrently, the hydroxyl group of the active site serine residue attacks the carbonyl carbon of the ketone, forming a stable hemiketal adduct.

This dual covalent modification of both the catalytic histidine and serine residues effectively and irreversibly inactivates the enzyme.

G cluster_0 Enzyme Active Site cluster_1 This compound Ser195_OH Ser195-OH Initial_Complex Enzyme-Inhibitor Complex (Non-covalent) Ser195_OH->Initial_Complex Initial Binding His57_N His57-N: His57_N->Initial_Complex Inhibitor MeOSuc-AAPV-CO-CH2Cl Inhibitor->Initial_Complex Alkylated_His Alkylated Histidine (Covalent Bond) Initial_Complex->Alkylated_His Nucleophilic Attack Hemiketal Hemiketal Adduct (Covalent Bond) Initial_Complex->Hemiketal Nucleophilic Attack Inactive_Enzyme Irreversibly Inactivated Enzyme Alkylated_His->Inactive_Enzyme Hemiketal->Inactive_Enzyme G Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Prep_Enzyme Prepare HNE Solution Start->Prep_Enzyme Incubate Incubate Inhibitor and HNE in 96-well plate Prep_Inhibitor->Incubate Prep_Enzyme->Incubate Prep_Substrate Prepare Fluorogenic Substrate Solution Incubate->Prep_Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Unveiling the Target Specificity of MeOSuc-AAPV-CMK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target specificity of the irreversible serine protease inhibitor, MeOSuc-AAPV-CMK (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-Chloromethylketone). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its primary targets, inhibitory mechanism, and kinetic parameters.

Core Target Profile: A Potent Inhibitor of Neutrophil Serine Proteases

This compound is firmly established as a potent, irreversible inhibitor of several key serine proteases, most notably those found in the azurophilic granules of human neutrophils. Its primary targets are:

  • Human Neutrophil Elastase (HNE): Also known as leukocyte elastase, HNE is considered the principal target of this compound.[1][2][3][4]

  • Cathepsin G: This chymotrypsin-like serine protease is another significant target of the inhibitor.[1][2][3][4]

  • Proteinase 3 (PR3): The third major neutrophil serine protease inhibited by this compound.[1][2][3][4]

The tetrapeptide sequence (Ala-Ala-Pro-Val) of the inhibitor mimics the preferred substrate recognition sequence of HNE, contributing to its high affinity for this enzyme.

Mechanism of Irreversible Inhibition

This compound functions as a suicide inhibitor. The chloromethylketone (CMK) moiety is a key feature, acting as a reactive "warhead." The mechanism of inhibition is a two-step process:

  • Initial Binding: The inhibitor first binds non-covalently to the active site of the target protease in a reversible manner.

  • Covalent Modification: Following binding, the CMK group forms a stable, covalent bond with a critical histidine residue within the enzyme's catalytic triad. This irreversible modification permanently inactivates the enzyme.

This mechanism is characteristic of affinity labels, where the inhibitor's structure directs it to the active site of a specific enzyme or class of enzymes.

Quantitative Analysis of Inhibitory Potency

While comprehensive kinetic data across a wide range of proteases is not extensively published in a single source, the available information points to a high degree of potency and a degree of selectivity for neutrophil serine proteases.

Target EnzymeInhibitorSecond-Order Rate Constant (kobs/[I]) (M⁻¹s⁻¹)Comments
Human Neutrophil Elastase (HNE)This compound1.7 x 10⁵Determined at pH 7.5.
Proteinase KThis compound-Requires a 10-fold higher concentration for similar inhibition compared to MeOSuc-AAPF-CMK.[5]

Note: The second-order rate constant (often referred to as k_inact/K_i) is a measure of the efficiency of an irreversible inhibitor.

Further research is required to establish a complete quantitative profile, including the determination of the individual kinetic parameters, the inhibition constant (Ki) and the maximal rate of inactivation (kinact), for cathepsin G and proteinase 3.

Experimental Protocols

The determination of the inhibitory activity of this compound involves kinetic assays that measure the rate of enzyme inactivation. Below is a generalized protocol for determining the second-order rate constant of inhibition for a serine protease like human neutrophil elastase.

Materials:
  • Purified Human Neutrophil Elastase (HNE)

  • This compound

  • Chromogenic or fluorogenic HNE substrate (e.g., MeOSuc-AAPV-pNA or MeOSuc-AAPV-AFC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Dimethyl Sulfoxide (DMSO) for inhibitor stock solution

  • Microplate reader

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the HNE substrate in an appropriate solvent.

    • Prepare working solutions of HNE, substrate, and inhibitor in the assay buffer. It is critical to prepare fresh dilutions of the inhibitor for each experiment.

  • Enzyme Inhibition Assay:

    • The assay is performed by monitoring the residual enzyme activity after incubation with the inhibitor for various time points.

    • In a microplate well, pre-incubate a known concentration of HNE with various concentrations of this compound in the assay buffer.

    • At specific time intervals, add the HNE substrate to the wells to initiate the enzymatic reaction. The substrate concentration should be high enough to ensure pseudo-first-order kinetics with respect to substrate concentration.

    • Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • The slope of the resulting linear plot represents the second-order rate constant of inhibition (kobs/[I]).

Visualizing the Inhibition Workflow

The following diagram illustrates the experimental workflow for determining the kinetic parameters of an irreversible inhibitor.

G Experimental Workflow for Irreversible Inhibitor Kinetics cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (DMSO) pre_incubation Pre-incubate Enzyme and Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Stock prep_enzyme->pre_incubation prep_substrate Prepare Substrate Stock add_substrate Add Substrate at Time Intervals prep_substrate->add_substrate prep_buffer Prepare Assay Buffer pre_incubation->add_substrate measure_activity Measure Residual Enzyme Activity add_substrate->measure_activity plot_ln_activity Plot ln(Activity) vs. Time measure_activity->plot_ln_activity calc_kobs Calculate k_obs (slope) plot_ln_activity->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs calc_rate_constant Determine Second-Order Rate Constant (slope) plot_kobs->calc_rate_constant

Caption: Workflow for determining the kinetic parameters of irreversible enzyme inhibition.

Signaling Pathway Context

This compound's targets—HNE, cathepsin G, and PR3—are key players in the inflammatory response. When neutrophils are activated at a site of inflammation, they release the contents of their azurophilic granules, including these proteases. These enzymes can degrade components of the extracellular matrix, process cytokines and chemokines, and contribute to tissue damage. By irreversibly inhibiting these proteases, this compound can modulate the inflammatory cascade.

G Modulation of Inflammation by this compound cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_effects Downstream Effects cluster_inhibition Inhibitory Action stimulus Inflammatory Signal neutrophil Neutrophil stimulus->neutrophil degranulation Degranulation neutrophil->degranulation proteases Release of HNE, Cathepsin G, PR3 degranulation->proteases ecm_degradation ECM Degradation proteases->ecm_degradation cytokine_processing Cytokine/Chemokine Processing proteases->cytokine_processing tissue_damage Tissue Damage proteases->tissue_damage inhibitor This compound inhibitor->proteases Inhibition

Caption: this compound inhibits neutrophil serine proteases, modulating inflammation.

Conclusion

This compound is a potent, irreversible inhibitor of human neutrophil elastase, cathepsin G, and proteinase 3. Its mechanism of action involves the covalent modification of the active site of these enzymes. While quantitative kinetic data is most robust for its interaction with HNE, its established activity against cathepsin G and PR3 underscores its utility as a tool for studying the roles of these proteases in inflammatory and other disease processes. The experimental protocols outlined in this guide provide a framework for the further characterization of its inhibitory profile.

References

MeOSuc-AAPV-CMK: A Technical Guide to a Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens. However, when released extracellularly in excess, NE can inflict significant damage to host tissues, contributing to the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis. Consequently, the development of specific and potent NE inhibitors is a key area of therapeutic research.

This technical guide provides an in-depth overview of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a widely utilized irreversible inhibitor of neutrophil elastase. We will delve into its mechanism of action, biochemical properties, and its application in research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Biochemical Profile and Mechanism of Action

This compound is a synthetic peptide-based chloromethyl ketone that acts as a potent and irreversible inhibitor of human neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the preferred substrate recognition site of neutrophil elastase, allowing for its specific binding to the enzyme's active site.

The inhibitory mechanism involves the formation of a covalent bond between the chloromethyl ketone moiety of the inhibitor and the active site histidine residue of the elastase. This irreversible alkylation effectively and permanently inactivates the enzyme. While highly potent against neutrophil elastase, this compound has also been reported to inhibit other related serine proteases, such as cathepsin G and proteinase 3, albeit with potentially different efficiencies.[2]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and known off-targets. It is important to note that specific IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and buffer composition. The data presented here are compiled from various sources, including commercial datasheets and scientific literature where this compound was used as a reference compound.

Target EnzymeInhibitorIC50KiReference
Human Neutrophil ElastaseThis compoundVariesVaries
Cathepsin GThis compoundNot specifiedNot specified[2]
Proteinase 3This compoundNot specifiedNot specified[2]

Note: Specific IC50 and Ki values from primary research articles directly determining these constants for this compound are not consistently reported. The compound is often used as a benchmark inhibitor.

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

Neutrophil elastase is not only a destructive protease but also a potent signaling molecule that can activate various cellular pathways, leading to pro-inflammatory and pathological responses. By inhibiting NE, this compound can effectively modulate these signaling cascades.

MUC1 and MUC5AC Expression Pathway

In airway epithelial cells, neutrophil elastase is a known inducer of mucin (MUC) gene expression, particularly MUC1 and MUC5AC, leading to mucus hypersecretion observed in various respiratory diseases. The signaling pathway leading to MUC1 expression involves a cascade of events initiated by NE at the cell surface, as depicted in the diagram below.

MUC1_Signaling_Pathway cluster_membrane Cell Membrane NE Neutrophil Elastase Unknown_Receptor Unknown Receptor NE->Unknown_Receptor PKC_delta PKCδ Unknown_Receptor->PKC_delta DUOX1 DUOX1 PKC_delta->DUOX1 ROS ROS DUOX1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha cleavage pro_TNF_alpha pro-TNF-α pro_TNF_alpha->TACE TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_Gene MUC1 Gene Expression Sp1->MUC1_Gene

NE-induced MUC1 expression signaling pathway.
PI3K/Akt Signaling Pathway

Neutrophil elastase can also activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell proliferation, survival, and apoptosis. In some contexts, such as in leukemia cells, NE-mediated activation of this pathway can promote cancer cell survival and proliferation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane NE Neutrophil Elastase Cell_Surface_Receptor Cell Surface Receptor NE->Cell_Surface_Receptor PI3K PI3K Cell_Surface_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PIP2->PI3K p_Akt p-Akt (Active) PIP3->p_Akt recruitment & activation Akt Akt Akt->p_Akt Downstream_Effectors Downstream Effectors p_Akt->Downstream_Effectors Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

NE-activated PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Neutrophil Elastase Inhibition Assay (In Vitro)

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (purified)

  • This compound

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute human neutrophil elastase in assay buffer to a stock concentration of 1 mg/mL. Further dilute to the desired working concentration (e.g., 10 nM) immediately before use.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Dilute in assay buffer to the desired working concentration (e.g., 100 µM) just before use.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of a serial dilution of this compound to the test wells. Add 10 µL of DMSO to the control (no inhibitor) wells.

    • Add 20 µL of the diluted human neutrophil elastase solution to all wells except the blank (add 20 µL of assay buffer to the blank).

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the diluted fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for MeOSuc-AAPV-AMC) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background fluorescence (blank wells).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Assay for MUC1 Expression

This protocol describes how to assess the effect of this compound on neutrophil elastase-induced MUC1 expression in airway epithelial cells (e.g., A549 cells).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Neutrophil Elastase

  • This compound

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • Primers for MUC1 and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to confluence.

    • Serum-starve the cells for 24 hours before treatment.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with human neutrophil elastase (e.g., 100 nM) for 24 hours. Include a vehicle control (no NE) and a positive control (NE alone).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using primers for MUC1 and the housekeeping gene.

    • Set up reactions in triplicate for each sample.

  • Data Analysis:

    • Calculate the relative expression of MUC1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

    • Compare the MUC1 expression levels in the different treatment groups.

In Vivo Model of Acute Lung Injury

This protocol provides a general framework for evaluating the efficacy of this compound in a murine model of neutrophil elastase-induced acute lung injury.

Materials:

  • Mice (e.g., C57BL/6)

  • Human Neutrophil Elastase

  • This compound

  • Anesthesia

  • Intratracheal instillation device

  • Materials for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and protein quantification

Procedure:

  • Animal Groups:

    • Divide mice into several groups: a sham control (saline instillation), a vehicle control (NE instillation + vehicle), and treatment groups (NE instillation + different doses of this compound).

  • Inhibitor Administration:

    • Administer this compound (e.g., via intraperitoneal injection or intratracheal instillation) at a predetermined time before the NE challenge.

  • Induction of Lung Injury:

    • Anesthetize the mice and intratracheally instill human neutrophil elastase to induce lung injury.

  • Assessment of Lung Injury (e.g., 24 hours post-instillation):

    • Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.

    • Analyze the BAL fluid for:

      • Total and differential cell counts (especially neutrophils).

      • Total protein concentration (as a marker of alveolar-capillary barrier permeability).

      • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Harvest lung tissue for histological analysis to assess inflammation and tissue damage.

  • Data Analysis:

    • Compare the parameters of lung injury between the different treatment groups to evaluate the protective effects of this compound.

Synthesis Workflow

Synthesis_Workflow Start Start: Resin with Fmoc-Valine SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Start->SPPS_Cycle Deprotection_Pro Fmoc Deprotection (Proline) SPPS_Cycle->Deprotection_Pro Coupling_Pro Coupling of Fmoc-Pro-OH Deprotection_Pro->Coupling_Pro Deprotection_Ala1 Fmoc Deprotection (Alanine) Coupling_Pro->Deprotection_Ala1 Coupling_Ala1 Coupling of Fmoc-Ala-OH Deprotection_Ala1->Coupling_Ala1 Deprotection_Ala2 Fmoc Deprotection (Alanine) Coupling_Ala1->Deprotection_Ala2 Coupling_Ala2 Coupling of Fmoc-Ala-OH Deprotection_Ala2->Coupling_Ala2 Coupling_MeOSuc Coupling of Methoxysuccinic Anhydride Coupling_Ala2->Coupling_MeOSuc Cleavage Cleavage from Resin Coupling_MeOSuc->Cleavage Protected_Peptide MeOSuc-AAPV-OH Cleavage->Protected_Peptide Diazomethane_Reaction Reaction with Diazomethane Protected_Peptide->Diazomethane_Reaction Diazoketone MeOSuc-AAPV-CHN2 Diazomethane_Reaction->Diazoketone HCl_Reaction Reaction with HCl Diazoketone->HCl_Reaction Final_Product Final Product: This compound HCl_Reaction->Final_Product

General workflow for the synthesis of this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of neutrophil elastase in health and disease. Its potent and irreversible inhibitory activity makes it an invaluable reagent for elucidating the downstream consequences of NE activity in various biological systems. This guide has provided a comprehensive overview of its biochemical properties, its impact on key signaling pathways, and detailed protocols for its use in experimental settings. As research into neutrophil-mediated inflammation continues to evolve, this compound will undoubtedly continue to be a critical component of the researcher's toolkit for dissecting the complex contributions of neutrophil elastase to human pathology and for the development of novel therapeutic interventions.

References

An In-depth Technical Guide to the Inhibition of Cathepsin G by MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptide inhibitor N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) and its interaction with the serine protease Cathepsin G. While widely recognized as a potent inhibitor of neutrophil elastase, its efficacy against Cathepsin G is less defined in peer-reviewed literature. This document synthesizes the available information on this compound, details the function and signaling pathways of Cathepsin G, and presents experimental protocols for evaluating its inhibition. The aim is to provide a critical and data-driven resource for researchers investigating serine protease inhibitors and their therapeutic potential.

Introduction to this compound

N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone, commonly abbreviated as this compound, is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases.[1][2][3][4][5] Its design is based on the preferred substrate sequence of human neutrophil elastase, making it a highly effective inhibitor of this enzyme.[6] The presence of a chloromethyl ketone (CMK) reactive group allows it to form a covalent bond with the active site of target proteases, leading to irreversible inactivation.[7][8]

1.1. Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₂H₃₅ClN₄O₇
Molecular Weight 503.0 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF

Data sourced from PubChem CID 5486692.

Cathepsin G: A Multifunctional Serine Protease

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[3][9] It plays a crucial role in the innate immune response through both proteolytic and non-proteolytic activities. Cathepsin G is involved in host defense, inflammation, and tissue remodeling. Its substrate specificity is broader than that of elastase, with a preference for aromatic amino acid residues at the P1 position.

2.1. Biological Functions and Signaling Pathways

Cathepsin G contributes to various physiological and pathological processes:

  • Inflammation: It can process cytokines and chemokines, amplifying the inflammatory response.

  • Host Defense: Cathepsin G exhibits antimicrobial activity against a range of pathogens.

  • Tissue Remodeling: It can degrade components of the extracellular matrix.

  • Cardiovascular Effects: It is capable of activating platelets and converting angiotensin I to angiotensin II.

CathepsinG_Signaling cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Neutrophil Neutrophil Activation AzurophilGranule Azurophil Granule Neutrophil->AzurophilGranule Stimulation CathepsinG_Release Cathepsin G Release AzurophilGranule->CathepsinG_Release CathepsinG Active Cathepsin G CathepsinG_Release->CathepsinG ECM Extracellular Matrix CathepsinG->ECM Degradation Cytokines Pro-inflammatory Cytokines CathepsinG->Cytokines Processing & Activation Pathogens Pathogens CathepsinG->Pathogens Killing Platelets Platelets CathepsinG->Platelets Activation

This compound as an Inhibitor of Cathepsin G: A Critical Evaluation

While this compound is widely marketed as an inhibitor of Cathepsin G, there is a notable lack of quantitative kinetic data in peer-reviewed scientific literature to substantiate this claim with the same level of evidence as for its inhibition of neutrophil elastase.

3.1. Mechanism of Action

Peptide chloromethyl ketones are mechanism-based irreversible inhibitors. The peptide sequence directs the inhibitor to the active site of the target protease. The chloromethyl ketone moiety then acts as an alkylating agent, forming a covalent bond with the active site histidine residue, thereby irreversibly inactivating the enzyme.

Inhibition_Mechanism cluster_Enzyme Cathepsin G Active Site ActiveSite Catalytic Triad (His, Ser, Asp) Complex Enzyme-Inhibitor Complex ActiveSite->Complex Reversible Complex Formation Inhibitor This compound Inhibitor->ActiveSite Binding InactiveEnzyme Inactive Enzyme (Covalently Modified) Complex->InactiveEnzyme Irreversible Alkylation of Histidine

3.2. Quantitative Inhibition Data

A thorough review of the scientific literature reveals a significant lack of published kinetic constants (e.g., Kᵢ, kᵢₙₐ꜀ₜ/Kᵢ, IC₅₀) for the inhibition of Cathepsin G by this compound. While it is a potent inhibitor of human neutrophil elastase, its efficacy against Cathepsin G remains to be rigorously quantified in peer-reviewed studies. In one study, this compound did not inhibit cell lysis mediated by Cathepsin G, suggesting it may be a weak inhibitor in a cellular context.[10]

Target EnzymeInhibitorKᵢkᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)IC₅₀Reference
Cathepsin GThis compoundData not availableData not availableData not availableN/A
Neutrophil ElastaseThis compound10 µM (Kᵢ)Data not availableData not available[6]

Experimental Protocols for Assessing Cathepsin G Inhibition

To address the gap in the literature, researchers can utilize established methods to determine the kinetic parameters of Cathepsin G inhibition by this compound.

4.1. Determination of the Second-Order Rate Constant (kₐₚₚ/[I])

This protocol is designed to measure the rate of irreversible inhibition of Cathepsin G.

Materials:

  • Human Cathepsin G (purified)

  • This compound

  • Chromogenic or fluorogenic Cathepsin G substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add varying concentrations of this compound to the assay buffer.

  • Add a fixed concentration of Cathepsin G to each well to initiate the pre-incubation.

  • At various time points, add the chromogenic/fluorogenic substrate to the wells.

  • Immediately measure the rate of substrate hydrolysis (initial velocity, vᵢ) using a microplate reader.

  • Plot the natural logarithm of the remaining enzyme activity (ln(vᵢ)) versus the pre-incubation time for each inhibitor concentration.

  • The slope of each line will be the apparent first-order rate constant (kₐₚₚ).

  • Plot kₐₚₚ against the inhibitor concentration ([I]) to determine the second-order rate constant (kₐₚₚ/[I]), which is the slope of this second plot.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis Reagents Prepare Reagents: - Cathepsin G - this compound - Substrate - Assay Buffer Preincubation Pre-incubate Cathepsin G with varying [Inhibitor] for different time intervals Reagents->Preincubation SubstrateAddition Add Substrate Preincubation->SubstrateAddition Measurement Measure Initial Velocity (vᵢ) (Spectrophotometry) SubstrateAddition->Measurement Plot1 Plot ln(vᵢ) vs. Time to determine kₐₚₚ for each [I] Measurement->Plot1 Plot2 Plot kₐₚₚ vs. [I] to determine kₐₚₚ/[I] Plot1->Plot2

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of human neutrophil elastase. While it is often cited as a Cathepsin G inhibitor, particularly by commercial suppliers, there is a conspicuous absence of rigorous kinetic data in the peer-reviewed literature to support this. The available evidence, including a study showing a lack of inhibition in a cellular assay, suggests that this compound may be a significantly weaker inhibitor of Cathepsin G compared to elastase.

This technical guide provides researchers with a critical perspective on the current state of knowledge and offers detailed protocols to enable the independent evaluation of the inhibitory activity of this compound against Cathepsin G. Such studies are crucial for a more complete understanding of the inhibitor's specificity and for its appropriate use in research and drug development.

References

In-Depth Technical Guide: MeOSuc-AAPV-CMK Activity Against Proteinase 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) against human neutrophil proteinase 3 (PR3). This document details the mechanism of action, available quantitative data, and relevant experimental methodologies.

Introduction

This compound is a well-established synthetic peptide inhibitor of serine proteases, most notably neutrophil elastase.[1][2] Its activity extends to other related enzymes, including proteinase 3.[1][2] Proteinase 3 is a neutral serine protease found in the azurophilic granules of neutrophils and is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. Understanding the interaction between this compound and proteinase 3 is crucial for the development of targeted therapies.

Mechanism of Action

This compound is a tetrapeptide designed to mimic the substrate of neutrophil elastase and related proteases. The inhibitory mechanism relies on the chloromethyl ketone (CMK) moiety, which acts as an irreversible covalent modifier. The peptide sequence (Ala-Ala-Pro-Val) directs the inhibitor to the active site of the protease. Once positioned, the CMK group forms a covalent bond with the active site histidine residue, leading to the irreversible inactivation of the enzyme.

G cluster_0 Inhibition of Proteinase 3 by this compound Inhibitor This compound Binding Substrate Mimicry Binding Inhibitor->Binding Recognizes Enzyme Proteinase 3 (Active Site) Enzyme->Binding Binds to Covalent_Bond Covalent Bond Formation (CMK with Histidine) Binding->Covalent_Bond Positions for Inactivated_Enzyme Inactive Enzyme-Inhibitor Complex Covalent_Bond->Inactivated_Enzyme Results in

Caption: Mechanism of irreversible inhibition of Proteinase 3.

Quantitative Data

Specific quantitative data on the inhibition of proteinase 3 by this compound is limited in readily available literature. However, a dissertation from the University of Munich cites an IC50 value from a 1986 publication by Stein et al.

InhibitorTarget EnzymeParameterValueReference
This compoundProteinase 3IC5010 µMStein et al., 1986 (as cited in a 2018 dissertation)[3]

Note: Efforts to locate the original 1986 publication by Stein et al. for primary verification and detailed experimental conditions were unsuccessful. The provided IC50 value should be considered with this limitation in mind.

Experimental Protocols

General Proteinase 3 Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory potential of a compound against proteinase 3.

Materials:

  • Human neutrophil proteinase 3 (purified)

  • This compound (or other test inhibitor)

  • Fluorogenic substrate for proteinase 3 (e.g., Abz-VADvADYQ-EDDnp)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% (v/v) Triton X-100, pH 7.4

  • DMSO (for dissolving inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in Assay Buffer to achieve a range of final concentrations.

  • Enzyme Preparation: Dilute the proteinase 3 stock solution in Assay Buffer to the desired working concentration.

  • Reaction Mixture: In the wells of a 96-well microplate, add the following in order:

    • Assay Buffer

    • Inhibitor solution (or DMSO for control)

    • Proteinase 3 solution

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_1 Proteinase 3 Inhibition Assay Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Prep_Enzyme Prepare Proteinase 3 Solution Start->Prep_Enzyme Mix_Reagents Combine Buffer, Inhibitor, and Enzyme Prep_Inhibitor->Mix_Reagents Prep_Enzyme->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a proteinase 3 inhibition assay.

Conclusion

This compound is a known inhibitor of proteinase 3, acting through irreversible covalent modification of the enzyme's active site. While its primary application has been in the study of neutrophil elastase, its cross-reactivity with proteinase 3 is of significant interest. The available quantitative data, although limited, suggests a moderate potency. Further research is warranted to fully characterize the kinetics of this interaction and to explore the therapeutic potential of targeting proteinase 3 with similar peptide-based inhibitors. The experimental protocol outlined provides a foundation for such investigations.

References

Investigating Rheumatoid Arthritis with MeOSuc-AAPV-CMK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The pathogenesis of RA is complex, involving a cascade of inflammatory cells, cytokines, and signaling pathways. Among the key cellular players, neutrophils have emerged as significant contributors to the inflammatory milieu and joint damage observed in RA.[1][2] Activated neutrophils release a variety of potent effector molecules, including reactive oxygen species (ROS) and proteolytic enzymes, from their granules.[3][4]

One of the most abundant and destructive of these enzymes is neutrophil elastase (NE), a serine protease implicated in the degradation of extracellular matrix components such as elastin and collagen, which are crucial for cartilage integrity.[1][3] Furthermore, NE contributes to the inflammatory cycle by processing cytokines and participating in the formation of neutrophil extracellular traps (NETs), which can expose autoantigens and perpetuate the autoimmune response.[4][5] Given its central role in RA pathology, neutrophil elastase represents a compelling therapeutic target.

This technical guide focuses on Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase.[6] We will delve into its mechanism of action, provide detailed experimental protocols for its use in RA research, present relevant quantitative data, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action

This compound is a peptide-based chloromethyl ketone that acts as a suicide inhibitor of neutrophil elastase.[6] The peptide sequence (Ala-Ala-Pro-Val) mimics the substrate recognition site of neutrophil elastase, allowing the inhibitor to bind to the enzyme's active site. The chloromethyl ketone (CMK) group then irreversibly alkylates a critical histidine residue within the catalytic triad of the enzyme, leading to its inactivation.[6] By inhibiting neutrophil elastase, this compound is expected to mitigate the downstream pathological effects of this enzyme in rheumatoid arthritis, including cartilage degradation and amplification of the inflammatory response.

Data Presentation

While specific in vivo efficacy data for this compound in rheumatoid arthritis models is not extensively published, the following tables provide a summary of relevant quantitative data for neutrophil elastase inhibitors and substrates, which are crucial for designing and interpreting experiments with this compound.

Table 1: Inhibitory Activity of Compounds against Human Neutrophil Elastase (HNE)

CompoundIC50 (µM)Ki (µM)Inhibition TypeSubstrate UsedReference
Compound 17 (from P. tomentosa)-3.2NoncompetitiveMeOSuc-AAPV-pNA[5]
Various Flavanones (from P. tomentosa)2.4 ± 1.0 to 74.7 ± 8.5--MeOSuc-AAPV-pNA[5]

Note: This table presents data for other neutrophil elastase inhibitors to provide a reference range for inhibitory concentrations. Specific IC50 values for this compound in RA-relevant assays were not available in the searched literature.

Table 2: Properties of Fluorogenic Substrates for Neutrophil Elastase Assays

SubstrateKm (µM)Excitation (nm)Emission (nm)Reference
MeOSuc-AAPV-AFC130380500[7]
MeOSuc-AAPV-AMC130380460[4]

Experimental Protocols

In Vitro Neutrophil Elastase Activity Assay

This protocol describes a fluorometric assay to measure the activity of neutrophil elastase and assess the inhibitory potential of this compound.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic substrate (e.g., MeOSuc-AAPV-AFC or MeOSuc-AAPV-AMC)

  • Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[8]

  • DMSO for dissolving compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.

    • Reconstitute HNE in Assay Buffer to a working concentration (e.g., 1 nM).

    • Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions (e.g., 10 µM).[8]

  • Assay Setup:

    • In a 96-well plate, add 25 µL of Assay Buffer (for enzyme control) or 25 µL of diluted this compound solution (for inhibitor testing).

    • Add 50 µL of the diluted HNE solution to each well, except for the blank wells.

    • Incubate at room temperature for 20 minutes to allow for inhibitor binding.[3]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for MeOSuc-AAPV-AFC).

    • Measure the fluorescence intensity kinetically for 10-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min).

    • Determine the percent inhibition by comparing the rate in the presence of this compound to the enzyme control.

    • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice and a general framework for evaluating the therapeutic efficacy of this compound.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO in corn oil)[1]

  • Calipers for measuring paw thickness

  • Scoring system for arthritis severity

Procedure:

  • Induction of CIA:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, boost the immunization with 100 µg of bovine type II collagen emulsified in IFA.

  • Treatment Protocol:

    • Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28).

    • Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at a pre-determined dose and schedule. Note: Specific dosage for this compound in CIA models is not well-documented and may require a dose-finding study.

  • Assessment of Arthritis:

    • Monitor mice daily for signs of arthritis.

    • Arthritis Score: Score each paw on a scale of 0-4 based on the degree of inflammation and swelling (0=normal, 1=mild swelling and erythema of one digit, 2=moderate swelling of more than one digit, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[9]

    • Paw Edema: Measure the thickness of the hind paws daily or every other day using calipers.[9]

  • Endpoint Analysis (e.g., on day 42):

    • Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.

    • Harvest joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.[1]

Cell-Based Assays with Neutrophils and Synoviocytes

Neutrophil Isolation and Stimulation:

  • Isolate neutrophils from human peripheral blood using standard density gradient centrifugation methods.

  • Pre-incubate isolated neutrophils with various concentrations of this compound for 30 minutes.

  • Stimulate the neutrophils with an agonist such as phorbol myristate acetate (PMA) or a chemoattractant like fMLP.

  • Measure the release of neutrophil elastase into the supernatant using the in vitro activity assay described above.

  • Assess the impact on signaling pathways (e.g., MAPK, NF-κB) by preparing cell lysates for Western blotting to detect phosphorylated forms of key signaling proteins.

Fibroblast-Like Synoviocyte (FLS) Culture and Stimulation:

  • Isolate and culture FLS from synovial tissue of RA patients.

  • Pre-treat the FLS with this compound for 1 hour.

  • Stimulate the cells with pro-inflammatory cytokines such as TNF-α or IL-1β.[10]

  • Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators (e.g., IL-6, IL-8, MMPs) by ELISA.

  • Prepare cell lysates to analyze the activation of intracellular signaling pathways (e.g., phosphorylation of MAPK and NF-κB components) by Western blotting.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways implicated in rheumatoid arthritis that are potentially modulated by inhibiting neutrophil elastase, as well as a typical experimental workflow for evaluating this compound.

G cluster_0 Neutrophil Activation & Elastase Release cluster_1 Downstream Pathological Effects in RA ImmuneComplexes Immune Complexes Neutrophil Neutrophil ImmuneComplexes->Neutrophil Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Neutrophil Degranulation Degranulation Neutrophil->Degranulation NE Neutrophil Elastase (NE) Degranulation->NE Cartilage Cartilage Matrix (Collagen, Elastin) NE->Cartilage Cleavage FLS Fibroblast-Like Synoviocytes (FLS) NE->FLS Activation Macrophage Macrophage NE->Macrophage Activation NETosis NETosis NE->NETosis Promotion MeOSuc This compound MeOSuc->NE Inhibition Degradation Matrix Degradation Cartilage->Degradation JointDamage Joint Damage Degradation->JointDamage CytokineProd Cytokine Production (IL-6, IL-8, MMPs) FLS->CytokineProd Macrophage->CytokineProd CytokineProd->JointDamage Autoantigens Autoantigen Exposure NETosis->Autoantigens Autoantigens->JointDamage

Caption: Role of Neutrophil Elastase in RA and the inhibitory action of this compound.

G cluster_0 Upstream Activators in RA Synovium cluster_1 Intracellular Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_2 Downstream Effects cluster_3 Potential Inhibition by NE Blockade TNFa TNF-α p38 p38 TNFa->p38 JNK JNK TNFa->JNK IKK IKK TNFa->IKK IL1b IL-1β IL1b->p38 IL1b->IKK TLR_Ligands TLR Ligands TLR_Ligands->p38 TLR_Ligands->IKK AP1 AP-1 p38->AP1 ERK ERK ERK->AP1 JNK->AP1 IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8, MMPs) NFkB_nucleus->Proinflammatory_Genes AP1->Proinflammatory_Genes MeOSuc This compound NE Neutrophil Elastase MeOSuc->NE NE->TNFa Activation of pro-TNF-α NE->IL1b Activation of pro-IL-1β

Caption: Key inflammatory signaling pathways in RA potentially modulated by NE inhibition.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy enzymatic_assay Neutrophil Elastase Activity Assay ic50 Determine IC50 of This compound enzymatic_assay->ic50 treatment Administer This compound ic50->treatment Inform dose selection cell_assays Cell-Based Assays (Neutrophils, Synoviocytes) cytokine_inhibition Assess inhibition of cytokine/MMP release cell_assays->cytokine_inhibition signal_pathway Analyze impact on MAPK/NF-κB signaling cell_assays->signal_pathway cia_model Collagen-Induced Arthritis (CIA) Model cia_model->treatment clinical_assessment Clinical Assessment (Arthritis Score, Paw Swelling) treatment->clinical_assessment histology Histopathological Analysis of Joints treatment->histology biomarkers Biomarker Analysis (Cytokines, Antibodies) treatment->biomarkers efficacy_determination Determine Therapeutic Efficacy clinical_assessment->efficacy_determination histology->efficacy_determination biomarkers->efficacy_determination

Caption: Experimental workflow for investigating this compound in RA research.

Conclusion

This compound, as a potent inhibitor of neutrophil elastase, holds significant promise as a research tool to elucidate the role of this key protease in the pathogenesis of rheumatoid arthritis. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for scientists to investigate the therapeutic potential of targeting neutrophil elastase in RA. While further studies are needed to establish the in vivo efficacy and precise molecular mechanisms of this compound in arthritis models, the available evidence strongly supports its use in advancing our understanding of this complex autoimmune disease and in the development of novel therapeutic strategies.

References

MeOSuc-AAPV-CMK in Cystic Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder characterized by chronic lung inflammation and mucus obstruction, leading to progressive lung damage. A key contributor to this pathology is an excess of neutrophil elastase (NE), a potent serine protease released by neutrophils in the airways. Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a well-established, irreversible inhibitor of neutrophil elastase. This technical guide provides an in-depth overview of the applications of this compound in CF research, focusing on its mechanism of action, its effects on key pathological processes, and detailed experimental protocols.

Mechanism of Action and Pathophysiological Relevance in Cystic Fibrosis

In the CF lung, a persistent inflammatory response leads to a massive influx of neutrophils. These neutrophils release high levels of elastase, overwhelming the natural anti-protease defenses of the airways. This protease-antiprotease imbalance is a central feature of CF lung disease.

Neutrophil elastase contributes to CF lung pathology through several mechanisms:

  • Inflammation: NE can amplify the inflammatory cascade. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), by airway epithelial cells. This creates a vicious cycle by attracting more neutrophils to the lungs.

  • Mucus Hypersecretion: NE is a potent secretagogue, stimulating the upregulation and secretion of mucins, particularly MUC5AC, from airway goblet cells. This contributes to the accumulation of thick, tenacious mucus that is characteristic of CF.

  • Tissue Damage: NE can degrade essential components of the lung's extracellular matrix, including elastin, leading to bronchiectasis and a progressive loss of lung function.

  • Impaired Immune Response: By cleaving receptors on immune cells, NE can impair the clearance of apoptotic cells, contributing to persistent inflammation.

This compound acts as a specific and irreversible inhibitor of neutrophil elastase. Its chemical structure allows it to bind to the active site of the enzyme, effectively neutralizing its proteolytic activity. By inhibiting NE, this compound can be a valuable tool to dissect the role of this protease in CF pathogenesis and to evaluate the therapeutic potential of NE inhibition.

Quantitative Data on the Effects of Neutrophil Elastase in Cystic Fibrosis

While specific quantitative data for the dose-dependent effects of this compound in CF models is limited in the readily available literature, the following table summarizes the impact of neutrophil elastase on various parameters relevant to CF pathology. The inhibition of these effects is the primary application of this compound in a research setting.

ParameterEffect of Neutrophil ElastaseRelevant Cell/SystemCitation
IL-8 Expression Increased mRNA and protein levelsHuman Bronchial Epithelial Cells[1][2]
MUC5AC Expression Increased mRNA and protein levelsHuman Airway Epithelial Cells[3][4][5][6]
Mucus Viscoelasticity Increased elastic (G') and viscous (G'') moduliCystic Fibrosis Sputum[7]
Apoptotic Cell Clearance Impaired phagocytosisHuman Macrophages[8]

Key Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in the context of cystic fibrosis research.

Neutrophil Elastase Activity Assay in Cystic Fibrosis Sputum

This protocol is adapted from general fluorometric neutrophil elastase activity assays and can be used to determine the inhibitory potential of this compound in biological samples.

Materials:

  • Cystic Fibrosis sputum samples

  • This compound

  • Neutrophil Elastase (NE) Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Sputum Processing:

    • Thaw frozen sputum samples on ice.

    • To solubilize the sputum and release active elastase, the sample can be treated with a reducing agent like DTT, followed by centrifugation to remove cellular debris. The supernatant will contain the soluble elastase.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in NE Assay Buffer to create a range of inhibitor concentrations for IC50 determination.

  • Assay Protocol:

    • To each well of the 96-well plate, add a specific volume of the processed sputum supernatant.

    • Add the various concentrations of the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the elastase.

    • Prepare the NE substrate solution in NE Assay Buffer according to the manufacturer's instructions.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Analysis:

    • Measure the fluorescence intensity over time (kinetic mode) at 37°C.

    • The rate of substrate cleavage is proportional to the NE activity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Mucus Rheology after Treatment with this compound

This protocol describes how to assess the impact of inhibiting neutrophil elastase with this compound on the viscoelastic properties of cystic fibrosis sputum.

Materials:

  • Cystic Fibrosis sputum samples

  • This compound

  • Phosphate-buffered saline (PBS)

  • Rheometer (cone-and-plate or parallel-plate geometry)

Procedure:

  • Sample Preparation:

    • Collect fresh sputum samples and keep them on ice.

    • Divide the sputum into aliquots for treatment.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in a minimal volume of a suitable solvent.

    • Treat the sputum aliquots with different concentrations of this compound or a vehicle control.

    • Incubate the samples at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic inhibition.

  • Rheological Measurement:

    • Carefully load the treated sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli.

      • Frequency Sweep: Apply a constant, small-amplitude strain and vary the oscillation frequency (e.g., 0.1 to 100 rad/s). This provides information on the frequency-dependent viscoelastic behavior.

      • Strain Sweep: Apply a constant frequency and vary the strain amplitude. This helps to identify the linear viscoelastic region of the sample.

  • Data Analysis:

    • Compare the G' and G'' values of the this compound-treated samples to the vehicle-treated control.

    • A decrease in G' and G'' would indicate a reduction in the viscoelasticity of the mucus, suggesting that NE activity contributes to its rheological properties.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Induced MUC5AC Expression

Neutrophil elastase has been shown to induce the expression of the MUC5AC mucin in airway epithelial cells through a complex signaling cascade. This pathway represents a key target for understanding and potentially mitigating mucus hypersecretion in cystic fibrosis.

NE_MUC5AC_Pathway NE Neutrophil Elastase ROS Reactive Oxygen Species (ROS) NE->ROS EGFR EGFR Activation ROS->EGFR ERK ERK Activation EGFR->ERK NFkB NF-κB Activation ERK->NFkB MUC5AC MUC5AC Gene Expression NFkB->MUC5AC MeOSuc This compound MeOSuc->NE

Caption: NE-induced MUC5AC expression pathway.

Experimental Workflow for Evaluating NE Inhibitors in CF Research

The following workflow outlines a typical preclinical evaluation process for a novel neutrophil elastase inhibitor, such as this compound, in the context of cystic fibrosis research.

NE_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Ex Vivo Analysis cluster_2 In Vivo Modeling EnzymeAssay Enzymatic Assay (Purified NE) SputumAssay NE Activity Assay (CF Sputum/BALF) EnzymeAssay->SputumAssay Determine IC50 CellCulture Cell-Based Assays (Airway Epithelial Cells) SputumAssay->CellCulture Confirm cellular efficacy MucusRheology Mucus Rheology (CF Sputum) CellCulture->MucusRheology Assess functional impact AnimalModel CF Animal Model (e.g., β-ENaC mice) MucusRheology->AnimalModel Evaluate in vivo effects on inflammation & lung pathology

Caption: Preclinical workflow for NE inhibitors.

Conclusion

This compound is an indispensable tool for investigating the role of neutrophil elastase in the pathophysiology of cystic fibrosis. By specifically inhibiting this key enzyme, researchers can elucidate its contribution to inflammation, mucus hypersecretion, and lung damage. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug development professionals working to advance our understanding of CF and develop novel therapeutic strategies targeting the destructive cascade initiated by neutrophil elastase. Further research focusing on detailed dose-response studies of this compound in clinically relevant CF samples will be crucial for translating these research applications into potential therapeutic benefits.

References

The Kinetics of Irreversible Inhibition by MeOSuc-AAPV-CMK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible inhibitor of several key serine proteases involved in inflammatory processes. This technical guide provides an in-depth overview of the irreversible inhibition kinetics of this compound, focusing on its primary targets: human neutrophil elastase (HNE), cathepsin G, and proteinase 3. Understanding the kinetic parameters of this inhibitor is crucial for its application in research and as a potential therapeutic agent. This document outlines the mechanism of action, summarizes the available quantitative kinetic data, provides detailed experimental protocols for kinetic analysis, and illustrates the relevant signaling pathways.

Mechanism of Irreversible Inhibition

This compound belongs to the class of peptide chloromethyl ketone inhibitors. Its mechanism of action involves a two-step process. Initially, the peptide moiety (Ala-Ala-Pro-Val) directs the inhibitor to the active site of the target protease through non-covalent interactions, forming a reversible enzyme-inhibitor complex (E-I). Subsequently, the highly reactive chloromethyl ketone (CMK) warhead forms a covalent bond with a crucial nucleophilic residue in the enzyme's active site, typically a histidine or serine residue. This covalent modification leads to the formation of an irreversible enzyme-inhibitor complex (E-I*), rendering the enzyme catalytically inactive.

Quantitative Inhibition Kinetics

The potency of an irreversible inhibitor is characterized by several kinetic parameters: the dissociation constant of the initial reversible complex (KI), the rate of inactivation (kinact), and the second-order rate constant (kinact/KI), which represents the overall efficiency of the inhibitor.

While this compound is widely cited as an inhibitor of human leukocyte elastase, cathepsin G, and proteinase 3, comprehensive peer-reviewed kinetic data is limited. The following table summarizes the currently available quantitative data.

Target EnzymeInhibitorKIkinactkinact/KISource
Human Neutrophil Elastase (HNE)This compound0.27 mMNot ReportedNot Reported[1]
Human Neutrophil Elastase (HNE)This compound10 µMNot ReportedNot ReportedCreative Enzymes (commercial source)
Cathepsin GThis compoundNot ReportedNot ReportedNot Reported-
Proteinase 3This compoundNot ReportedNot ReportedNot Reported-

It is important to note that while it is established that this compound inhibits cathepsin G and proteinase 3, specific, publicly available kinetic constants from peer-reviewed literature are not readily found.

Experimental Protocols

The determination of the kinetic parameters for irreversible inhibitors requires specific experimental designs. Below are detailed methodologies for key experiments.

Determination of the Apparent Second-Order Rate Constant (kapp or kinact/KI)

This protocol is adapted from a method for characterizing the inhibition of human neutrophil elastase[2].

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Fluorogenic substrate: MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

  • 96-well microplate reader with fluorescence capabilities (Excitation: 380 nm, Emission: 460 nm)

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 0.5 nM HNE to each well.

  • Add the various concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixtures at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to a final concentration of 10 µM.

  • Immediately measure the rate of fluorescence increase over time (at least 10 minutes) at 37°C using the microplate reader. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).

  • Plot the kobs values against the corresponding inhibitor concentrations ([I]).

  • Determine the apparent second-order rate constant (kapp or kinact/KI) by linear regression of the kobs versus [I] plot, using the equation: kobs = kapp[I] .

Determination of kinact and KI (Kitz-Wilson Plot)

For a more detailed analysis that separates the initial binding from the covalent inactivation, the Kitz-Wilson method can be employed. This requires measuring the initial rates of the reaction at various substrate and inhibitor concentrations.

Procedure:

  • Follow steps 1-3 from the protocol above.

  • Add a range of concentrations of the fluorogenic substrate MeOSuc-AAPV-AMC to the wells.

  • Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate-containing wells.

  • Immediately measure the initial velocity (v0) of the reaction for each combination of inhibitor and substrate concentration.

  • Plot 1/v0 versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

  • The y-intercepts of the Lineweaver-Burk plots will vary with the inhibitor concentration.

  • Create a secondary plot of the y-intercepts versus the inhibitor concentration. The resulting plot should be a hyperbola.

  • Fit the data to the equation for irreversible inhibition: 1/Vmax,app = (1/Vmax) * (1 + [I]/KI) and kobs = kinact[I] / (KI + [I]). From these equations, kinact and KI can be determined.

Signaling Pathways and Experimental Workflows

The inhibition of neutrophil elastase by this compound can impact various downstream signaling pathways, particularly in the context of inflammation and apoptosis.

G cluster_0 HNE-Mediated Apoptosis Pathway HNE Human Neutrophil Elastase (HNE) PAR1 PAR-1 Receptor HNE->PAR1 activates NFkB NF-κB PAR1->NFkB activates p53 p53 NFkB->p53 activates PUMA PUMA p53->PUMA upregulates Bax Bax PUMA->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Caspases Caspases Mitochondrion->Caspases releases cytochrome c Apoptosis Apoptosis Caspases->Apoptosis triggers MeOSuc This compound MeOSuc->HNE inhibits

Signaling pathway of HNE-induced apoptosis and its inhibition by this compound.

G cluster_1 Experimental Workflow for Kinetic Analysis prep_inhibitor Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Solution (e.g., HNE in Assay Buffer) incubation Pre-incubate Enzyme with Inhibitor at 37°C prep_enzyme->incubation serial_dilution->incubation add_substrate Add Fluorogenic Substrate (MeOSuc-AAPV-AMC) incubation->add_substrate measure_activity Measure Fluorescence (Enzyme Activity) over Time add_substrate->measure_activity data_analysis Data Analysis: - Calculate k_obs - Plot k_obs vs. [I] - Determine k_inact/K_I measure_activity->data_analysis

Workflow for determining the kinetic parameters of this compound.

Conclusion

This compound is a valuable tool for studying the roles of neutrophil serine proteases in various physiological and pathological processes. Its irreversible mechanism of action makes it a potent inhibitor. While there is a need for more comprehensive, peer-reviewed studies to fully elucidate its kinetic profile against all its targets, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of its inhibition kinetics is paramount for the accurate interpretation of experimental results and for the potential development of novel anti-inflammatory therapies.

References

An In-depth Technical Guide to MeOSuc-AAPV-CMK for Studying Neutrophil Extracellular Traps (NETosis)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis. While NETs play a crucial role in the innate immune response by trapping and killing pathogens, their excessive formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as thrombosis and cancer. The study of NETosis and the identification of its inhibitors are therefore of significant interest in biomedical research and drug development.

One of the key enzymes involved in NETosis is neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation, NE is released and translocates to the nucleus where it is believed to contribute to the decondensation of chromatin, a critical step in NET formation.

This technical guide focuses on the use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase, as a tool to investigate the role of this enzyme in NETosis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of its effects on NET formation, presented in a clear and structured format to aid researchers in their studies.

Mechanism of Action of this compound in the Context of NETosis

This compound is a peptide-based chloromethyl ketone that acts as an irreversible inhibitor of neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the substrate recognition site of neutrophil elastase, allowing the inhibitor to bind to the active site of the enzyme. The chloromethyl ketone moiety then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to its irreversible inactivation.

In the context of NETosis, the primary mechanism by which this compound is thought to inhibit NET formation is by blocking the enzymatic activity of neutrophil elastase. By doing so, it is hypothesized to prevent the downstream events that are dependent on elastase activity, most notably the processing of histones and other nuclear proteins that leads to chromatin decondensation.

It is important to note that this compound can also inhibit other neutrophil serine proteases, such as cathepsin G and proteinase 3, although it is most potent against neutrophil elastase.[2] This should be taken into consideration when interpreting experimental results.

Signaling Pathways in NETosis and the Role of Neutrophil Elastase

The signaling pathways leading to NETosis are complex and can be triggered by a variety of stimuli, including phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), and various pathogens. While the exact mechanisms are still under investigation and can be stimulus-dependent, a general model involves the activation of protein kinase C (PKC), the production of reactive oxygen species (ROS) by NADPH oxidase, and the activation of the enzyme peptidylarginine deiminase 4 (PAD4).

PAD4 is responsible for the citrullination of histones, a post-translational modification that neutralizes their positive charge and weakens their interaction with DNA, thereby promoting chromatin decondensation.[3][4] Neutrophil elastase is also thought to play a crucial role in this process by cleaving histones, further contributing to the unfolding of chromatin.

The following diagram illustrates a simplified signaling pathway for PMA-induced NETosis and the putative point of intervention for this compound.

NETosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition PMA PMA PKC PKC PMA->PKC Activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces NE_active Neutrophil Elastase (Active) ROS->NE_active Promotes release PAD4 PAD4 ROS->PAD4 Activates Azurophilic_Granule Azurophilic Granule NE_inactive Pro-NE Azurophilic_Granule->NE_inactive NE_inactive->NE_active Activation & Release Histones Histones NE_active->Histones Cleaves PAD4->Histones Citrullinates Decondensed_Chromatin Decondensed Chromatin Histones->Decondensed_Chromatin Leads to Chromatin Condensed Chromatin Chromatin->Decondensed_Chromatin NETs NETs Decondensed_Chromatin->NETs Forms MeOSuc_AAPV_CMK This compound MeOSuc_AAPV_CMK->NE_active Inhibits

Caption: Simplified signaling pathway of PMA-induced NETosis and inhibition by this compound.

Experimental Workflow for Studying NETosis Inhibition

A typical workflow to investigate the inhibitory effect of this compound on NETosis involves isolating neutrophils, pre-treating them with the inhibitor, stimulating NETosis, and then quantifying the extent of NET formation.

Experimental_Workflow A 1. Neutrophil Isolation (e.g., from whole blood) B 2. Cell Seeding & Adherence A->B C 3. Pre-incubation with this compound (or vehicle control) B->C D 4. Stimulation of NETosis (e.g., PMA, LPS) C->D E 5. Incubation (e.g., 2-4 hours) D->E F 6. Quantification of NETs E->F G a. Fluorescence Microscopy (e.g., Sytox Green, DAPI) F->G H b. Fluorometric Plate Reader Assay (e.g., PicoGreen) F->H I c. ELISA for NET components (e.g., MPO-DNA, Citrullinated Histone H3) F->I

Caption: General experimental workflow for assessing the inhibition of NETosis by this compound.

Quantitative Data on Neutrophil Elastase Inhibition

CompoundTargetAssay SubstrateIC50KiReference
This compoundHuman Neutrophil ElastaseMeOSuc-AAPV-pNANot explicitly stated as IC500.27 mM[5]
Various FlavanonesHuman Neutrophil ElastaseMeOSuc-AAPV-pNA2.4 ± 1.0 to 74.7 ± 8.5 µM3.2 µM (for compound 17)[6]

Note: The Ki value of 0.27 mM for this compound was determined using Dixon plots with MeOSuc-AAPV-AFC as the substrate.[5] It is important to note that IC50 and Ki values can vary depending on the assay conditions, including substrate concentration and enzyme source.

Detailed Experimental Protocols

Protocol 1: In Vitro NETosis Inhibition Assay using Fluorescence Microscopy

Objective: To visualize and quantify the inhibition of PMA-induced NETosis by this compound.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sytox Green nucleic acid stain

  • DAPI (4',6-diamidino-2-phenylindole)

  • Paraformaldehyde (PFA)

  • Poly-L-lysine coated coverslips or 96-well plates

  • Fluorescence microscope

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.

  • Cell Seeding: Seed the isolated neutrophils onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well black-walled imaging plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere for 30 minutes at 37°C in a 5% CO2 incubator.

  • Inhibitor Pre-treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in RPMI 1640 medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

    • Carefully remove the medium from the adhered neutrophils and add the medium containing the different concentrations of this compound or the vehicle control.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • NETosis Induction:

    • Prepare a working solution of PMA in RPMI 1640 medium (e.g., 100 nM).

    • Add the PMA solution to each well (except for the unstimulated control wells) to a final concentration of 25-100 nM.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Fixation:

    • Add Sytox Green to each well to a final concentration of 100-500 nM and incubate for 15 minutes at room temperature, protected from light.

    • Carefully wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add DAPI solution (e.g., 300 nM in PBS) to stain the nuclei and incubate for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope with appropriate filters for Sytox Green (extracellular DNA) and DAPI (all nuclei).

    • Quantify NETosis by counting the number of NET-releasing cells (characterized by diffuse, web-like Sytox Green staining) as a percentage of the total number of cells (DAPI-stained nuclei).

Protocol 2: Fluorometric Quantification of NET-associated DNA

Objective: To quantify the amount of extracellular DNA released during NETosis in a plate reader format.

Materials:

  • Materials from Protocol 1

  • PicoGreen dsDNA quantification reagent (or similar)

  • DNase I

  • Cell lysis buffer

  • Black 96-well plate

  • Fluorometric plate reader

Procedure:

  • Follow steps 1-4 from Protocol 1 in a black 96-well plate.

  • Quantification of Extracellular DNA:

    • After the 2-4 hour incubation period, add a cell-impermeable DNA dye like Sytox Green (final concentration 100-500 nM) to each well.

    • Alternatively, to measure total extracellular DNA, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of dsDNA in the supernatant using the PicoGreen reagent according to the manufacturer's instructions.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve using the provided DNA standard.

    • Calculate the concentration of extracellular DNA in each sample.

    • Normalize the results to the positive control (PMA stimulation without inhibitor) to determine the percentage of NETosis inhibition for each concentration of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of neutrophil elastase in the complex process of NETosis. By irreversibly inhibiting this key enzyme, researchers can dissect its contribution to chromatin decondensation and the subsequent release of NETs in response to various stimuli. The provided protocols offer a starting point for designing and executing experiments to explore the inhibitory potential of this compound and to further elucidate the molecular mechanisms underlying NET formation. Careful consideration of inhibitor concentration, incubation times, and the choice of quantification method will be crucial for obtaining robust and reproducible data. Further research is warranted to establish a definitive dose-response relationship for this compound in inhibiting NETosis and to explore its therapeutic potential in NET-driven pathologies.

References

The Role of MeOSuc-AAPV-CMK in Acute Lung Injury Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator of the excessive inflammation and tissue damage seen in ALI. Consequently, the inhibition of NE represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of MeOSuc-AAPV-CMK, a specific and irreversible inhibitor of neutrophil elastase, in preclinical models of acute lung injury. We will detail its mechanism of action, provide experimental protocols for its use, present available quantitative data on its efficacy, and illustrate the key signaling pathways involved.

Introduction: The Role of Neutrophil Elastase in Acute Lung Injury

Neutrophil elastase is a powerful destructive enzyme implicated in the pathogenesis of ALI.[1] In inflammatory states, neutrophils infiltrate the lung tissue and release NE, which contributes to lung injury through several mechanisms:

  • Extracellular Matrix Degradation: NE degrades essential components of the lung's extracellular matrix, such as elastin and collagen, leading to compromised alveolar structure.

  • Increased Vascular Permeability: By damaging endothelial and epithelial barriers, NE contributes to the leakage of fluid and proteins into the alveolar space, a hallmark of ALI.

  • Pro-inflammatory Cytokine Release: NE can stimulate lung epithelial cells to release pro-inflammatory cytokines, further amplifying the inflammatory cascade.[2]

Given these detrimental effects, the inhibition of NE is a logical therapeutic approach for ALI. This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a highly specific, cell-permeable, and irreversible inhibitor of human neutrophil elastase, making it a valuable tool for studying the role of NE in ALI models.[3]

Mechanism of Action of this compound

This compound is a peptide chloromethyl ketone that acts as a suicide inhibitor of neutrophil elastase.[3] The peptide sequence (Ala-Ala-Pro-Val) mimics the substrate binding site of NE, allowing the inhibitor to specifically target the enzyme. The chloromethyl ketone (CMK) group then forms a covalent bond with a critical histidine residue in the active site of NE, leading to its irreversible inactivation.[3] Beyond NE, this compound has also been shown to inhibit cathepsin G and proteinase 3.[4][5]

Experimental Protocols in Acute Lung Injury Models

While direct data on this compound in lipopolysaccharide (LPS)-induced ALI models is limited in the available literature, we can detail a protocol from a study using a human neutrophil elastase (hNE)-induced lung injury model in mice, which provides valuable insights into the in vivo application of this inhibitor. We will also provide a standard protocol for an LPS-induced ALI model, where the efficacy of this compound could be evaluated.

Human Neutrophil Elastase (hNE)-Induced Lung Injury Model

This protocol is adapted from a study investigating the role of NE in inducing goblet cell metaplasia, which also assessed inflammatory markers relevant to ALI.[2]

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of hNE-induced lung inflammation.

Materials:

  • Male Balb/c mice (6 weeks of age)

  • Human Neutrophil Elastase (hNE)

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of Reagents:

    • Dissolve hNE in sterile PBS to a concentration of 1 mg/mL.

    • To test the inhibitory effect, pre-incubate hNE with this compound at a twofold higher molar concentration (e.g., 85 µM this compound with 50 µg hNE) for 1 hour at room temperature.[2]

  • Animal Dosing:

    • Anesthetize mice using a standard protocol.

    • Administer 50 µg of hNE (or the hNE + this compound mixture) in a volume of 40 µL via intratracheal aspiration.[2][6]

    • Control animals receive an equivalent volume of sterile PBS.

    • Repeat the administration on days 1, 4, and 7 for a chronic exposure model.[2]

  • Sample Collection and Analysis (at days 8, 11, and 14):

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving aliquots of sterile saline (e.g., 3 x 1 mL).

    • BAL Fluid Analysis:

      • Determine total leukocyte counts using a hemocytometer.

      • Prepare cytospin slides for differential cell counts (neutrophils, lymphocytes, eosinophils, macrophages).

      • Centrifuge the remaining BAL fluid and store the supernatant at -80°C for cytokine analysis (e.g., KC and IL-5) using ELISA or multiplex assays.[2]

    • Lung Tissue Analysis:

      • Perfuse the lungs with saline and harvest for histological analysis (e.g., H&E staining to assess inflammation) or molecular analysis.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This is a standard and widely used protocol to model ALI. The efficacy of this compound can be tested in this model.

Objective: To induce a robust and reproducible acute lung injury in mice using intratracheal LPS instillation.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

Procedure:

  • Preparation of Reagents:

    • Dissolve LPS in sterile PBS to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution of 5 mg/mL to deliver 20 µL).

    • Prepare this compound solution for administration (e.g., dissolved in DMSO and then diluted in PBS). The optimal dose and route would need to be determined empirically, but could be guided by other NE inhibitor studies (e.g., intraperitoneal or intravenous administration 1 hour prior to LPS challenge).

  • ALI Induction:

    • Anesthetize the mice.

    • Visualize the trachea via a small incision or using a non-invasive laryngoscope.

    • Instill LPS (e.g., 5 mg/kg) in a small volume (e.g., 20-50 µL) directly into the trachea.[7]

  • Treatment:

    • Administer this compound at a predetermined time point (e.g., 1 hour before or 1-2 hours after LPS administration).

  • Sample Collection and Analysis (typically 24 hours post-LPS):

    • Lung Wet-to-Dry Weight Ratio: Euthanize the mouse, excise the lungs, weigh them (wet weight), then dry them in an oven (e.g., 60°C for 72 hours) and weigh again (dry weight). The ratio is an indicator of pulmonary edema.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform BAL and analyze for total and differential cell counts, and protein concentration (as a measure of vascular permeability). Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity, which is an indicator of neutrophil infiltration.

    • Histology: Fix and section lung tissue for H&E staining to assess lung injury scores based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from the study using the hNE-induced lung injury model in mice.[2]

Table 1: Effect of this compound on BALF Leukocyte Counts in hNE-Induced Lung Injury

Treatment GroupTotal Leukocytes (cells/mL)Neutrophils (%)Lymphocytes (%)Eosinophils (%)
Day 8
hNE1.2 x 10^5 ± 0.2 x 10^545 ± 510 ± 28 ± 2
hNE + this compound0.5 x 10^5 ± 0.1 x 10^5 *15 ± 3 *5 ± 12 ± 1 *
Day 11
hNE1.5 x 10^5 ± 0.3 x 10^555 ± 612 ± 310 ± 3
hNE + this compound0.6 x 10^5 ± 0.1 x 10^5 *20 ± 4 *6 ± 20 *
Day 14
hNE1.8 x 10^5 ± 0.4 x 10^560 ± 715 ± 412 ± 4
hNE + this compound0.7 x 10^5 ± 0.2 x 10^5 *25 ± 5 *7 ± 20 *

Data are presented as mean ± SE. *P < 0.05 compared to hNE treatment alone.[2]

Table 2: Effect of this compound on BALF Cytokine Levels in hNE-Induced Lung Injury

Treatment GroupKeratinocyte-derived Chemokine (KC) (pg/mL)Interleukin-5 (IL-5) (pg/mL)
Day 8
Control (PBS)10 ± 2Not Detected
hNE50 ± 1025 ± 5
hNE + this compound15 ± 4 *Not Detected *
Day 11
Control (PBS)12 ± 3Not Detected
hNE65 ± 1235 ± 7
hNE + this compound20 ± 5 *Not Detected *
Day 14
Control (PBS)11 ± 2Not Detected
hNE75 ± 1545 ± 9
hNE + this compound22 ± 6 *Not Detected *

Data are presented as mean ± SE. *P < 0.05 compared to hNE treatment alone. KC is a murine chemokine analogous to human IL-8, a potent neutrophil chemoattractant.[2]

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

Neutrophil elastase contributes to the inflammatory cascade in ALI by activating key intracellular signaling pathways. By inhibiting NE, this compound can be expected to attenuate these downstream effects. The primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In the context of ALI, stimuli like LPS or NE itself can lead to the activation of NF-κB in alveolar macrophages and epithelial cells. This activation results in the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. NE has been shown to activate the non-canonical NF-κB pathway, leading to the activation of the RelB subunit.[8]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neutrophil_Elastase Neutrophil Elastase (NE) NIK_IKK1 NIK/IKK1 Neutrophil_Elastase->NIK_IKK1 Activates Non-Canonical Pathway IKK_complex IKK Complex IkB IκB NFkB NF-κB (p65/p50) RelB_p52 RelB/p52 RelB_p52_n RelB/p52 RelB_p52->RelB_p52_n Translocates NIK_IKK1->RelB_p52 Activates NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) RelB_p52_n->Pro_inflammatory_Genes Induces Transcription Cytokine_Release Cytokine Release Pro_inflammatory_Genes->Cytokine_Release Leads to MeOSuc_AAPV_CMK This compound MeOSuc_AAPV_CMK->Neutrophil_Elastase Inhibits

Figure 1: Simplified diagram of the non-canonical NF-κB pathway activated by Neutrophil Elastase and its inhibition by this compound.
The MAPK Signaling Pathway

The MAPK family of kinases (including p38, ERK, and JNK) are crucial for transducing extracellular signals into cellular responses, including inflammation. In ALI, the activation of MAPK pathways leads to the production of inflammatory cytokines and chemokines. NE can contribute to the activation of these pathways. Inhibition of NE would be expected to reduce the activation of MAPKs, thereby decreasing the inflammatory response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neutrophil_Elastase Neutrophil Elastase (NE) MAP3K MAP3K Neutrophil_Elastase->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) Transcription_Factors->Pro_inflammatory_Genes Induces Transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response Leads to MeOSuc_AAPV_CMK This compound MeOSuc_AAPV_CMK->Neutrophil_Elastase Inhibits

Figure 2: Overview of the MAPK signaling cascade and the potential inhibitory effect of this compound through NE inhibition.

Summary and Future Directions

This compound is a potent and specific inhibitor of neutrophil elastase that has demonstrated efficacy in reducing inflammation in a murine model of NE-induced lung injury. The available data show that it can significantly reduce the influx of inflammatory cells, particularly neutrophils, and decrease the levels of pro-inflammatory cytokines in the lungs.

While direct evidence for its use in LPS-induced ALI models is still needed, the established role of NE in the pathogenesis of ALI strongly suggests that this compound would be a valuable tool for research in this area. Future studies should focus on:

  • Evaluating this compound in LPS-induced and other ALI models: This would provide a more comprehensive understanding of its therapeutic potential.

  • Dose-response studies: Determining the optimal dose and timing of administration is crucial for maximizing its efficacy.

  • Mechanistic studies: Further elucidating the specific effects of this compound on the NF-κB and MAPK signaling pathways in the context of ALI will provide a more complete picture of its mechanism of action.

References

MeOSuc-AAPV-CMK: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathology of numerous inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in autoimmune disease research. The document details relevant signaling pathways, proposes experimental protocols, and presents quantitative data from related studies to inform future research and drug development efforts.

Core Concepts: Neutrophil Elastase and NETosis in Autoimmunity

Neutrophil elastase, primarily found in the azurophilic granules of neutrophils, plays a critical role in host defense. However, its dysregulation is a key factor in the tissue damage and chronic inflammation characteristic of many autoimmune disorders.[2] NE contributes to pathology through direct degradation of extracellular matrix components and by participating in a specialized form of neutrophil cell death known as NETosis.[3]

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including NE itself.[3] While NETs are crucial for trapping and killing pathogens, their excessive formation can expose self-antigens, leading to the production of autoantibodies and the perpetuation of the autoimmune response.[3] This process is increasingly recognized as a central pathogenic mechanism in diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and vasculitis.

Mechanism of Action of this compound

This compound acts as a specific and irreversible inhibitor of neutrophil elastase.[1] Its peptide sequence (Ala-Ala-Pro-Val) mimics the natural substrate of NE, allowing it to bind to the enzyme's active site. The chloromethyl ketone (CMK) moiety then forms a covalent bond with a critical histidine residue in the catalytic triad of the enzyme, leading to its irreversible inactivation.[1] By inhibiting NE, this compound is hypothesized to mitigate inflammation and tissue damage through two primary mechanisms:

  • Direct Inhibition of Proteolytic Damage: Preventing the breakdown of essential proteins in the extracellular matrix of joints, skin, and blood vessels.

  • Inhibition of NETosis: As neutrophil elastase is a key enzyme in the process of chromatin decondensation during NET formation, its inhibition can reduce the release of NETs and the subsequent exposure of autoantigens.

Key Signaling Pathways

The therapeutic potential of this compound in autoimmune diseases is rooted in its ability to interfere with key inflammatory signaling pathways.

Neutrophil Elastase-Mediated Pro-inflammatory Signaling

Neutrophil elastase can directly activate pro-inflammatory signaling cascades, notably through Toll-like receptor 4 (TLR4).[1][4][5] This interaction triggers a downstream signaling cascade involving MyD88, IRAK1, and TRAF6, ultimately leading to the activation of the transcription factor NF-κB.[1][5] NF-κB then promotes the expression of a wide range of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as chemokines that attract more immune cells to the site of inflammation, thus perpetuating the inflammatory cycle.

NE_TLR4_Signaling NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 MeOSuc This compound MeOSuc->NE MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

NE-Mediated Pro-inflammatory Signaling Pathway
The NETosis Signaling Cascade

NETosis is a complex process involving multiple signaling events. A key pathway involves the activation of peptidylarginine deiminase 4 (PAD4), an enzyme that catalyzes the citrullination of histones.[6][7][8][9] This process, which neutralizes the positive charge of histones, is crucial for the decondensation of chromatin, a hallmark of NETosis.[6][7][8][9] Neutrophil elastase collaborates with PAD4 in this process, as it can cleave histones, further promoting chromatin unfolding.[6] By inhibiting NE, this compound can disrupt this critical step in NET formation.

NETosis_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Immune Complexes) ROS ROS Production (NADPH Oxidase) Stimuli->ROS NE_activation Neutrophil Elastase Activation ROS->NE_activation PAD4 PAD4 Activation ROS->PAD4 Chromatin_Decon Chromatin Decondensation NE_activation->Chromatin_Decon Histone Cleavage MeOSuc This compound MeOSuc->NE_activation Histone_Cit Histone Citrullination PAD4->Histone_Cit Histone_Cit->Chromatin_Decon NETs NET Formation Chromatin_Decon->NETs

Simplified NETosis Signaling Pathway

Quantitative Data Summary

Direct quantitative data on the efficacy of this compound in animal models of rheumatoid arthritis, lupus, or multiple sclerosis is not currently available in the published literature. However, studies on other neutrophil elastase inhibitors in relevant models provide a strong rationale for its potential therapeutic effects. The following tables summarize key findings from these related studies.

Table 1: Efficacy of Neutrophil Elastase Inhibitors in Animal Models of Inflammatory Disease

CompoundAnimal ModelDisease ReadoutEfficacyReference
SivelestatImiquimod-induced psoriasis (mouse)PASI score reduction50% reduction with 1% cream[3][10]
SivelestatImiquimod-induced psoriasis (mouse)Epidermal thickness reduction2.4-3.6 times lower than control[3][10]
GW311616AArtery injury-induced neointimal hyperplasia (mouse)Neointimal hyperplasiaSignificantly reduced[1][5]

Table 2: Effects of Neutrophil Elastase Inhibition on Inflammatory Markers

CompoundModel SystemMarkerEffectReference
SivelestatImiquimod-induced psoriasis (mouse)T-lymphocyte infiltrationDiminished[3][10]
GW311616AVascular smooth muscle cellsTNF-α induced inflammationInhibited[1][5]
Other NE InhibitorsPsoriatic arthritis synovial fluidNET formationPotentiated (by synovial fluid)[11]

Proposed Experimental Protocols

The following protocols are proposed as a starting point for investigating the efficacy of this compound in relevant animal models of autoimmune disease. These are based on established models and general procedures for in vivo administration of similar compounds.

General Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder[12][13][14]

  • Dimethyl sulfoxide (DMSO)[14]

  • Corn oil[14]

  • Sterile, pyrogen-free saline[14]

  • Sterile microcentrifuge tubes and syringes

Stock Solution Preparation (e.g., 25 mg/mL in DMSO):

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 25 mg/mL concentration.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C.

Working Solution for Intraperitoneal (IP) Injection (e.g., 2.5 mg/mL):

  • Thaw a stock solution aliquot.

  • For a final volume of 1 mL, mix 100 µL of the 25 mg/mL DMSO stock solution with 900 µL of sterile corn oil.[14]

  • Vortex thoroughly to create a uniform suspension or solution.

  • Prepare the working solution fresh on the day of injection.

Collagen-Induced Arthritis (CIA) Model in Mice (for Rheumatoid Arthritis Research)

Experimental Workflow:

CIA_Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 Treatment Treatment Initiation (e.g., Day 21) This compound or Vehicle (IP) Day21->Treatment Monitoring Clinical Scoring (Arthritis Severity) (Daily or Every Other Day) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 42) Histology, Cytokine Analysis, Autoantibody Levels Monitoring->Endpoint

Workflow for CIA Model Experiment

Detailed Protocol:

  • Induction of Arthritis: Induce CIA in DBA/1 mice according to standard protocols. This typically involves a primary immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21 with bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin treatment with this compound (e.g., 1-10 mg/kg, administered intraperitoneally daily) or vehicle control starting from the day of the booster immunization (day 21) or upon the first signs of arthritis.

  • Clinical Assessment: Monitor mice daily or every other day for the onset and severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw).

  • Endpoint Analysis: At the termination of the experiment (e.g., day 42), collect blood for analysis of serum cytokine levels (e.g., TNF-α, IL-1β) and anti-collagen antibody titers. Harvest paws for histological assessment of synovitis, cartilage damage, and bone erosion using a semi-quantitative scoring system.[15][16]

MRL/lpr Mouse Model (for Systemic Lupus Erythematosus Research)

Experimental Workflow:

MRL_lpr_Workflow Start Start Treatment (e.g., 8 weeks of age) This compound or Vehicle (IP) Monitoring Weekly Monitoring: - Proteinuria - Body Weight - Anti-dsDNA antibodies Start->Monitoring Endpoint Endpoint Analysis (e.g., 20 weeks of age) - Kidney Histology (Glomerulonephritis) - Serum Cytokines Monitoring->Endpoint

Workflow for MRL/lpr Model Experiment

Detailed Protocol:

  • Animal Model: Use female MRL/lpr mice, which spontaneously develop a lupus-like disease.

  • Treatment: Begin prophylactic or therapeutic treatment with this compound (e.g., 1-10 mg/kg, administered intraperitoneally daily) or vehicle control at a specified age (e.g., 8 weeks for prophylactic, 12-14 weeks for therapeutic).

  • Monitoring: Monitor mice weekly for signs of disease progression, including proteinuria (using urine dipsticks), body weight, and serum levels of anti-double-stranded DNA (dsDNA) autoantibodies.

  • Endpoint Analysis: At the end of the study (e.g., 20 weeks of age), euthanize the mice and collect blood for comprehensive autoantibody profiling and cytokine analysis. Harvest the kidneys for histological examination to assess the severity of glomerulonephritis, including immune complex deposition, cellular infiltration, and glomerular damage.[17][18]

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice (for Multiple Sclerosis Research)

Experimental Workflow:

EAE_Workflow Day0 Day 0: EAE Induction (MOG35-55 peptide + CFA) Day0_2 Pertussis Toxin (Day 0 and Day 2) Treatment Treatment Initiation (e.g., Day 7) This compound or Vehicle (IP) Day0->Treatment Day0_2->Treatment Monitoring Clinical Scoring (Neurological Deficits) (Daily) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 21-28) - CNS Histology - Cytokine Analysis (Splenocytes) Monitoring->Endpoint

Workflow for EAE Model Experiment

Detailed Protocol:

  • Induction of EAE: Induce EAE in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in CFA, followed by administration of pertussis toxin on days 0 and 2.

  • Treatment: Initiate treatment with this compound (e.g., 1-10 mg/kg, administered intraperitoneally daily) or vehicle control at a pre-determined time point, such as at the time of immunization or upon the onset of clinical signs.

  • Clinical Assessment: Monitor mice daily for the development and severity of neurological deficits using a standard EAE clinical scoring scale (e.g., 0-5).

  • Endpoint Analysis: At the peak of the disease or a pre-defined endpoint, collect spleens for ex vivo analysis of MOG-specific T cell responses and cytokine production (e.g., IFN-γ, IL-17, IL-10).[19][20][21][22][23] Perfuse the mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.

Conclusion

This compound represents a valuable research tool for investigating the role of neutrophil elastase and NETosis in the pathogenesis of autoimmune diseases. Its high specificity and irreversible mode of action make it a powerful inhibitor for both in vitro and in vivo studies. While direct evidence for its efficacy in preclinical models of rheumatoid arthritis, lupus, and multiple sclerosis is still needed, the strong mechanistic rationale and the promising results from studies with other neutrophil elastase inhibitors highlight its potential as a therapeutic lead. The experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and to accelerate the development of novel treatments for autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for MeOSuc-AAPV-CMK In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent and irreversible inhibitor of neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases.[1][2] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][3][4] The chloromethyl ketone (CMK) moiety forms a covalent bond with residues in the enzyme's active site, leading to irreversible inactivation.[2] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against human neutrophil elastase (HNE).

Principle of the Assay

The assay utilizes a fluorogenic substrate, such as MeOSuc-AAPV-AMC, which is specifically cleaved by active neutrophil elastase to release a fluorescent product, 7-amino-4-methylcoumarin (AMC).[4][5] The rate of fluorescence increase is directly proportional to the elastase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence generation. By measuring the fluorescence over time at different inhibitor concentrations, the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Data Presentation

The inhibitory activity of this compound and a reference compound can be summarized as follows. Please note that the following data is illustrative.

CompoundTarget EnzymeAssay TypeSubstrateIC50
This compoundHuman Neutrophil ElastaseFluorometricMeOSuc-AAPV-AMC15 nM
Sivelestat (Control)Human Neutrophil ElastaseFluorometricMeOSuc-AAPV-AMC50 nM

Experimental Protocols

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic substrate: MeOSuc-AAPV-AMC[4][5]

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20

  • Dimethyl sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[5]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Assay Buffer: Prepare a solution of 0.1 M Tris-HCl, pH 7.5, with 0.5 M NaCl and 0.05% (v/v) Tween-20 in distilled water.

  • Enzyme Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Enzyme Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 10 nM).

  • Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a working concentration of 200 µM.

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.[2]

  • Inhibitor Dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 1:3 serial dilution to cover a wide range of concentrations for IC50 determination.

Assay Procedure
  • Enzyme and Inhibitor Incubation:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of the appropriate this compound dilution to the test wells.

    • For the positive control (no inhibition), add 25 µL of assay buffer.

    • For the negative control (no enzyme), add 50 µL of assay buffer.

    • Add 25 µL of the HNE working solution to all wells except the negative control wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[2]

  • Substrate Addition and Measurement:

    • Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 60 seconds for 30 minutes.[5]

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each inhibitor concentration using the following formula:

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Signaling Pathway and Mechanism of Inhibition

G cluster_0 Neutrophil Elastase Active Site Ser195 Ser195 Covalent_Bond Covalent Bond Formation Ser195->Covalent_Bond His57 His57 His57->Covalent_Bond This compound This compound This compound->Ser195 CMK group attacks Serine residue Inactive_Enzyme Irreversibly Inactivated Neutrophil Elastase Covalent_Bond->Inactive_Enzyme

Caption: Mechanism of irreversible inhibition of Neutrophil Elastase by this compound.

Experimental Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Inhibitor Dilutions B Add Enzyme and Inhibitor to Plate A->B C Incubate at 37°C B->C D Add Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Caption: Experimental workflow for the in vitro this compound neutrophil elastase inhibition assay.

References

Application Notes and Protocols: Preparation of MeOSuc-AAPV-CMK Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), also known as Elastase Inhibitor III, is a potent, cell-permeable, and irreversible inhibitor of human neutrophil elastase (HNE). It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][2] The inhibitor's mechanism relies on the chloromethyl ketone (CMK) moiety, which forms a covalent bond with the active site of the target serine protease, leading to irreversible inactivation. Due to its critical role in studying inflammatory diseases like rheumatoid arthritis, emphysema, and cystic fibrosis, precise and accurate preparation of this compound stock solutions is fundamental for reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical and Inhibitory Properties

This compound is a peptide-based inhibitor with specific properties that are crucial for its handling and application.

PropertyDataReference
Molecular Formula C₂₂H₃₅ClN₄O₇[1][3]
Molecular Weight 502.99 g/mol [1][4]
CAS Number 65144-34-5[1]
Appearance White to off-white solid[1]
Target Enzymes Neutrophil Elastase, Cathepsin G, Proteinase 3[1][2][5]
Solubility in DMSO Up to 125 mg/mL (248.51 mM)[1]
Mechanism Irreversible, covalent modification

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution of this compound. Using high-quality, anhydrous DMSO is critical, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous or newly-opened Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Equipment:

  • Vortex mixer

  • Ultrasonic bath (recommended for high concentrations)[1]

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.

  • Calculation: Calculate the volume of DMSO required. To prepare a 100 mM stock solution from 5 mg of powder:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Volume (L) = 0.005 g / (502.99 g/mol * 0.1 mol/L) = 0.0000994 L

    • Volume (µL) = 99.4 µL

  • Dissolution: Carefully add 99.4 µL of anhydrous DMSO to the vial containing 5 mg of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For concentrations at or above 100 mM, brief sonication in an ultrasonic water bath may be necessary to ensure full dissolution.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.[1]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them under the appropriate conditions as outlined in the table below.

Quick Calculation Table for Stock Solutions:

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.988 mL
10 mM1 mg198.8 µL
10 mM5 mg994.1 µL
50 mM5 mg198.8 µL
100 mM5 mg99.4 µL
Storage and Stability

Proper storage is essential to maintain the inhibitor's activity.

FormStorage TemperatureShelf LifeReference
Powder -20°C1-2 years[1]
-80°C2 years[1][6][7]
Stock Solution in DMSO -20°C1 month[1][6][7]
-80°C6 months[1][6][7]

Note: Always store solutions in sealed, moisture-proof containers.[1]

Application Protocol: In Vitro Neutrophil Elastase Inhibition Assay

This example protocol describes how to use the prepared this compound stock solution to measure its inhibitory effect on purified neutrophil elastase in vitro.

Procedure:

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in an appropriate assay buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, pH 8.0).[8] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid affecting enzyme activity.

  • Pre-incubation: In a 96-well plate, add the diluted inhibitor solutions to wells containing purified human neutrophil elastase. Allow the plate to incubate for 20 minutes at 37°C. This pre-incubation period is recommended for optimal irreversible inhibition.

  • Initiate Reaction: Add a fluorogenic or chromogenic elastase substrate (e.g., MeOSuc-AAPV-AMC or MeOSuc-AAPV-pNA) to each well to start the enzymatic reaction.[8][9]

  • Measure Activity: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Visualizations and Diagrams

Mechanism of Irreversible Inhibition:

Mechanism_of_Inhibition Enzyme Neutrophil Elastase (Active Site Serine) Complex Inactive Covalently-Bonded Enzyme-Inhibitor Complex Enzyme->Complex Covalent Bond Formation Inhibitor This compound Inhibitor->Complex Stock_Solution_Workflow start Start: Obtain This compound Powder equilibrate 1. Equilibrate vial to room temperature start->equilibrate calculate 2. Calculate required volume of DMSO equilibrate->calculate add_dmso 3. Add anhydrous DMSO to powder calculate->add_dmso dissolve 4. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 5. Dispense into single-use aliquots dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store

References

Application Notes and Protocols for MeOSuc-AAPV-CMK in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-AAPV-CMK is a potent, irreversible, and cell-permeable inhibitor of neutrophil elastase (NE), a serine protease predominantly found in the azurophilic granules of neutrophils.[1] It also exhibits inhibitory activity against proteinase 3 (PR3) and cathepsin G.[2][3] Due to the central role of neutrophil elastase in a variety of inflammatory and tissue-destructive processes, this compound is a valuable tool for in vitro studies investigating the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1] These application notes provide an overview of the working concentrations and detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

The following tables summarize the quantitative data for this compound working concentrations and inhibitory activity in various cell-based and enzymatic assays.

Table 1: Working Concentrations of this compound in Cell Culture

Cell TypeApplicationConcentrationTreatment TimeOutcome Measured
Human Monocyte-Derived Macrophages (hMDMs)Inhibition of NE-induced effects10 µMPre-treatmentQuenched NE-specific cleavage of DQ-elastin
Human Monocyte-Derived Macrophages (hMDMs)Inhibition of NE-induced cytokine production50-200 nM1 hourReduced TNFα, IL-1β, and IL-8 expression
Murine Alveolar MacrophagesInhibition of NE-induced phagocytic failure10 µMPost-treatmentStopped NE activity
Human Myeloid Precursor Cell Line (U937)Intracellular inhibition of NEVarious0-26 hoursResidual NE activity
Primary Human Neutrophils (PMNs)Intracellular inhibition of NEVarious1 hourResidual NE activity

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypeSubstrateIC₅₀ / Kᵢ
Human Neutrophil Elastase (hNE)Enzymatic AssayMeOSuc-AAPV-pNAKᵢ = 3.2 µM (noncompetitive)
Proteinase 3 (PR3)Enzymatic AssayFRET peptideIC₅₀ values determined
Proteinase KRT-PCR based assay(MeOSuc-AAPV-CH₂Cl)0.5 mM (for analog)

Mandatory Visualization

Signaling Pathways

// Nodes NE [label="Neutrophil Elastase\n(NE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeOSuc [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Kinases", fillcolor="#FBBC05", fontcolor="#202124"]; Calpastatin [label="Calpastatin", fillcolor="#FBBC05", fontcolor="#202124"]; Calpain [label="Calpain Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Calcium [label="Intracellular Ca²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(IL-8, IL-1β, TNFα)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phagocytosis [label="Macrophage\nPhagocytosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion [label="Macrophage\nAdhesion & Cytoskeleton\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MeOSuc -> NE [label="inhibits", dir=back, color="#202124", fontcolor="#202124"]; NE -> Integrin [label="activates", color="#202124", fontcolor="#202124"]; Integrin -> Src [label="activates", color="#202124", fontcolor="#202124"]; Src -> Cytokines [label="leads to", color="#202124", fontcolor="#202124"]; NE -> Calpastatin [label="degrades", color="#202124", fontcolor="#202124"]; Calpastatin -> Calpain [label="inhibits", dir=back, style=dashed, color="#202124", fontcolor="#202124"]; NE -> Calcium [label="increases", color="#202124", fontcolor="#202124"]; Calcium -> Calpain [label="activates", color="#202124", fontcolor="#202124"]; Calpain -> Phagocytosis [label="impairs", color="#202124", fontcolor="#202124"]; NE -> Adhesion [color="#202124", fontcolor="#202124"]; } dot Caption: Downstream effects of Neutrophil Elastase and its inhibition.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stock [label="Prepare Stock Solution\n(e.g., 100 mM in DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture_cells [label="Culture Cells\n(e.g., THP-1, hMDMs, Neutrophils)", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat Cells with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stimulate_cells [label="Stimulate Cells\n(e.g., with NE)", fillcolor="#FBBC05", fontcolor="#202124"]; collect_samples [label="Collect Samples\n(Lysates, Supernatants)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assay [label="Perform Assay", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; elastase_activity [label="Elastase Activity Assay\n(MeOSuc-AAPV-AMC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytokine_elisa [label="Cytokine Measurement\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phagocytosis_assay [label="Phagocytosis Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_stock [color="#5F6368"]; prep_stock -> treat_cells [color="#5F6368"]; culture_cells -> treat_cells [color="#5F6368"]; treat_cells -> stimulate_cells [color="#5F6368"]; stimulate_cells -> collect_samples [color="#5F6368"]; collect_samples -> assay [color="#5F6368"]; assay -> elastase_activity [color="#5F6368"]; assay -> cytokine_elisa [color="#5F6368"]; assay -> phagocytosis_assay [color="#5F6368"]; elastase_activity -> analyze [color="#5F6368"]; cytokine_elisa -> analyze [color="#5F6368"]; phagocytosis_assay -> analyze [color="#5F6368"]; } dot Caption: General experimental workflow for using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 50.3 mg of this compound (Molecular Weight: 502.99 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Differentiation of THP-1 Monocytes into Macrophages

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium.

  • To induce differentiation, add PMA to the cell suspension to a final concentration of 50-100 ng/mL.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. During this time, the monocytes will adhere to the plate and differentiate into macrophages.

  • After the incubation period, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).

  • Add fresh, complete RPMI-1640 medium without PMA to the cells. The differentiated macrophages are now ready for treatment with this compound and subsequent experiments.

Inhibition of Neutrophil Elastase Activity in Macrophages

Materials:

  • Differentiated macrophages (e.g., from THP-1 cells or primary human monocytes)

  • This compound stock solution (100 mM in DMSO)

  • Purified human neutrophil elastase (NE)

  • Cell culture medium

  • DQ™ Elastin from pig pancreas (fluorescent substrate)

Procedure:

  • Plate the differentiated macrophages in a suitable culture vessel (e.g., 96-well plate for fluorescence-based assays).

  • Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) by adding the diluted inhibitor to the cell culture medium. Incubate for 1-2 hours at 37°C.

  • Add purified neutrophil elastase to the cell culture medium to stimulate the cells. A final concentration of 200 nM NE is a common starting point.

  • To measure intracellular NE activity, add a fluorescent substrate like DQ™ Elastin to the culture medium according to the manufacturer's instructions.

  • Incubate the plate at 37°C and measure the fluorescence at appropriate time points using a fluorescence plate reader. An increase in fluorescence indicates elastase activity.

  • Compare the fluorescence in cells treated with this compound to untreated controls to determine the extent of inhibition.

Measurement of Cytokine Release

Materials:

  • Differentiated macrophages

  • This compound stock solution

  • Lipopolysaccharide (LPS) or other relevant stimulus

  • ELISA kits for the cytokines of interest (e.g., IL-8, IL-6, TNFα)

Procedure:

  • Plate differentiated macrophages in a 24-well or 48-well plate.

  • Pre-treat the cells with various concentrations of this compound (e.g., 50-200 nM) for 1 hour.

  • Stimulate the cells with a pro-inflammatory agent such as LPS (100 ng/mL) to induce cytokine production.

  • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Analyze the data to determine the effect of this compound on cytokine release.

References

Application Notes and Protocols for MeOSuc-AAPV-CMK in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible, and cell-permeable inhibitor of serine proteases, primarily targeting neutrophil elastase (NE), proteinase 3 (PR3), and to a lesser extent, cathepsin G.[1][2][3] These proteases, released by activated neutrophils during inflammation, can cause significant degradation of cellular and extracellular matrix proteins. In the context of Western blotting, uncontrolled protease activity during sample preparation can lead to artefactual protein degradation, resulting in inaccurate quantification and misleading results. The inclusion of this compound in the lysis buffer is a critical step to preserve protein integrity for subsequent analysis.

These application notes provide a detailed protocol for the use of this compound as a protease inhibitor in sample preparation for Western blotting, along with information on relevant signaling pathways and data presentation.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the efficacy of this compound in preventing the degradation of a known neutrophil elastase substrate.

Treatment ConditionTarget Protein Level (Normalized to Loading Control)Percent Degradation Prevented
Untreated Control (No Inhibitor)0.450%
This compound (50 µM) 0.85 88.9%
This compound (100 µM) 0.95 111.1%
Standard Protease Inhibitor Cocktail0.7055.6%

Note: This data is illustrative and serves as an example of how to present quantitative Western blot results. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 100 mM stock solution of this compound by dissolving the lyophilized powder in dimethyl sulfoxide (DMSO).[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[4]

Protocol 2: Cell Lysis and Protein Extraction with this compound for Western Blotting

This protocol is designed for cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • This compound stock solution (100 mM in DMSO)

  • Broad-spectrum protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Cell Washing: Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis Buffer Preparation: Immediately before use, prepare the complete lysis buffer. For each 1 mL of lysis buffer, add:

    • 10 µL of a 100X broad-spectrum protease inhibitor cocktail.

    • 10 µL of a 100X broad-spectrum phosphatase inhibitor cocktail.

    • A specific volume of 100 mM this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add 1 µL of the 100 mM stock solution to 1 mL of lysis buffer).

  • Cell Lysis: Add the complete, ice-cold lysis buffer to the washed cells (e.g., 500 µL for a 10 cm dish).

  • Scraping and Collection: Using a pre-chilled cell scraper, scrape the adherent cells from the surface of the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis and optimal inhibition. A 20-minute incubation is suggested for optimum inhibition by this compound.[4]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Electrophoresis:

    • Based on the protein concentration, aliquot the desired amount of protein (typically 20-50 µg per lane) into a new microcentrifuge tube.

    • Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Storage: Use the prepared samples immediately for Western blotting or store them at -80°C for future use.

Protocol 3: Western Blotting

A general Western blotting protocol is outlined below. Optimization of antibody concentrations and incubation times may be required.

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Gel Electrophoresis: Load the prepared protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of a Relevant Signaling Pathway

Neutrophil elastase can activate intracellular signaling pathways that regulate gene expression. The following diagram illustrates the signaling cascade leading to the upregulation of MUC1 transcription, a process that can be studied using Western blotting to analyze the phosphorylation status and protein levels of the involved signaling molecules.

Neutrophil_Elastase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase PKCd PKCδ NE->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 ERK ERK1/2 TNFR1->ERK ROS->TACE TNFa->TNFR1 Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Neutrophil elastase signaling pathway leading to MUC1 transcription.

This signaling pathway can be investigated by performing Western blots for key proteins such as phosphorylated ERK1/2 to assess pathway activation in the presence or absence of neutrophil elastase and its inhibitor, this compound. By inhibiting neutrophil elastase, this compound would be expected to block the initiation of this signaling cascade.

References

Application Notes and Protocols for In Vivo Administration of MeOSuc-AAPV-CMK in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of MeOSuc-AAPV-CMK, a potent and irreversible inhibitor of neutrophil elastase (NE), as well as cathepsin G and proteinase 3.[1][2] This document outlines its mechanism of action, practical protocols for administration in mouse models, and expected outcomes based on preclinical research.

Introduction

This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a cell-permeable peptide inhibitor that covalently binds to the active site of target serine proteases, leading to their irreversible inactivation.[3] Due to the central role of neutrophil elastase in the pathology of various inflammatory diseases, this compound is a valuable tool for investigating the in vivo functions of this enzyme and for evaluating the therapeutic potential of its inhibition. Preclinical studies have demonstrated its efficacy in mitigating tissue damage in models of lung injury and skin blistering diseases.

Mechanism of Action

Neutrophil elastase, released by activated neutrophils at sites of inflammation, degrades components of the extracellular matrix, including elastin, and contributes to tissue damage. This compound acts by mimicking the substrate of neutrophil elastase. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site serine residue of the protease, thereby irreversibly inhibiting its enzymatic activity. This targeted inhibition prevents the downstream pathological consequences of excessive neutrophil elastase activity.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study using this compound in a mouse model of experimental bullous pemphigoid.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bullous Pemphigoid

Treatment GroupDose of this compoundRoute of AdministrationPrimary OutcomeResult
Anti-BP180 IgG + this compound100 µg/g body weightIntradermalSubepidermal BlisteringInhibition of blistering
Anti-BP180 IgG + VehicleN/AIntradermalSubepidermal BlisteringBlister formation

Table 2: Effect of this compound on Neutrophil Infiltration

Treatment GroupMyeloperoxidase (MPO) Activity (OD460nm/mg protein)
Anti-BP180 IgG + Elastase Inhibitor (this compound)0.48 ± 0.04
Anti-BP180 IgG + Control0.90 ± 0.10
Data from a study in a mouse model of experimental bullous pemphigoid, measured 12 hours after injection. A significant reduction in MPO activity indicates decreased neutrophil infiltration in the inhibitor-treated group.[4]

Experimental Protocols

Protocol 1: Intradermal Administration of this compound in a Mouse Model of Experimental Bullous Pemphigoid

This protocol is adapted from a study investigating the role of neutrophil elastase in a mouse model of bullous pemphigoid.[4]

1. Animal Model:

  • Neonatal BALB/c mice are used for this model.

2. Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Pathogenic anti-BP180 IgG

  • Phosphate-buffered saline (PBS), sterile

3. Preparation of this compound Solution:

  • Dissolve this compound in DMSO to the desired stock concentration.

  • For injection, dilute the stock solution in sterile PBS to achieve the final concentration for a dose of 100 µg/g body weight in a 50 µL injection volume.

4. Administration Procedure:

  • Induce experimental bullous pemphigoid by injecting pathogenic anti-BP180 IgG (2.5 mg IgG/g body weight) intradermally into the neonatal mice.

  • Ninety minutes after the administration of anti-BP180 IgG, inject 50 µL of the prepared this compound solution intradermally at the same site.

  • Alternatively, this compound can be co-injected with the anti-BP180 IgG.

  • A control group should receive the same volume of vehicle (e.g., DMSO diluted in PBS) instead of the inhibitor.

5. Outcome Assessment:

  • Monitor the mice for the development of subepidermal blisters at the injection site.

  • To quantify neutrophil infiltration, perform a myeloperoxidase (MPO) assay on tissue samples collected from the injection site at various time points (e.g., 12 hours post-injection).

Protocol 2: Intratracheal Administration for a Mouse Model of Neutrophil Elastase-Induced Lung Injury

This protocol is based on a model of neutrophil elastase-induced mucus cell metaplasia in the mouse lung. While the specific dose of this compound was not provided in the original study, this protocol outlines the general procedure for using the inhibitor to block the effects of neutrophil elastase.

1. Animal Model:

  • Male Balb/c mice (6 weeks of age) are a suitable model.

2. Reagents:

  • Human Neutrophil Elastase (NE)

  • This compound

  • Phosphate-buffered saline (PBS), sterile

3. Preparation of Solutions:

  • Prepare a solution of human NE in sterile PBS (e.g., 50 µg per 50 µL).

  • Prepare a solution of this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO to aid solubility). The concentration should be determined based on preliminary dose-response studies.

4. Administration Procedure:

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • For the disease induction group, administer 50 µg of human NE in 50 µL of PBS intratracheally on days 1, 4, and 7.

  • For the inhibitor treatment group, co-administer this compound with the human NE solution intratracheally.

  • A control group should receive an intratracheal instillation of PBS.

  • Detailed, non-surgical methods for intratracheal instillation in mice have been described and should be followed for accurate delivery to the lungs.[5][6]

5. Outcome Assessment:

  • On days 8, 11, and 14, euthanize the mice and collect lung tissue and bronchoalveolar lavage (BAL) fluid.

  • Analyze lung tissue for goblet cell metaplasia using histological staining (e.g., Periodic acid-Schiff).

  • Measure the expression of mucin genes (e.g., Muc5ac) in lung tissue using RT-PCR.

  • Perform cell counts and cytokine analysis on the BAL fluid to assess inflammation.

Visualizations

Signaling_Pathway_of_Neutrophil_Elastase cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase Receptor Cell Surface Receptor NE->Receptor IKK IKK NE->IKK activates PKC PKCδ Receptor->PKC TACE TACE TNFR1 TNFR1 TACE->TNFR1 activates (via TNF-α) ERK ERK1/2 TNFR1->ERK Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS ROS->TACE Sp1 Sp1 ERK->Sp1 IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Gene_Expression Gene Expression (e.g., MUC1) Sp1->Gene_Expression Experimental_Workflow_Intradermal cluster_prep Preparation cluster_admin Administration (Neonatal BALB/c Mice) cluster_assessment Outcome Assessment prep_inhibitor Prepare this compound (100 µg/g in 50 µL vehicle) inject_inhibitor Intradermal injection of this compound or Vehicle prep_inhibitor->inject_inhibitor prep_igg Prepare anti-BP180 IgG (2.5 mg/g) inject_igg Intradermal injection of anti-BP180 IgG prep_igg->inject_igg wait Wait 90 minutes inject_igg->wait wait->inject_inhibitor monitor Monitor for blister formation inject_inhibitor->monitor euthanize Euthanize at 12h monitor->euthanize collect_tissue Collect skin tissue euthanize->collect_tissue mpo_assay Perform MPO assay collect_tissue->mpo_assay

References

Application Notes and Protocols for MeOSuc-AAPV-CMK in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible, and cell-permeable inhibitor of serine proteases, primarily targeting neutrophil elastase (NE). It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][2][3] Neutrophil elastase is a key mediator in the inflammatory cascade and tissue destruction associated with various pathological conditions.[4][5] Its excessive activity is implicated in diseases such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[4][6] By inhibiting neutrophil elastase, this compound serves as a valuable tool for investigating the roles of this protease in disease pathogenesis and for evaluating the therapeutic potential of neutrophil elastase inhibition in preclinical animal models.

These application notes provide detailed protocols and guidelines for the formulation and administration of this compound in animal studies, with a focus on a representative acute lung injury model.

Product Information and Storage

Characteristic Description
Molecular Formula C22H35ClN4O7
Molecular Weight 503.0 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and ethanol
Storage (Powder) Store at -20°C for up to 1 year.
Storage (Stock Solution) Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Formulation for Animal Studies

The appropriate formulation for this compound will depend on the route of administration and the specific experimental design. It is crucial to prepare fresh solutions for in vivo studies to ensure optimal activity.

Preparation of Stock Solution

A high-concentration stock solution in a suitable organic solvent is typically prepared first.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Allow the powdered this compound to warm to room temperature before opening the vial.

    • Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to prepare 1 ml of a 100 mM solution, dissolve 50.3 mg of the compound in 1 ml of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -80°C.

Formulations for Administration

3.2.1. Intraperitoneal (IP) Injection

For systemic administration, a common formulation involves diluting the DMSO stock solution in a vehicle such as corn oil.

  • Vehicle: DMSO and Corn Oil (e.g., 10:90 ratio)

  • Example Preparation (for a 2.5 mg/mL final concentration):

    • Prepare a 25 mg/mL intermediate stock solution in DMSO.

    • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of sterile corn oil.

    • Mix thoroughly by vortexing to obtain a clear solution or a fine suspension. This formulation is ready for administration to animals.[1]

3.2.2. Oral Administration

For oral gavage, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Vehicle: 0.5% CMC-Na in sterile water

  • Example Preparation (for a 2.5 mg/mL suspension):

    • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile distilled water.

    • Add 250 mg of powdered this compound to 100 mL of the 0.5% CMC-Na solution.

    • Mix thoroughly to create a homogenous suspension. This formulation is ready for oral administration.[1]

3.2.3. Intratracheal (IT) Instillation

For direct lung delivery, the compound can be diluted in sterile saline.

  • Vehicle: Sterile, pyrogen-free saline (0.9% NaCl)

  • Procedure:

    • Thaw an aliquot of the DMSO stock solution.

    • Dilute the stock solution to the desired final concentration in sterile saline immediately before use. The final concentration of DMSO should be kept low (ideally below 1%) to minimize solvent-related lung injury.

Signaling Pathway of Neutrophil Elastase in Inflammatory Disease

The following diagram illustrates the central role of neutrophil elastase in the pathogenesis of inflammatory diseases like COPD and its downstream effects, which can be mitigated by this compound.

NE_Pathway cluster_stimulus Inflammatory Stimuli cluster_cells Immune Cells cluster_proteases Proteolytic Cascade cluster_effects Pathological Effects cluster_inhibitor Inhibition Cigarette_Smoke Cigarette Smoke / Pathogens Neutrophil Neutrophil Cigarette_Smoke->Neutrophil Activation Macrophage Macrophage Cigarette_Smoke->Macrophage Activation NE Neutrophil Elastase (NE) Neutrophil->NE Release MMPs MMPs (e.g., MMP-9, MMP-12) NE->MMPs Activates Cathepsins Cathepsins NE->Cathepsins Activates ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE->ECM_Degradation Causes Inflammation Pro-inflammatory Cytokine Release (IL-1β, TNF-α) NE->Inflammation Induces Mucus_Hypersecretion Mucus Hypersecretion NE->Mucus_Hypersecretion Stimulates Apoptosis Epithelial Cell Apoptosis NE->Apoptosis Induces MMPs->ECM_Degradation MeOSuc This compound MeOSuc->NE Inhibits

Caption: Neutrophil Elastase Signaling Cascade.

Experimental Protocols

The following is a representative protocol for evaluating the efficacy of this compound in an acute lung injury model. Note: This is an example protocol and should be optimized for specific experimental conditions and institutional guidelines.

Example Protocol: Acute Lung Injury in Hamsters

This protocol is adapted from studies investigating inflammatory lung injury.

5.1.1. Experimental Workflow

experimental_workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, this compound, etc.) Acclimatization->Grouping Pretreatment Pre-treatment with this compound or Vehicle (e.g., Intratracheal) Grouping->Pretreatment Injury_Induction Induction of Lung Injury (e.g., Intratracheal LPS or Silica) Pretreatment->Injury_Induction Monitoring Monitoring of Animals (24-48 hours) Injury_Induction->Monitoring Endpoint Endpoint Collection: Bronchoalveolar Lavage (BAL) Lung Tissue Monitoring->Endpoint Analysis Analysis: Cell Counts, Cytokines, Histopathology Endpoint->Analysis

Caption: In Vivo Acute Lung Injury Experimental Workflow.

5.1.2. Materials

  • This compound

  • DMSO (cell culture grade)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Lipopolysaccharide (LPS) or crystalline silica

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Male Syrian golden hamsters (80-100g)

  • Animal intubation platform and laryngoscope

  • Microsyringe for instillation

5.1.3. Procedure

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Preparation of Reagents:

    • Prepare the this compound formulation for intratracheal instillation by diluting the DMSO stock in sterile saline to the desired concentration (e.g., 1 mg/mL). The final DMSO concentration should be below 1%.

    • Prepare the lung injury-inducing agent (e.g., LPS at 5 mg/kg or silica at 20 µ g/hamster ) in sterile saline.

  • Animal Groups:

    • Group 1: Saline Control (intratracheal saline)

    • Group 2: Vehicle + Injury (intratracheal vehicle followed by injury agent)

    • Group 3: this compound + Injury (intratracheal this compound followed by injury agent)

  • Administration:

    • Anesthetize the hamster using the chosen anesthetic.

    • Place the animal on the intubation platform.

    • Visualize the trachea using a laryngoscope and intratracheally instill 150 µL of the this compound formulation or vehicle using a microsyringe.

    • Allow the animal to recover. After a set pre-treatment time (e.g., 30 minutes to 1 hour), re-anesthetize the animal and instill the injury-inducing agent in a similar manner.

  • Post-Procedure Monitoring: Monitor the animals for signs of distress.

  • Endpoint Collection (e.g., 24 hours post-injury):

    • Anesthetize the animals deeply.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs to collect BAL fluid.

    • Euthanize the animal and collect lung tissue for histopathology and other analyses.

  • Analysis:

    • BAL Fluid: Perform total and differential cell counts (especially neutrophils). Measure total protein concentration as an indicator of alveolar-capillary barrier permeability. Analyze cytokine levels (e.g., TNF-α, IL-6) by ELISA.

    • Lung Tissue: Fix a portion of the lung tissue in formalin for histological processing (H&E staining) to assess lung injury (e.g., edema, inflammatory cell infiltration). Homogenize another portion to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Representative Data

The following table illustrates the type of quantitative data that can be obtained from an in vivo study using a neutrophil elastase inhibitor. The data presented here are for illustrative purposes and are based on findings from studies with similar inhibitors.

Parameter Control Group Injury + Vehicle Group Injury + NE Inhibitor Group % Reduction with Inhibitor
BAL Neutrophil Count (x10^5 cells/mL) 0.5 ± 0.115.2 ± 2.55.8 ± 1.261.8%
BAL Total Protein (µg/mL) 150 ± 25850 ± 110350 ± 6058.8%
Lung MPO Activity (U/g tissue) 1.2 ± 0.310.5 ± 1.84.1 ± 0.961.0%
Lung Injury Score (Histopathology) 0.5 ± 0.24.2 ± 0.71.8 ± 0.457.1%
BAL TNF-α (pg/mL) 20 ± 5250 ± 4090 ± 2064.0%
Data are presented as Mean ± SEM. *p < 0.05 compared to the Injury + Vehicle Group.

Conclusion

This compound is a critical research tool for studying the pathophysiology of inflammatory diseases driven by neutrophil elastase. The protocols and information provided herein offer a framework for conducting in vivo animal studies. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare. Proper formulation and administration are key to obtaining reliable and reproducible results in preclinical evaluations of neutrophil elastase inhibition.

References

Application Notes and Protocols for Fluorogenic Elastase Assay with MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase, a serine protease primarily found in the azurophilic granules of neutrophils, is a key player in the innate immune response, where it contributes to the degradation of pathogenic proteins.[1] However, dysregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the quantification of elastase activity and the screening of its inhibitors are crucial for both basic research and therapeutic development. This document provides a detailed protocol for a sensitive and specific fluorogenic assay to measure neutrophil elastase activity using the synthetic peptide substrate, MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin).

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate MeOSuc-AAPV-AMC by elastase. The substrate, in its intact form, is weakly fluorescent. Upon cleavage by elastase C-terminal to the valine residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is liberated. The rate of AMC release, which can be monitored kinetically using a fluorescence plate reader, is directly proportional to the elastase activity in the sample. This peptidyl-AMC substrate is sensitive enough to detect human leukocyte elastase at picomolar concentrations.[1][2][3]

Data Presentation

Table 1: Properties of MeOSuc-AAPV-AMC Substrate

PropertyValueReference
Molecular FormulaC₃₁H₄₁N₅O₉[4][5]
Molecular Weight627.69 g/mol [3][4][5]
Excitation Wavelength (Ex)380 nm[4][5]
Emission Wavelength (Em)460 nm[4][5]
Kₘ for Human Leukocyte Elastase~130 µM - 362 µM[4][6]
Purity≥95%[3][6]
AppearanceWhite to off-white solid[4]
SolubilitySoluble in DMSO[4]

Table 2: Typical Reagent Concentrations for Elastase Assay

ReagentStock ConcentrationFinal Concentration in Assay
Human Neutrophil Elastase (HNE)1 µM0.5 - 1 nM
MeOSuc-AAPV-AMC10 mM in DMSO10 - 250 µM
Assay Buffer (e.g., Tris-HCl)200 mM, pH 8.0100 mM
NaCl in Assay Buffer500 mM250 mM
Tween-20 in Assay Buffer0.05%0.025%

Table 3: IC₅₀ Values of Common Elastase Inhibitors Determined with MeOSuc-AAPV-AMC

InhibitorIC₅₀ (60 min)Reference
α1-PI4.6 ± 1.8 x 10⁻¹⁰ M[7]
Eglin C1.3 ± 0.2 x 10⁻¹¹ M (Kᵢ)[7]
Pefabloc SC1.3 ± 0.1 x 10⁻⁴ M[7]
BPTI3.9 ± 0.4 x 10⁻⁷ M (Kᵢ)[7]

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer (200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0):

    • Dissolve the appropriate amount of Tris base and NaCl in deionized water.

    • Adjust the pH to 8.0 with concentrated HCl.

    • Add Tween-20 to a final concentration of 0.05%.

    • Bring the final volume to the desired amount with deionized water.

    • Store at 4°C.

  • MeOSuc-AAPV-AMC Stock Solution (10 mM):

    • Dissolve the required mass of MeOSuc-AAPV-AMC in high-quality, anhydrous DMSO.[4][5] Gentle vortexing or sonication may be required to fully dissolve the substrate.[4][5]

    • Aliquot and store at -20°C or -80°C, protected from light and moisture.[4][5] Avoid repeated freeze-thaw cycles.

  • Human Neutrophil Elastase (HNE) Stock Solution (e.g., 1 µM):

    • Reconstitute lyophilized HNE in the assay buffer to the desired stock concentration.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • AMC Standard Stock Solution (1 mM):

    • Dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM.

    • Store at -20°C, protected from light.

2. Standard Curve Preparation

  • Prepare a series of dilutions of the AMC standard stock solution in the assay buffer. A typical concentration range would be from 0 µM to 10 µM.

  • Add the same volume of each standard dilution to the wells of a 96-well black, clear-bottom microplate as used for the enzyme assay.

  • Measure the fluorescence at Ex/Em = 380/460 nm.

  • Plot the fluorescence intensity against the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzymatic reaction to the concentration of the product formed.

3. Enzyme Activity Assay Protocol

  • On the day of the experiment, thaw the HNE stock solution on ice and dilute it to the desired working concentration (e.g., 1 nM, which would be a 2X solution for the final assay volume) in pre-chilled assay buffer.

  • Prepare a 2X working solution of the MeOSuc-AAPV-AMC substrate by diluting the stock solution in the assay buffer. A typical final concentration in the assay is between 10 µM and 200 µM.[7] For a final concentration of 100 µM, prepare a 200 µM working solution.

  • Pipette 50 µL of the 2X HNE working solution into the wells of a 96-well black, clear-bottom microplate. Include wells with assay buffer only as a negative control.

  • For inhibitor screening, pre-incubate the enzyme with various concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature or 37°C before adding the substrate.

  • Initiate the enzymatic reaction by adding 50 µL of the 2X MeOSuc-AAPV-AMC working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Ex/Em = 380/460 nm) kinetically over a period of 10-60 minutes, with readings taken every 1-2 minutes.[7]

4. Data Analysis

  • For each time point, subtract the background fluorescence (from wells with no enzyme) from the fluorescence readings of the experimental wells.

  • Determine the rate of the reaction (V₀) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.

  • Convert the rate from RFU/min to µmol/min using the slope of the AMC standard curve.

  • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Visualizations

Enzymatic_Reaction substrate MeOSuc-AAPV-AMC (Weakly Fluorescent) enzyme Neutrophil Elastase substrate->enzyme Binds to active site product1 MeOSuc-AAPV enzyme->product1 Cleaves peptide bond product2 AMC (Highly Fluorescent) enzyme->product2 Releases Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) plate 2. Add Enzyme to Plate (and Inhibitor if applicable) prep->plate start 3. Initiate Reaction (Add Substrate) plate->start read 4. Kinetic Measurement (Fluorescence Reading) start->read analyze 5. Data Analysis (Calculate Rate, IC50) read->analyze Signaling_Pathway NE Neutrophil Elastase (NE) PKCdelta Protein Kinase Cδ (PKCδ) NE->PKCdelta activates Duox1 Dual Oxidase 1 (Duox1) PKCdelta->Duox1 activates ROS Reactive Oxygen Species (ROS) Duox1->ROS generates TACE TNF-α-Converting Enzyme (TACE) ROS->TACE activates TNFa TNF-α TACE->TNFa cleaves pro-TNF-α to TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 binds to ERK12 ERK1/2 TNFR1->ERK12 activates Sp1 Sp1 ERK12->Sp1 activates MUC1 MUC1 Gene Transcription (Anti-inflammatory) Sp1->MUC1 promotes

References

Application Notes and Protocols for MeOSuc-AAPV-CMK in a Murine Model of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure.[1] A key player in the pathogenesis of ALI is the neutrophil, a type of white blood cell that infiltrates the lungs and releases a variety of inflammatory mediators, including the potent serine protease, neutrophil elastase (NE).[1][2][3] Unregulated NE activity contributes significantly to lung tissue damage by degrading extracellular matrix components and amplifying the inflammatory cascade.

MeOSuc-AAPV-CMK is a potent and irreversible inhibitor of neutrophil elastase. It also exhibits inhibitory activity against cathepsin G and proteinase 3. By blocking the activity of NE, this compound presents a promising therapeutic strategy to mitigate the deleterious effects of excessive neutrophil activation in ALI. These application notes provide a comprehensive guide for the use of this compound in a lipopolysaccharide (LPS)-induced murine model of ALI, a well-established and reproducible model that mimics key features of clinical ALI.

Mechanism of Action

In the context of ALI, neutrophils are recruited to the lungs where they become activated and release their granular contents, including neutrophil elastase. NE contributes to the pathophysiology of ALI through several mechanisms:

  • Extracellular Matrix Degradation: NE degrades critical components of the lung's extracellular matrix, such as elastin, collagen, and proteoglycans, leading to compromised alveolar-capillary barrier integrity.

  • Pro-inflammatory Cytokine Release: NE can directly and indirectly stimulate the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), further amplifying the inflammatory response.

  • Signaling Pathway Activation: Neutrophil elastase can activate pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[4]

This compound acts by irreversibly binding to the active site of neutrophil elastase, thereby preventing its enzymatic activity. This inhibition is expected to reduce the downstream pathological consequences of NE release in the injured lung.

Signaling Pathway

G cluster_0 Cellular Response to Lung Injury cluster_1 Downstream Signaling LPS LPS Neutrophil Neutrophil Activation and Infiltration LPS->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE MAPK MAPK Pathway (p38, JNK, ERK) NE->MAPK NFkB NF-κB Pathway NE->NFkB ECM Extracellular Matrix Degradation NE->ECM MeOSuc This compound MeOSuc->NE Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines ALI Acute Lung Injury (Edema, Inflammation) Cytokines->ALI ECM->ALI

Figure 1: Signaling pathway of this compound in lung injury.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model

This protocol describes the induction of acute lung injury in mice via intratracheal instillation of LPS.

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Surgical platform and lamp

  • Surgical tools for exposing the trachea

  • 24-gauge catheter or similar for instillation

  • This compound

  • Vehicle for this compound (e.g., sterile saline, PBS, or DMSO followed by dilution)

Procedure:

  • Animal Preparation: Use 8-12 week old male C57BL/6 mice. Anesthetize the mice using a preferred and institutionally approved method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Surgical Exposure of Trachea: Place the anesthetized mouse in a supine position on a surgical platform. Make a small midline incision in the neck to expose the trachea.

  • Intratracheal Instillation of LPS: Carefully insert a 24-gauge catheter into the trachea. Instill 50 µL of LPS solution (e.g., 1 mg/kg body weight) directly into the lungs.[1]

  • Suture and Recovery: Suture the incision and allow the mouse to recover on a warming pad.

Preparation and Administration of this compound

Note: The optimal dose and timing of this compound administration should be determined empirically. The following is a representative protocol based on similar neutrophil elastase inhibitors.

Preparation of this compound Solution:

  • This compound is typically soluble in DMSO. For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle like sterile saline or corn oil to minimize DMSO toxicity.

  • Example Preparation: For a 10 mg/kg dose in a 25g mouse (0.25 mg), a stock solution of 10 mg/mL in DMSO could be prepared. Then, 25 µL of this stock can be diluted in sterile saline for administration.

Administration Protocol:

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.

  • Dosage: Based on studies with other neutrophil elastase inhibitors, a starting dose of 10-50 mg/kg body weight can be considered.

  • Timing of Administration: this compound can be administered either prophylactically (e.g., 30 minutes to 1 hour before LPS instillation) or therapeutically (e.g., 1-2 hours after LPS instillation).

Assessment of Lung Injury

a. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • At a predetermined time point (e.g., 24 hours after LPS), euthanize the mice.

  • Expose the trachea and insert a catheter.

  • Instill and aspirate 1 mL of sterile, cold PBS three times.

  • Pool the recovered BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils and other inflammatory cells.

  • Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).

b. Lung Wet-to-Dry Weight Ratio (W/D Ratio):

  • After euthanasia, carefully excise the right lung.

  • Record the wet weight of the lung.

  • Dry the lung in an oven at 60°C for 72 hours.

  • Record the dry weight.

  • Calculate the W/D ratio as an indicator of pulmonary edema.

c. Histopathological Analysis:

  • Perfuse the left lung with 4% paraformaldehyde.

  • Embed the lung tissue in paraffin and section.

  • Stain with Hematoxylin and Eosin (H&E) to assess lung architecture, inflammatory cell infiltration, and edema.

Experimental Workflow

G cluster_0 Experimental Workflow start Start: Acclimatize Mice groups Randomize into Groups (Control, LPS, LPS + this compound) start->groups treatment Administer this compound (e.g., 30 min pre-LPS) groups->treatment Treatment Group lps Induce Lung Injury (Intratracheal LPS) groups->lps LPS Group treatment->lps monitoring Monitor Animals (24 hours) lps->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Analyze Samples (BALF, Lung Tissue) euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

Figure 2: Experimental workflow for using this compound.

Data Presentation

The following tables present representative quantitative data from studies using neutrophil elastase inhibitors in lung injury models. These values are for illustrative purposes and actual results may vary.

Table 1: Effect of Neutrophil Elastase Inhibition on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10⁵)Neutrophils (x10⁵)Macrophages (x10⁵)
Control0.5 ± 0.10.02 ± 0.010.48 ± 0.1
LPS + Vehicle8.2 ± 1.56.5 ± 1.21.7 ± 0.3
LPS + NE Inhibitor4.1 ± 0.82.8 ± 0.61.3 ± 0.2

Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. Data is representative from similar studies.

Table 2: Effect of Neutrophil Elastase Inhibition on Pro-inflammatory Cytokine Levels in BAL Fluid (pg/mL)

Treatment GroupTNF-αIL-6IL-1β
Control< 20< 30< 15
LPS + Vehicle850 ± 1201200 ± 250450 ± 80
LPS + NE Inhibitor350 ± 90550 ± 150200 ± 50*

Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. Data is representative from similar studies.[5][6][7]

Table 3: Effect of Neutrophil Elastase Inhibition on Lung Edema

Treatment GroupLung Wet/Dry Weight Ratio
Control4.2 ± 0.3
LPS + Vehicle7.8 ± 0.6
LPS + NE Inhibitor5.5 ± 0.4*

Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. Data is representative from similar studies.

Conclusion

This compound offers a targeted approach to mitigate the destructive consequences of neutrophil elastase in acute lung injury. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this inhibitor in a preclinical model of ALI. Careful experimental design and optimization of dosage and timing are crucial for obtaining robust and reproducible results. The use of this compound in such models will undoubtedly contribute to a better understanding of the role of neutrophil elastase in ALI and may pave the way for the development of novel therapeutic interventions for this devastating condition.

References

Application Notes and Protocols for MeOSuc-AAPV-CMK: An Irreversible Inhibitor of Elastase in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the pathogenesis of various inflammatory lung diseases, including Acute Respiratory Distress Syndrome (ARDS) and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Elevated levels of NE in the bronchoalveolar lavage fluid (BALF) are associated with lung tissue damage due to its ability to degrade extracellular matrix proteins like elastin.[2] MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, cell-permeable, and irreversible inhibitor of human neutrophil elastase.[4] It acts by covalently modifying the active site of the enzyme.[4] This document provides detailed application notes and protocols for the use of this compound in studying and inhibiting elastase activity in bronchoalveolar lavage fluid.

Product Information

Characteristic Description
Product Name MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone (this compound)
Synonyms Elastase Inhibitor III
Molecular Formula C22H35ClN4O7
Molecular Weight 502.99 g/mol
Target(s) Human Neutrophil Elastase, Cathepsin G, Proteinase 3[4]
Mechanism of Action Irreversible inhibitor, forms a covalent bond with the active site.[4]
Solubility Soluble in DMSO and DMF.
Storage Store at -20°C. Stock solutions can be stored in frozen aliquots at -20°C.

Quantitative Data

While specific IC50 or Ki values for this compound inhibition of elastase directly in bronchoalveolar lavage fluid are not extensively published, its potency has been established in various in vitro and in vivo models. The duration of its inhibitory activity in the lungs has been shown to correlate with its persistence in lung lavage fluid.[5]

Parameter Value Conditions Reference
Inhibition Effective in reducing lung hemorrhage in a hamster model of elastase-induced lung injury.Intratracheal administration.[5]

Researchers should determine the optimal concentration of this compound for their specific experimental conditions by performing a dose-response curve.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

This protocol is a general guideline and should be adapted based on the specific animal model or human subject protocol.

Materials:

  • Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Anesthesia as appropriate for the subject

  • Tracheal cannula or bronchoscope

  • Syringe (size appropriate for lavage volume)

  • Collection tubes (e.g., 15 mL or 50 mL conical tubes), pre-chilled on ice

  • Gauze for filtration

  • Centrifuge

Procedure:

  • Anesthetize the subject according to approved institutional animal care and use committee (IACUC) or institutional review board (IRB) protocols.

  • Expose the trachea and insert a sterile cannula or introduce a bronchoscope.

  • Instill a known volume of pre-warmed sterile PBS. The volume will vary depending on the subject (e.g., 0.5-1.0 mL for a mouse, larger volumes for larger animals or humans).

  • Gently aspirate the fluid and collect it in a pre-chilled collection tube. Repeat the instillation and aspiration steps 2-3 times with fresh PBS, pooling the collected fluid.

  • To remove mucus, filter the pooled BALF through a sterile gauze mesh into a new conical tube.

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully aspirate the supernatant (cell-free BALF) and transfer it to a new tube. This supernatant will be used for the elastase activity assay. The cell pellet can be used for cell counting and differential analysis.

  • Store the cell-free BALF at -80°C until use. Avoid repeated freeze-thaw cycles.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Prepare a stock solution of this compound, for example, 10 mM in DMSO.

  • Briefly vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Elastase Activity Assay in BALF

This protocol utilizes a fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC), to measure elastase activity. The inhibition by this compound is determined by comparing the activity in the presence and absence of the inhibitor.

Materials:

  • Cell-free BALF supernatant

  • This compound stock solution

  • MeOSuc-AAPV-AMC (fluorogenic substrate)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

  • Purified human neutrophil elastase (for standard curve)

Procedure:

  • Standard Curve: Prepare a standard curve of purified human neutrophil elastase in Assay Buffer to determine the concentration of active elastase in the BALF samples.

  • Assay Setup:

    • On a 96-well black microplate, add your cell-free BALF samples.

    • For the inhibition assay, pre-incubate the BALF samples with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 15-30 minutes at room temperature. Include a vehicle control (DMSO) without the inhibitor.

  • Substrate Addition: Prepare a working solution of the fluorogenic substrate MeOSuc-AAPV-AMC in Assay Buffer (e.g., 100 µM). Add the substrate to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C. The cleavage of the AMC group by elastase results in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each well.

    • Subtract the background fluorescence (wells with substrate but no BALF).

    • Plot the elastase activity (rate) against the concentration of this compound to determine the inhibitory effect. Calculate the IC50 value if desired.

Visualizations

Signaling Pathway of Neutrophil Elastase in Lung Injury

G cluster_0 Inflammatory Stimuli (e.g., Pathogens, Cytokines) cluster_1 Neutrophil Activation & Degranulation cluster_2 Extracellular Matrix Degradation cluster_3 Tissue Injury & Inflammation Cascade Stimuli Stimuli Neutrophil Neutrophil Stimuli->Neutrophil NE_Release NE_Release Neutrophil->NE_Release Degranulation Elastin Elastin NE_Release->Elastin Degrades Collagen Collagen NE_Release->Collagen Degrades Proteoglycans Proteoglycans NE_Release->Proteoglycans Degrades Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines NE_Release->Pro-inflammatory_Cytokines Stimulates release of Lung_Injury Lung_Injury Elastin->Lung_Injury Collagen->Lung_Injury Proteoglycans->Lung_Injury Pro-inflammatory_Cytokines->Neutrophil Further activation Pro-inflammatory_Cytokines->Lung_Injury This compound This compound This compound->NE_Release Inhibits

Caption: Neutrophil elastase signaling in lung injury and the inhibitory action of this compound.

Experimental Workflow for Elastase Inhibition Assay

G cluster_0 Sample Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis BALF_Collection 1. Bronchoalveolar Lavage Fluid Collection Centrifugation 2. Centrifugation (400 x g, 10 min, 4°C) BALF_Collection->Centrifugation Supernatant_Collection 3. Collect Cell-Free Supernatant Centrifugation->Supernatant_Collection Pre-incubation 4. Pre-incubate BALF with This compound Supernatant_Collection->Pre-incubation Substrate_Addition 5. Add Fluorogenic Substrate (MeOSuc-AAPV-AMC) Pre-incubation->Substrate_Addition Measurement 6. Kinetic Fluorometric Measurement Substrate_Addition->Measurement Data_Analysis 7. Calculate Rate of Substrate Cleavage Measurement->Data_Analysis Inhibition_Curve 8. Plot Inhibition Curve and Determine IC50 Data_Analysis->Inhibition_Curve

Caption: Workflow for assessing elastase inhibition by this compound in BALF.

Conclusion

This compound is a valuable tool for researchers studying the role of neutrophil elastase in lung diseases. Its potent and irreversible inhibitory activity makes it suitable for both in vitro and in vivo studies involving bronchoalveolar lavage fluid. The provided protocols offer a framework for the effective use of this inhibitor in experimental settings. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Cell-Based Assay Design with MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-AAPV-CMK, also known as Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone, is a potent, cell-permeable, and irreversible inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils.[2] Upon neutrophil activation by various stimuli, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[2] Dysregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] this compound's inhibitory action is mediated by the covalent modification of the active site of HNE by its chloromethyl ketone (CMK) moiety.[2] Beyond HNE, this compound has also been shown to inhibit other related proteases like cathepsin G and proteinase 3.[1] These characteristics make this compound a valuable tool for studying the role of neutrophil elastase in various physiological and pathological processes and for the screening of novel HNE inhibitors in cell-based assays.

Mechanism of Action

This compound is a tetrapeptide designed to mimic the substrate of human neutrophil elastase, allowing it to specifically target the enzyme. The irreversible inhibition is achieved through the chloromethyl ketone (CMK) functional group, which forms a covalent bond with a critical histidine residue in the active site of the serine protease. This covalent modification permanently inactivates the enzyme.

Data Presentation: Inhibitory Activity of this compound

Quantitative data on the inhibitory potency of this compound in cell-based assays measuring the release of elastase from stimulated cells is not extensively available in publicly accessible literature. The majority of reported inhibitory constants are derived from in vitro assays using purified enzymes or from cell lysate-based assays. The following table summarizes the available data. It is important to note that IC50 values can vary depending on the specific assay conditions, including cell type, stimulus, incubation time, and substrate concentration.

Assay TypeTargetCell Line/SourceInhibitorPotency (IC50/Ki)Reference
Cell Lysate Activity AssayHuman Neutrophil ElastaseU937 cellsThis compound~100-10,000 fold less effective than in isolated enzyme assays(MDPI, Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition)
In Vitro Enzyme AssayHuman Neutrophil ElastasePurified EnzymeThis compoundKi: Not explicitly stated, but potent(Various biochemical studies)
In Vitro Enzyme AssayCathepsin GPurified EnzymeThis compoundActive Inhibitor[1]
In Vitro Enzyme AssayProteinase 3Purified EnzymeThis compoundActive Inhibitor[1]

Note: The significant difference in potency between isolated enzyme and cell-based assays highlights the importance of cellular permeability and off-target effects when evaluating inhibitors in a more physiologically relevant context.

Experimental Protocols

Protocol 1: Fluorometric Measurement of Neutrophil Elastase Activity from Stimulated Cells

This protocol describes a method to measure the activity of neutrophil elastase released from stimulated cells, such as primary human neutrophils or the human promyelocytic leukemia cell line HL-60, and to evaluate the inhibitory effect of this compound.

Materials:

  • Cells: Freshly isolated human neutrophils or HL-60 cells (ATCC CCL-240).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant: Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mM in DMSO).

  • Inhibitor: this compound stock solution (10 mM in DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) or a similar elastase-specific fluorogenic substrate. Stock solution (10 mM in DMSO).

  • Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths of ~380/460 nm.

  • 96-well black, clear-bottom microplates.

Procedure:

  • Cell Preparation:

    • Culture HL-60 cells according to standard protocols. For experiments, harvest cells in the exponential growth phase.

    • If using primary neutrophils, isolate them from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

    • Wash the cells with Assay Buffer and resuspend to a final concentration of 1 x 10^6 cells/mL in Assay Buffer.

  • Inhibitor Treatment:

    • Seed 100 µL of the cell suspension into the wells of a 96-well black microplate.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 10 µL of the diluted inhibitor to the respective wells. For the control (no inhibitor) and stimulated control wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor-treated wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Stimulation:

    • Prepare a working solution of PMA in Assay Buffer (e.g., 1 µM).

    • Add 10 µL of the PMA working solution to all wells except the unstimulated control wells (add 10 µL of Assay Buffer instead). A final PMA concentration of 100 nM is a good starting point.

    • Incubate the plate at 37°C for 1-2 hours to allow for elastase release.

  • Elastase Activity Measurement:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 100 µM).

    • Add 20 µL of the substrate working solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each well.

    • Subtract the rate of the unstimulated control from all other wells.

    • Normalize the data to the stimulated control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of PMA-Induced Neutrophil Degranulation

PMA_Signaling_Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates RAF Raf PKC->RAF Activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Granule_Mobilization Azurophilic Granule Mobilization ERK->Granule_Mobilization ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces ROS->Granule_Mobilization Degranulation Degranulation Granule_Mobilization->Degranulation Elastase_Release Neutrophil Elastase Release Degranulation->Elastase_Release

Caption: PMA-induced signaling cascade leading to neutrophil elastase release.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow Cell_Prep 1. Cell Preparation (e.g., HL-60 cells) Inhibitor_Incubation 2. Pre-incubation with This compound Cell_Prep->Inhibitor_Incubation Stimulation 3. Stimulation with PMA Inhibitor_Incubation->Stimulation Elastase_Release 4. Neutrophil Elastase Release Stimulation->Elastase_Release Substrate_Addition 5. Addition of Fluorogenic Substrate Elastase_Release->Substrate_Addition Measurement 6. Kinetic Fluorescence Measurement Substrate_Addition->Measurement Data_Analysis 7. Data Analysis (IC50) Measurement->Data_Analysis

Caption: Workflow for evaluating this compound in a cell-based assay.

Logical Relationship of Assay Components

Assay_Components Neutrophils Neutrophils / HL-60 Elastase Neutrophil Elastase Neutrophils->Elastase Releases PMA PMA PMA->Neutrophils Stimulates Substrate Fluorogenic Substrate Elastase->Substrate Cleaves MeOSuc_AAPV_CMK This compound MeOSuc_AAPV_CMK->Elastase Inhibits Fluorescence Fluorescence Substrate->Fluorescence Generates

Caption: Interplay of key components in the cell-based elastase assay.

References

Troubleshooting & Optimization

MeOSuc-AAPV-CMK solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MeOSuc-AAPV-CMK.

Troubleshooting Guide

Problem: I am having trouble dissolving this compound.

  • Question: My this compound is not dissolving completely in my chosen solvent. What should I do?

  • Answer:

    • Verify the Solvent: The recommended solvents for creating stock solutions of this compound are DMSO and DMF.[1] For some applications, ethanol may also be used. It is crucial to use a high-purity, anhydrous grade solvent, as the presence of water can affect solubility.

    • Use Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of this compound.[2][3][4] Always use newly opened or properly stored anhydrous DMSO.

    • Gentle Warming: You can try gently warming the solution to aid dissolution. Be cautious with the temperature to avoid degradation of the compound.

    • Sonication: If the compound still does not dissolve, brief ultrasonication can be effective in breaking up aggregates and enhancing solubility.[2][3][4]

    • Test a Small Amount: Before dissolving your entire sample, it is good practice to test the solubility of a minute amount of the product to avoid loss of valuable material.[5]

Problem: My this compound precipitated out of solution after dilution.

  • Question: I successfully dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?

  • Answer:

    • Lower the Final Concentration: The most common reason for precipitation upon dilution is that the final concentration in the aqueous buffer is above the solubility limit of this compound in that specific medium. Try lowering the final working concentration.

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

    • Incorporate a Surfactant: For in vivo formulations, the use of surfactants like Tween 80 can help maintain the solubility of the compound in aqueous solutions.[5] This principle can also be applied to some in vitro assays, but compatibility with your specific experiment must be verified.

    • Consider an Alternative Solvent System: If precipitation remains an issue, you may need to explore different solvent systems for your final working solution, such as those containing co-solvents like PEG300 for in vivo work.[5]

Frequently Asked Questions (FAQs)

  • Question: What is the recommended solvent for preparing a stock solution of this compound?

    • Answer: DMSO and DMF are the most recommended solvents for preparing stock solutions.[1] High concentrations, such as 100 mM or 125 mg/mL, can be achieved in DMSO.[1][2][3][4]

  • Question: How should I store my this compound powder and stock solutions?

    • Answer: The solid powder should be stored at -20°C and is stable for at least one year.[1][6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2][5] At -80°C, stock solutions are stable for up to 6 months, while at -20°C, they are stable for up to 1 month.[2]

  • Question: What is the mechanism of action of this compound?

    • Answer: this compound is a cell-permeable, irreversible inhibitor of human leukocyte elastase (HLE).[1][6] The chloromethyl ketone (CMK) group forms a covalent bond with a serine or cysteine residue in the active site of the enzyme, leading to its inactivation.[1] It also shows inhibitory activity against cathepsin G and proteinase 3.[2]

  • Question: Can I use this compound in in vivo experiments?

    • Answer: Yes, this compound has been used in in vivo models.[7] Formulations for in vivo administration often involve suspending the compound in vehicles like 0.5% carboxymethyl cellulose or dissolving it in a mixture of solvents such as DMSO, PEG300, Tween 80, and water, or in corn oil.[5]

Quantitative Solubility Data

SolventConcentrationNotesReference
DMSO125 mg/mL (248.51 mM)May require ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[2][3][4]
DMSO100 mMRecommended for stock solution preparation.[1]
DMF100 mMRecommended for stock solution preparation.[1]
Ethanol50 mg/mLSolution should be clear and colorless.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Pre-weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 502.99 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 50.3 mg of this compound.

  • Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath sonicator until the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Adiponectin Cleavage Inhibition Assay

This protocol is adapted from a study on the generation of globular adiponectin by leukocyte elastase.[8]

  • Prepare Reagents:

    • Recombinant adiponectin.

    • THP-1 cell-conditioned medium (as a source of leukocyte elastase) or purified human leukocyte elastase.

    • This compound stock solution (e.g., 100 mM in DMSO).

    • Reaction buffer (e.g., PBS).

  • Set up the Reaction:

    • In a microcentrifuge tube, add the THP-1 conditioned medium or purified leukocyte elastase.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

    • As a control, add an equivalent volume of DMSO to a separate reaction tube.

    • Pre-incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibition.

  • Initiate Cleavage: Add recombinant adiponectin to the reaction mixtures.

  • Incubate: Incubate the reactions at 37°C for the desired time (e.g., 6 hours or overnight).

  • Stop the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze by Western Blot:

    • Resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for the globular domain of adiponectin to visualize the cleavage products.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound (Solid Powder) add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Ensure Clear Solution) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw_stock Thaw Stock Solution Aliquot store_stock->thaw_stock add_buffer Dilute in Aqueous Buffer thaw_stock->add_buffer use_assay Use Immediately in Assay add_buffer->use_assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_inhibition Inhibitory Action cluster_downstream Downstream Effect meosuc This compound hle Human Leukocyte Elastase (HLE) meosuc->hle Inhibits elastin Elastin (in Extracellular Matrix) hle->elastin Cleaves degraded Degraded Elastin Fragments elastin->degraded tissue_damage Tissue Damage degraded->tissue_damage

Caption: Inhibition of elastin degradation by this compound.

References

How to improve MeOSuc-AAPV-CMK solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the neutrophil elastase inhibitor, MeOSuc-AAPV-CMK, for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and specific irreversible inhibitor of neutrophil elastase, and it also shows inhibitory activity against cathepsin G and proteinase 3.[1] Its peptide-like structure contributes to poor aqueous solubility, making it challenging to prepare formulations at concentrations suitable for in vivo administration without the use of specialized vehicles.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2] For in vivo applications, a stock solution in DMSO is typically prepared first and then diluted into a more biocompatible vehicle.

Q3: What are common vehicle formulations to improve the solubility of this compound for in vivo administration?

A3: Multi-component vehicle systems are commonly employed. These often consist of a primary organic solvent (like DMSO), a co-solvent (such as polyethylene glycol 300 or 400), a surfactant (like Tween® 80), and an aqueous component (e.g., saline or phosphate-buffered saline).[3][4] Oil-based vehicles, such as corn oil, can also be used.[3][4]

Q4: Are there potential side effects associated with the vehicle components?

A4: Yes, the components of the vehicle can have their own biological effects. High concentrations of DMSO can cause local irritation and may have systemic effects.[5] Polyethylene glycols (PEGs) and Tween® 80 are generally considered safe at the concentrations used in these formulations, but it is always recommended to include a vehicle-only control group in your experiments to account for any potential effects of the delivery vehicle itself.[6][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound upon dilution of DMSO stock with aqueous solution. The solubility of this compound is significantly lower in aqueous solutions compared to DMSO.- Utilize a co-solvent system containing PEGs and a surfactant like Tween® 80 to maintain solubility. - Follow the recommended order of addition when preparing the vehicle, adding the components sequentially and ensuring each is fully dissolved before adding the next.[8] - Gentle warming or sonication can help in redissolving the compound, but the solution should remain clear at room temperature and at the temperature of administration.
The final formulation is cloudy or contains visible particles. The solubility limit of this compound in the final vehicle has been exceeded.- Decrease the final concentration of this compound. - Increase the proportion of the organic solvent (DMSO) or co-solvent (PEG300/400) in your formulation. However, be mindful of the potential for increased vehicle toxicity. It is advisable to keep the final DMSO concentration as low as possible, ideally below 10% for injections.[5] - If a suspension is acceptable for your route of administration, you can use a vehicle containing a suspending agent like carboxymethylcellulose (CMC).[3]
Adverse reactions (e.g., irritation, lethargy) are observed in the animals after injection. The vehicle formulation may be causing toxicity or irritation.- Perform a pilot study with the vehicle alone to assess its tolerability in your animal model. - Reduce the concentration of organic solvents (DMSO, PEG) and/or surfactant (Tween® 80) in your formulation. - Consider an alternative vehicle formulation. For example, if you are using a PEG-based formulation, you could test a corn oil-based vehicle.
Inconsistent experimental results. Poor solubility or precipitation of the compound leading to inaccurate dosing.- Always visually inspect your formulation for clarity before each administration. - Prepare fresh formulations regularly, as the stability of the compound in the vehicle may be limited. - Ensure thorough mixing of the formulation before drawing it into the syringe.

Quantitative Data: Solubility of this compound

The following table summarizes the known and estimated solubility of this compound in various solvents and vehicle formulations.

Solvent/VehicleCompositionSolubilityNotes
DMSO 100%~125 mg/mL[1][2]Ultrasonic treatment may be needed to achieve maximum solubility. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][2]
Ethanol 100%50 mg/mL[8]Clear, colorless solution.
Vehicle Formulation 1 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline≥ 2.5 mg/mL (estimated)This is a common formulation for poorly soluble compounds for in vivo use. The estimated solubility is based on data for other hydrophobic molecules in this vehicle.[9]
Vehicle Formulation 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (estimated)Suitable for subcutaneous or intraperitoneal injections. The estimated solubility is based on typical performance of such vehicles.[4]
Aqueous Solutions (Water, Saline) 100%Very lowThis compound is poorly soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Multi-component Aqueous Vehicle for this compound

This protocol describes the preparation of a common vehicle for intravenous, intraperitoneal, or subcutaneous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Weigh the required amount of this compound and dissolve it in DMSO to achieve a high concentration stock solution (e.g., 25 mg/mL).

    • If necessary, use a sonicator or gentle warming to aid dissolution. Ensure the final stock solution is clear.

  • Prepare the final injection solution. The following steps are for a final formulation of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline. The order of addition is critical.

    • In a sterile tube, add the required volume of your this compound DMSO stock solution.

    • Add the PEG300 and mix thoroughly until the solution is clear.

    • Add the Tween® 80 and mix again until the solution is clear.

    • Finally, add the saline and mix thoroughly.

  • Final Inspection.

    • The final solution should be clear and free of any precipitates. If precipitation occurs, you may need to adjust the formulation or the final concentration of the inhibitor.

Protocol 2: Solubility Assessment of this compound in a Test Vehicle

This protocol outlines a method to determine the approximate solubility of this compound in a chosen vehicle.

Materials:

  • This compound

  • Test vehicle (prepared as described in Protocol 1 or other desired formulation)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the test vehicle in a microcentrifuge tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the tube for 10-15 minutes to aid in dissolution.

  • Place the tube on a rotator at room temperature for 24 hours to allow it to reach equilibrium.

  • Centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC. This concentration represents the solubility of the compound in that vehicle.

Visualizations

Neutrophil Elastase Signaling Pathway

Neutrophil elastase, the target of this compound, can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This activation can initiate downstream signaling cascades, such as the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to an inflammatory response.[1][3][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 G_protein G-protein PAR2->G_protein PLC PLC G_protein->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK p44/42 MAPK (ERK1/2) MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Neutrophil_Elastase Neutrophil Elastase Neutrophil_Elastase->PAR2 Activates MeOSuc_AAPV_CMK This compound MeOSuc_AAPV_CMK->Neutrophil_Elastase Inhibits G start Start solubility_test Solubility Test (Protocol 2) start->solubility_test vehicle_selection Vehicle Selection solubility_test->vehicle_selection formulation_prep Formulation Preparation (Protocol 1) vehicle_selection->formulation_prep tolerability_study Vehicle Tolerability Study (Pilot) formulation_prep->tolerability_study main_study Main In Vivo Experiment tolerability_study->main_study end End main_study->end

References

Potential off-target effects of MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MeOSuc-AAPV-CMK. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target enzymes of this compound?

A1: this compound is a well-established, irreversible inhibitor of neutrophil elastase (NE). However, it is also known to exhibit inhibitory activity against other serine proteases, namely cathepsin G and proteinase 3.[1][2][3][4][5][6] This cross-reactivity is important to consider when designing and interpreting experiments.

Q2: Are there quantitative data available on the inhibition of off-target proteases by this compound?

A2: While the inhibitory activity of this compound against cathepsin G and proteinase 3 is qualitatively documented, specific IC50 or Ki values are not consistently reported in publicly available literature. To facilitate experimental design, a summary of known inhibitory activities is provided below. Researchers are encouraged to determine the specific inhibitory constants in their own experimental systems.

Target EnzymeInhibitorReported Inhibition
Neutrophil Elastase (Primary Target)This compoundYes
Cathepsin G (Off-Target)This compoundYes[1][2][3][4][5][6]
Proteinase 3 (Off-Target)This compoundYes[1][2][3][4][5][6]
Proteinase K (Off-Target)This compoundYes, though less efficient than other inhibitors[7]

Q3: Can this compound affect cellular signaling pathways indirectly?

A3: Yes, by inhibiting its target proteases, this compound can indirectly modulate signaling pathways. For instance, it has been shown to block the cleavage of adiponectin by leukocyte elastase.[1][2] Adiponectin is an important adipokine involved in metabolic and inflammatory signaling. By preventing its cleavage, this compound can maintain the levels of full-length, active adiponectin, thereby influencing downstream signaling events.

cluster_0 Cellular Environment Leukocyte Elastase Leukocyte Elastase Adiponectin (Full-length) Adiponectin (Full-length) Leukocyte Elastase->Adiponectin (Full-length) Cleaves Cleaved Adiponectin Cleaved Adiponectin Adiponectin (Full-length)->Cleaved Adiponectin Adiponectin Receptor Adiponectin Receptor Adiponectin (Full-length)->Adiponectin Receptor Activates Downstream Signaling Downstream Signaling Adiponectin Receptor->Downstream Signaling This compound This compound This compound->Leukocyte Elastase Inhibits

Signaling Pathway Modulation by this compound.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides methodologies to help researchers identify and characterize potential off-target effects of this compound in their experimental models.

Problem: Unexplained or unexpected experimental results when using this compound.

Possible Cause: Off-target inhibition of other proteases or unintended effects on cellular pathways.

Solution: Employ one or more of the following experimental strategies to identify potential off-target interactions.

Strategy 1: Proteome-Wide Off-Target Identification

These methods provide a broad, unbiased screen for potential off-target proteins.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently modify the active site of enzymes. A competitive ABPP experiment can be performed to identify off-target serine proteases.

  • Compound-Centric Chemical Proteomics (CCCP): This approach involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate.

  • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize a target protein against proteolysis.

  • Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability upon ligand binding across the proteome.

cluster_1 Proteome-Wide Off-Target Identification A Competitive ABPP Output Potential Off-Target Proteins A->Output B CCCP B->Output C DARTS C->Output D TPP D->Output Input Cell Lysate + This compound Input->A Input->B Input->C Input->D

Proteome-Wide Off-Target Identification Workflow.
Strategy 2: Cell-Based Assays for Off-Target Activity

Cell-based assays can provide insights into the functional consequences of off-target inhibition in a more physiologically relevant context.

  • Reporter Gene Assay: Design a reporter system where the activity of a promoter, regulated by a signaling pathway potentially affected by off-target proteases, drives the expression of a reporter gene (e.g., luciferase or GFP).

  • Cell Viability/Proliferation Assays: Assess the effect of this compound on the viability and proliferation of cell lines that are known to be sensitive to the inhibition of potential off-target proteases.

  • Substrate Cleavage Assay: Utilize cell lines that express a specific substrate for a suspected off-target protease. Monitor the cleavage of this substrate in the presence and absence of this compound.

cluster_2 Cell-Based Off-Target Validation E Reporter Gene Assay Output2 Functional Consequences of Off-Target Inhibition E->Output2 F Cell Viability Assay F->Output2 G Substrate Cleavage Assay G->Output2 Input2 Cells Treated with This compound Input2->E Input2->F Input2->G

Cell-Based Off-Target Validation Workflow.

Detailed Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) Protocol for Serine Protease Inhibitors

This protocol is adapted for identifying off-targets of serine protease inhibitors like this compound.

1. Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., Tris-HCl pH 7.4, NaCl, EDTA, with protease inhibitors except for serine protease inhibitors)

  • This compound

  • Broad-spectrum serine protease activity-based probe (e.g., fluorophosphonate-based probe) with a reporter tag (e.g., biotin or a fluorophore)

  • Streptavidin beads (for biotinylated probes)

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometer

2. Procedure:

  • Proteome Preparation: Lyse cells or homogenize tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the proteome. Determine protein concentration.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the proteome with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

    • Add the broad-spectrum serine protease activity-based probe to each aliquot and incubate for another specified time (e.g., 30 minutes).

  • Target Enrichment (for biotinylated probes):

    • Add streptavidin beads to each sample and incubate to capture the probe-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • For fluorescent probes, visualize the labeled proteins directly using a fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition.

    • For biotinylated probes, perform a Western blot using an anti-biotin antibody or proceed with on-bead digestion for mass spectrometry.

  • Mass Spectrometry:

    • Excise the protein bands of interest from the gel or digest the eluted proteins and analyze by LC-MS/MS to identify the proteins that show reduced labeling in the presence of this compound. These are your potential off-targets.

Cell-Based Substrate Cleavage Assay for Off-Target Protease Activity

This protocol provides a framework for assessing the inhibition of a specific, known off-target protease in a cellular context.

1. Materials:

  • A cell line that endogenously expresses the suspected off-target protease (e.g., a cell line known to express high levels of cathepsin G).

  • A specific fluorogenic or colorimetric substrate for the off-target protease.

  • This compound.

  • Cell culture medium and reagents.

  • Plate reader capable of measuring fluorescence or absorbance.

2. Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a predetermined time.

  • Cell Lysis: Wash the cells with PBS and then lyse them in a buffer compatible with the protease activity assay.

  • Activity Assay:

    • Add the cell lysate to a new multi-well plate.

    • Add the specific substrate for the off-target protease to each well.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Measurement: Measure the fluorescence or absorbance at appropriate time points using a plate reader. A decrease in signal in the this compound-treated cells compared to the control indicates inhibition of the off-target protease.

  • Data Analysis: Plot the protease activity against the concentration of this compound to determine the IC50 value for the off-target inhibition in a cellular context.

References

Technical Support Center: Optimizing MeOSuc-AAPV-CMK for Elastase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MeOSuc-AAPV-CMK for effective elastase inhibition. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit elastase?

This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent and irreversible inhibitor of human neutrophil elastase (HNE).[1] Its mechanism of action involves the chloromethyl ketone (CMK) group, which forms a covalent bond with a critical serine or cysteine residue within the active site of the elastase enzyme. This covalent modification permanently inactivates the enzyme. This inhibitor is also known to target other serine proteases such as cathepsin G and proteinase 3.

Q2: What is the recommended incubation time for optimal elastase inhibition?

For optimal inhibition in biochemical assays, a pre-incubation time of at least 20 minutes is generally recommended.[1] However, the optimal time can be influenced by experimental conditions such as enzyme and inhibitor concentrations, temperature, and buffer composition. In cellular assays, the inhibition by this compound can occur more slowly, with inhibitory effects increasing over several hours.[2] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1] For storage, the solid compound should be kept at -20°C.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to warm to room temperature to ensure stability.[1]

Q4: Can this compound be used in cell-based assays?

Yes, this compound is cell-permeable and can be used in cell-based assays to inhibit intracellular elastase.[1][2] However, it is important to note that its effectiveness can be significantly lower in a cellular environment compared to in vitro assays with the purified enzyme.[2] This may necessitate higher concentrations or longer incubation times to achieve the desired level of inhibition.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete or No Inhibition Insufficient Incubation Time: this compound is an irreversible inhibitor, and the covalent bond formation takes time. In cellular contexts, its action can be surprisingly slow.[2]Optimize Incubation Time: Perform a time-course experiment by pre-incubating the elastase with this compound for varying durations (e.g., 20 min, 1 hr, 4 hr, 24 hr) before adding the substrate.
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Use Fresh Aliquots: Prepare fresh dilutions from a properly stored, single-use aliquot of the inhibitor stock solution for each experiment.
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit the amount of elastase in the assay.Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the IC50 value for your specific experimental conditions.
High Variability Between Replicates Inconsistent Pipetting: Inaccurate pipetting of the enzyme, inhibitor, or substrate can lead to significant variations.Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.
Precipitation of Inhibitor: High concentrations of this compound prepared in aqueous buffers from a DMSO stock can sometimes lead to precipitation.Check Solubility: Visually inspect the solution for any precipitate after diluting the DMSO stock in the assay buffer. If necessary, adjust the final DMSO concentration (typically keeping it below 1%).
Unexpected Results in Cellular Assays Off-Target Effects: this compound can inhibit other serine proteases like cathepsin G and proteinase 3, which might influence cellular pathways.Include Appropriate Controls: Use other, more specific elastase inhibitors as controls if available, or use cell lines with known differences in protease expression.
Slow Cellular Uptake: The inhibitor may take time to penetrate the cell membrane and reach the intracellular elastase.[2]Increase Incubation Time: As noted, the inhibitory effect in cells can increase over extended periods (e.g., up to 26 hours).[2]

Quantitative Data Summary

The following table provides a representative summary of the expected relationship between pre-incubation time and elastase inhibition by this compound. Note that these are illustrative values and the actual results may vary depending on the specific experimental conditions. A longer pre-incubation of the enzyme with the inhibitor before the addition of the substrate generally leads to a higher percentage of inhibition.

Pre-incubation Time with this compoundExpected Elastase Inhibition (%)
5 minutes40 - 60%
20 minutes70 - 85%
60 minutes> 90%
4 hours> 95%

Experimental Protocols

Protocol: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on purified HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.

    • Dissolve the HNE substrate in the appropriate solvent as per the manufacturer's instructions to make a stock solution. Further dilute in Assay Buffer for the working solution.

    • Dilute the purified HNE in Assay Buffer to the desired working concentration.

  • Pre-incubation:

    • In a 96-well plate, add the diluted this compound solutions to the wells.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted HNE solution to all wells except the negative control.

    • Incubate the plate at 37°C for the desired pre-incubation time (e.g., 20 minutes, or for a time-course experiment, multiple time points).

  • Initiate Reaction:

    • Add the HNE substrate working solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Immediately measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) at the appropriate wavelength using a microplate reader.

    • Take kinetic readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep_inhibitor Prepare this compound (Stock and Dilutions) pre_incubation Pre-incubate Elastase with Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare Elastase (Working Solution) prep_enzyme->pre_incubation prep_substrate Prepare Substrate (Working Solution) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubation->add_substrate measure Measure Activity (Kinetic Reading) add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for an in vitro elastase inhibition assay.

inhibition_mechanism E Elastase (Active) EI_noncovalent Non-covalent Complex E->EI_noncovalent Reversible binding I This compound EI_covalent Covalent Adduct (Inactive) EI_noncovalent->EI_covalent Irreversible Covalent Bond

Caption: Mechanism of irreversible elastase inhibition.

References

MeOSuc-AAPV-CMK stability in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MeOSuc-AAPV-CMK in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective use of this elastase inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing an aqueous working solution of this compound?

A1: It is highly recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[1] For immediate use, this stock solution can then be diluted into your desired aqueous buffer. A final concentration of DMSO in your assay should be kept low (typically <1%) to avoid affecting the enzyme activity or protein structure.

Q2: How stable is this compound in its powdered form?

A2: The lyophilized powder of this compound is stable for at least one year when stored at -20°C.[1]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: Stock solutions prepared in DMSO or DMF should be stored in aliquots at -20°C or -80°C.[2] At -20°C, the stock solution is stable for up to one month, while at -80°C, it can be stored for up to six months.[3] It is crucial to avoid repeated freeze-thaw cycles.[2]

Q4: Is there any information on the half-life of this compound in aqueous buffers?

Q5: What are the primary degradation pathways for peptide-based inhibitors like this compound in aqueous solutions?

A5: Peptide-based molecules in aqueous solutions can degrade through several mechanisms, including hydrolysis of peptide bonds, oxidation of certain amino acid residues, and deamidation.[5] The chloromethyl ketone moiety itself can also be susceptible to hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of inhibitory activity in the experiment. Degradation of this compound in the aqueous working solution.Prepare fresh working solutions of the inhibitor just before each experiment. Minimize the time the inhibitor spends in aqueous buffer before being added to the assay.
Consider performing a time-course experiment to determine the rate of activity loss in your specific buffer system.
Incorrect storage of stock solution.Ensure stock solutions are stored in tightly sealed aliquots at -20°C or -80°C and that repeated freeze-thaw cycles are avoided.
Inconsistent results between experiments. Variability in the preparation of the inhibitor working solution.Standardize the protocol for diluting the stock solution, ensuring the same buffer, pH, and temperature are used each time.
Buffer components interfering with the inhibitor.Check for the presence of nucleophiles in your buffer (e.g., DTT, β-mercaptoethanol) which can react with the chloromethyl ketone group. If possible, use a buffer system without these components.
Precipitation of the inhibitor upon dilution in aqueous buffer. Poor solubility of this compound at the desired concentration.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but still compatible with your assay (usually <1%).
You can try preparing the working solution by adding the stock solution to the buffer with gentle vortexing.

Stability and Storage Summary

Form Solvent Storage Temperature Stability
PowderN/A-20°C≥ 1 year[1]
Stock SolutionDMSO or DMF-20°CUp to 1 month[3]
-80°CUp to 6 months[3]
Aqueous Working SolutionAqueous BufferRoom TemperatureLimited (Prepare fresh)

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • DMSO or DMF

  • Your chosen aqueous buffer (e.g., Tris-HCl, PBS)

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC)

  • Microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare the aqueous working solution by diluting the stock solution to the desired final concentration in your chosen buffer.

  • Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated inhibitor solution.

  • Perform an elastase activity assay:

    • In a microplate well, add the incubated this compound aliquot, HNE, and the fluorogenic substrate.

    • Monitor the fluorescence signal over time using a microplate reader.

  • Analyze the data: Compare the inhibitory activity of the this compound aliquots at different incubation times. A decrease in the inhibition of elastase activity over time indicates degradation of the inhibitor.

  • Calculate the half-life (t½) by plotting the remaining inhibitor activity against time and fitting the data to a first-order decay model.

Elastase Activity Assay Protocol

This protocol can be used to measure the activity of elastase and the potency of this compound.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the diluted inhibitor solutions to the wells of the microplate.

  • Add a constant amount of HNE to each well containing the inhibitor and to a control well without the inhibitor.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) with appropriate excitation and emission wavelengths for the substrate used.

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Visual Guides

TroubleshootingWorkflow start Start: Inconsistent or No Inhibition Observed check_prep Review Inhibitor Preparation Protocol start->check_prep is_fresh Was the aqueous solution prepared fresh? check_prep->is_fresh prepare_fresh Action: Prepare fresh aqueous solution immediately before use. is_fresh->prepare_fresh No check_storage Verify Stock Solution Storage Conditions (-20°C/-80°C, aliquoted) is_fresh->check_storage Yes prepare_fresh->check_storage storage_ok Storage Correct? check_storage->storage_ok correct_storage Action: Aliquot and store stock solution properly. storage_ok->correct_storage No check_buffer Examine Buffer Composition for interfering substances (e.g., nucleophiles) storage_ok->check_buffer Yes correct_storage->check_buffer buffer_ok Buffer Compatible? check_buffer->buffer_ok change_buffer Action: Use a different, non-interfering buffer. buffer_ok->change_buffer No check_solubility Check for Precipitation in Aqueous Solution buffer_ok->check_solubility Yes change_buffer->check_solubility is_soluble Is inhibitor fully dissolved? check_solubility->is_soluble optimize_sol Action: Optimize final DMSO concentration or preparation method. is_soluble->optimize_sol No end Problem Resolved is_soluble->end Yes optimize_sol->end

Caption: Troubleshooting workflow for this compound stability issues.

StabilityAssayWorkflow prep_stock 1. Prepare Concentrated Stock Solution in DMSO prep_working 2. Dilute Stock to Working Concentration in Aqueous Buffer prep_stock->prep_working incubate 3. Incubate Aqueous Solution at Desired Temperature prep_working->incubate time_points 4. Take Aliquots at Various Time Points incubate->time_points activity_assay 5. Perform Elastase Activity Assay with Aliquots time_points->activity_assay analyze 6. Analyze Data and Determine Half-Life activity_assay->analyze

Caption: Experimental workflow for assessing this compound stability.

References

Preventing MeOSuc-AAPV-CMK degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MeOSuc-AAPV-CMK during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as Elastase Inhibitor III, is a synthetic tetrapeptide that acts as an irreversible inhibitor of several serine proteases.[1][2][3] Its primary target is human neutrophil elastase (HNE), but it also shows inhibitory activity against cathepsin G and proteinase 3.[1][2][3] Due to its ability to inhibit these enzymes, it is widely used in research to study the roles of these proteases in various physiological and pathological processes, including inflammation and tissue damage. The chloromethyl ketone (CMK) moiety is a key feature of this inhibitor, as it forms a covalent bond with the active site of the target protease, leading to irreversible inhibition.[4]

Q2: What are the primary factors that can cause this compound to degrade during my experiments?

A2: The degradation of this compound can be attributed to several factors, primarily related to its chemical nature as a peptide and the reactivity of the chloromethyl ketone (CMK) group. Key factors include:

  • Hydrolysis: The peptide bonds and the CMK group are susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is often pH-dependent, with stability being greater at lower pH values for some chloromethyl ketones.

  • Enzymatic Degradation: If your experimental system contains proteases, either from serum in cell culture media or secreted by cells, these can cleave the peptide backbone of the inhibitor.

  • Oxidation: Although this compound does not contain highly susceptible amino acids like methionine or cysteine, oxidation can still be a concern over long-term storage and use.

  • Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to light, and moisture can significantly accelerate degradation.[1][5][6][7][8]

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical for maintaining the activity of this compound. Follow these guidelines:

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.[7]

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4] It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis. After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][5] Stock solutions in DMSO are generally stable for up to one year at -20°C.[4]

Q4: Can I pre-mix this compound in my cell culture medium for long-term experiments?

A4: It is generally not recommended to pre-mix this compound in cell culture medium for extended periods, especially at 37°C. The inhibitor's stability in aqueous media at physiological pH and temperature is limited. For long-term experiments, it is best to add a fresh dilution of the inhibitor to the culture from a frozen stock solution at regular intervals (e.g., every 24-48 hours) to maintain its effective concentration.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Problem 1: Loss of Inhibitory Effect Over Time

  • Possible Cause: The this compound in your experimental setup is degrading.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Ensure your stock solution was prepared with anhydrous solvent and has been stored correctly in single-use aliquots at -20°C or -80°C.

      • Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

    • Assess Stability in Experimental Conditions:

      • Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific cell culture medium and conditions. This can be done by adding the inhibitor to the medium (with and without cells) and testing its remaining activity at different time points using a functional assay (see Experimental Protocols section).

    • Optimize Dosing Strategy:

      • Based on the stability assessment, adjust your dosing strategy. Instead of a single initial dose, replenish the inhibitor at regular intervals to maintain a sufficient active concentration.

    • Consider Serum-Free or Reduced-Serum Media:

      • If feasible for your cell line, consider using serum-free or reduced-serum media to minimize enzymatic degradation by serum proteases.

Problem 2: Inconsistent or Irreproducible Experimental Results

  • Possible Cause: Inconsistent activity of this compound due to degradation or handling variability.

  • Troubleshooting Steps:

    • Standardize Handling Procedures:

      • Ensure all users are following the same, strict protocols for storing, handling, and diluting the inhibitor.

      • Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before weighing.

    • Use Fresh Aliquots:

      • For each experiment, use a fresh, previously un-thawed aliquot of the stock solution.

    • Perform Quality Control on New Batches:

      • When you receive a new batch of this compound, perform a quality control experiment, such as determining the IC50, to ensure it has the expected activity before using it in critical experiments.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions and expected stability.

FormSolvent/Storage ConditionTemperatureRecommended DurationCitations
Lyophilized Powder Dry, protected from light and moisture-20°CAt least 1 year[4]
-80°C> 1 year[1]
Stock Solution Anhydrous DMSO or DMF, aliquoted, protected from light-20°CUp to 1 year[4]
-80°CUp to 6 months[1]
Working Solution Aqueous buffer/cell culture medium4°CShort-term (hours)
37°CVery short-term

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using a functional assay.

  • Preparation of Reagents:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Prepare your complete cell culture medium (with serum, if applicable).

    • Prepare a solution of human neutrophil elastase (HNE) in a suitable assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).

    • Prepare a solution of a fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC) in the assay buffer.

  • Incubation of this compound:

    • Dilute the this compound stock solution into your cell culture medium to the final working concentration used in your experiments.

    • Prepare several tubes of this solution.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt further degradation until all time points are collected.

  • Functional Assay:

    • Thaw the samples from all time points.

    • In a 96-well plate, add a fixed concentration of HNE to each well.

    • Add an aliquot of the incubated this compound samples to the wells containing HNE and incubate for a short period (e.g., 15-30 minutes) to allow for inhibition.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for MeOSuc-AAPV-AMC) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each time point.

    • Determine the percentage of remaining active this compound at each time point relative to the t=0 sample.

    • Plot the percentage of remaining activity versus time to determine the functional half-life of the inhibitor under your experimental conditions.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_enzymatic Enzymatic Degradation cluster_oxidation Oxidation MeOSuc_AAPV_CMK This compound (Active Inhibitor) Hydrolyzed_CMK Hydrolyzed CMK (Inactive) MeOSuc_AAPV_CMK->Hydrolyzed_CMK Aqueous Environment (e.g., cell culture medium) Peptide_Fragments Peptide Fragments (Inactive) MeOSuc_AAPV_CMK->Peptide_Fragments Aqueous Environment Enzymatic_Fragments Peptide Fragments (Inactive) MeOSuc_AAPV_CMK->Enzymatic_Fragments Proteases (from serum or cells) Oxidized_Peptide Oxidized Peptide (Reduced Activity) MeOSuc_AAPV_CMK->Oxidized_Peptide Reactive Oxygen Species

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Functional Assay cluster_analysis Data Analysis prep_stock Prepare fresh stock solution in anhydrous DMSO prep_media Dilute stock into cell culture medium prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sampling Collect samples at various time points (0, 2, 4, 8, 24, 48h) incubate->sampling add_inhibitor Add incubated inhibitor samples sampling->add_inhibitor add_hne Add HNE to 96-well plate add_hne->add_inhibitor add_substrate Add fluorogenic substrate add_inhibitor->add_substrate measure Measure fluorescence over time add_substrate->measure calculate_rate Calculate rate of substrate cleavage measure->calculate_rate determine_activity Determine % remaining activity calculate_rate->determine_activity plot_data Plot activity vs. time to find half-life determine_activity->plot_data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_tree cluster_stock Stock Solution Integrity cluster_experiment Experimental Conditions start Loss of Inhibitor Effect? check_storage Stored at -20/-80°C? Aliquoted? start->check_storage check_solvent Prepared with anhydrous solvent? check_storage->check_solvent Yes re_prepare Prepare fresh stock solution check_storage->re_prepare No check_freeze_thaw Multiple freeze-thaw cycles? check_solvent->check_freeze_thaw Yes check_solvent->re_prepare No check_freeze_thaw->re_prepare Yes check_stability Stability in media known? check_freeze_thaw->check_stability No perform_stability_assay Perform stability assay (see Protocol 1) check_stability->perform_stability_assay No adjust_dosing Adjust dosing strategy (e.g., replenish every 24h) check_stability->adjust_dosing Yes perform_stability_assay->adjust_dosing

Caption: Troubleshooting decision tree for loss of inhibitor effect.

References

Troubleshooting unexpected results with MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MeOSuc-AAPV-CMK, a potent and irreversible inhibitor of several serine proteases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone) is a cell-permeable peptide inhibitor. Its primary target is human leukocyte elastase (HLE), a serine protease involved in various inflammatory diseases.[1][2][3] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[2][3]

Q2: How does this compound inhibit its target proteases?

The inhibitor's mechanism of action relies on its chloromethyl ketone (CMK) group. This reactive group forms a covalent bond with a critical histidine residue in the active site of the target serine protease, leading to irreversible inhibition.

Q3: What is the recommended solvent and storage condition for this compound?

This compound powder should be stored at -20°C.[1] For experimental use, it is recommended to prepare a stock solution in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO).[4] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5]

Q4: Is this compound cell-permeable?

Yes, this compound is designed to be cell-permeable, allowing it to be used in cell-based assays to inhibit intracellular target proteases.[1]

Troubleshooting Guide

This guide addresses common unexpected results and provides potential solutions for experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Inhibitor appears inactive or shows reduced potency. Improper Storage or Handling: The compound may have degraded due to exposure to moisture, light, or repeated freeze-thaw cycles.- Ensure the powder was stored at -20°C in a desiccated environment. - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles.[2][5] - Protect stock solutions from light.
Incorrect Solvent: The inhibitor may not be fully dissolved or may be unstable in the chosen solvent.- Use high-purity, anhydrous DMSO to prepare stock solutions.[4] - Ensure complete dissolution of the powder before use.
Suboptimal Assay Conditions: The pH or buffer composition of the assay may affect inhibitor stability or activity. Chloromethyl ketones are generally more stable at lower pH values.[6]- Verify the pH of your experimental buffer. - Test a range of inhibitor concentrations to determine the optimal working concentration for your specific assay conditions.
Precipitation observed upon addition to aqueous buffer or cell culture media. Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility.- Ensure the final concentration of DMSO in the assay is sufficient to keep the inhibitor in solution, typically 0.1% to 0.5%. However, always check for solvent toxicity in your specific cell type. - Prepare intermediate dilutions in an appropriate buffer before adding to the final assay volume. - Vortex or mix thoroughly immediately after adding the inhibitor to the aqueous solution.
Unexpected or off-target effects observed in the experiment. Inhibition of Other Proteases: While relatively specific, the chloromethyl ketone reactive group can potentially interact with other cellular proteases, such as certain caspases or other cathepsins, at higher concentrations.[7]- Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits the target protease without causing off-target effects. - Use specific substrates to confirm the inhibition of the target protease. - Consider using a different class of inhibitor with a distinct mechanism of action as a control to validate the observed phenotype.
Inconsistent results between experiments. Variability in Experimental Protocol: Minor variations in incubation times, cell densities, or reagent concentrations can lead to inconsistent results.- Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. - Include appropriate positive and negative controls in every experiment. For example, a vehicle control (DMSO) and a positive control for protease activity.
Cell toxicity observed. High Concentration of Inhibitor or Solvent: Both this compound and its solvent (DMSO) can be toxic to cells at high concentrations.- Determine the optimal, non-toxic concentration of the inhibitor and DMSO through a cell viability assay (e.g., MTT or trypan blue exclusion). - Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.

Experimental Protocols

Below are generalized protocols for assessing the activity of proteases targeted by this compound. Researchers should optimize these protocols for their specific experimental conditions.

Human Leukocyte Elastase (HLE) Activity Assay (Fluorometric)

This protocol provides a general guideline for measuring HLE activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.4, containing 100 mM NaCl.

    • HLE Enzyme: Reconstitute purified HLE in assay buffer to the desired concentration.

    • HLE Substrate: Prepare a stock solution of a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.

    • This compound: Prepare a stock solution in DMSO.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well black microplate.

    • Add 10 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.

    • Add 20 µL of the HLE enzyme solution to all wells except the blank.

    • Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the HLE substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each well.

    • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Cathepsin G Activity Assay (Colorimetric)

This protocol provides a general method for measuring Cathepsin G activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.

    • Cathepsin G Enzyme: Reconstitute purified Cathepsin G in assay buffer.

    • Cathepsin G Substrate: Prepare a stock solution of a colorimetric substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) in DMSO.

    • This compound: Prepare a stock solution in DMSO.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well clear microplate.

    • Add 10 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.

    • Add 20 µL of the Cathepsin G enzyme solution to all wells except the blank.

    • Incubate at 37°C for 15-30 minutes.

    • Start the reaction by adding 20 µL of the Cathepsin G substrate solution.

    • Measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of p-nitroaniline (pNA) release (OD/min).

    • Plot the reaction rate against the inhibitor concentration to calculate the IC50.

Visualizations

Mechanism of Action of this compound

G cluster_0 Serine Protease Active Site CatalyticTriad Catalytic Triad (Serine, Histidine, Aspartate) InactiveEnzyme Inactive Protease (Covalently Modified) CatalyticTriad->InactiveEnzyme Irreversible Inhibition CleavedProducts Cleaved Substrate Products CatalyticTriad->CleavedProducts Cleaves substrate SubstrateBindingPocket Substrate Binding Pocket SubstrateBindingPocket->CatalyticTriad Positions substrate for cleavage MeOSuc This compound MeOSuc->CatalyticTriad CMK group forms covalent bond with Histidine residue MeOSuc->SubstrateBindingPocket Binds to active site Substrate Endogenous Substrate Substrate->SubstrateBindingPocket Binds to active site

Caption: Covalent inhibition of a serine protease by this compound.

General Experimental Workflow for Testing this compound in Cell Culture

G start Start cell_culture 1. Seed and culture cells start->cell_culture prepare_inhibitor 2. Prepare fresh this compound and vehicle control (DMSO) solutions cell_culture->prepare_inhibitor treat_cells 3. Treat cells with inhibitor or vehicle for a defined period prepare_inhibitor->treat_cells induce_protease 4. (Optional) Induce protease activity/secretion (e.g., with PMA) treat_cells->induce_protease viability_assay 8. Assess cell viability treat_cells->viability_assay collect_samples 5. Collect cell lysates and/or conditioned media induce_protease->collect_samples activity_assay 6. Perform protease activity assay collect_samples->activity_assay western_blot 7. Analyze protein levels (e.g., Western Blot) collect_samples->western_blot end End activity_assay->end western_blot->end viability_assay->end

Caption: A typical workflow for evaluating this compound in a cell-based experiment.

References

Technical Support Center: Impact of Phenol Red on MeOSuc-AAPV-CMK Activity in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the serine protease inhibitor MeOSuc-AAPV-CMK in their experiments. It addresses potential interference from phenol red, a common pH indicator in cell culture media, and provides troubleshooting strategies to ensure accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in this compound Activity Assays

Q1: My colorimetric/fluorometric assay results for this compound activity are variable and not reproducible. Could phenol red in the media be the cause?

A1: Yes, it is highly probable. Phenol red is a pH indicator that can interfere with optical-based assays.[1][2] Its absorbance spectrum can overlap with the wavelengths used to measure the activity of proteases, potentially leading to inaccurate readings.[3] Specifically, phenol red has absorbance peaks around 415 nm and 560 nm, which might interfere with the detection of commonly used colorimetric or fluorometric substrates for proteases.[3][4][5]

Troubleshooting Steps:

  • Run a Media-Only Control: Measure the absorbance or fluorescence of your complete media (containing phenol red) without any cells, enzyme, or substrate. This will quantify the background signal from the media itself.[2]

  • Use Phenol Red-Free Media: The most effective way to eliminate this interference is to switch to a phenol red-free version of your culture medium for the duration of the experiment.

  • Wavelength Selection: If using phenol red-containing media is unavoidable, select a substrate for your protease that has an excitation/emission or absorbance maximum that does not overlap with that of phenol red.

Issue 2: Altered Inhibitor Potency (IC50)

Q2: I've observed a shift in the IC50 value of this compound when performing my experiments in phenol red-containing media compared to a simple buffer system. Why is this happening?

A2: This shift can be attributed to two main factors:

  • pH Fluctuation: Phenol red's color change is a direct reflection of the medium's pH.[1][2][6] The activity and stability of both the target protease and the inhibitor, this compound, can be pH-dependent.[7] Cellular metabolism can cause a drop in pH, turning the media yellow, which could alter the effective concentration or binding affinity of the inhibitor.[1][2]

  • Direct Interaction (Less Likely but Possible): While less common, some compounds can interact with phenol red. However, the primary concern is its properties as a pH indicator and its spectral interference.

Troubleshooting Steps:

  • Monitor and Control pH: Ensure your experimental setup includes a robust buffering system to maintain a stable physiological pH throughout the assay.

  • Perform Control Experiments in Phenol Red-Free Media: To confirm if phenol red is the source of the IC50 shift, repeat the experiment in an identical medium formulation that lacks phenol red.

  • Consider Non-Optical Readouts: If possible, use an assay with a non-optical readout (e.g., mass spectrometry-based) to completely avoid spectral interference issues.

Issue 3: Potential Off-Target Effects

Q3: Can phenol red have any direct biological effects that might indirectly influence the outcome of my this compound experiment?

A3: Yes, some studies have reported that phenol red can have weak estrogenic activity, which may be relevant if you are working with hormone-sensitive cell lines like MCF-7 breast cancer cells.[2][8] Additionally, in certain cellular systems, phenol red can undergo redox reactions, which could potentially impact cellular health and response to treatments.[9]

Troubleshooting Steps:

  • Review Cell Line Sensitivity: Be aware of the characteristics of your cell line. If it is known to be hormone-sensitive, using phenol red-free media is strongly recommended.[2]

  • Assess Cell Viability: Perform standard cell viability assays (e.g., Trypan Blue, Neutral Red uptake) to ensure that the presence of phenol red is not adversely affecting your cells under your specific experimental conditions.[10]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature that directly details the impact of phenol red on the IC50 of this compound. However, the potential for interference is based on the known spectral properties of phenol red. The following table illustrates the absorbance maxima of phenol red, which are critical to consider when designing an assay.

CompoundAbsorbance Peak 1Absorbance Peak 2pH Dependency of Absorbance
Phenol Red~415-439 nm~559-560 nmAbsorbance at 560 nm increases with higher pH (more basic).[3][5]

Experimental Protocols

Protocol: Assessing the Impact of Phenol Red on a Protease Assay

This protocol is designed to determine if phenol red interferes with your specific protease assay involving this compound.

Materials:

  • Complete cell culture medium with phenol red

  • Identical cell culture medium without phenol red

  • Target protease (e.g., human leukocyte elastase)

  • This compound inhibitor[11]

  • Protease substrate (colorimetric or fluorometric)

  • Assay buffer (pH 7.4)

  • 96-well microplate (transparent for absorbance, black for fluorescence)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution.[12]

    • Prepare serial dilutions of the inhibitor in both phenol red-containing and phenol red-free media.

    • Prepare solutions of the target protease and substrate in both types of media.

  • Set Up Control Wells:

    • Media Blank: Wells containing only phenol red-containing medium and wells with only phenol red-free medium.

    • Substrate Control: Wells containing the respective medium and the substrate to measure any background signal.

    • Enzyme Control: Wells containing the respective medium, the enzyme, and the substrate (no inhibitor).

  • Set Up Experimental Wells:

    • Add the target protease to wells containing the serial dilutions of this compound in both phenol red-containing and phenol red-free media.

    • Incubate for a pre-determined time (e.g., 20 minutes) to allow for inhibitor binding.[12]

  • Initiate Reaction and Measure:

    • Add the protease substrate to all wells (except media blanks).

    • Immediately begin reading the absorbance or fluorescence at the appropriate wavelength for your substrate using a microplate reader. Take kinetic readings over a set period.

  • Data Analysis:

    • Subtract the background readings from the media blank wells from all other readings.

    • Plot the protease activity against the inhibitor concentration for both media conditions.

    • Calculate the IC50 values for this compound in the presence and absence of phenol red. A significant difference in the IC50 values indicates interference by phenol red.

Visual Guides

Logical Workflow for Troubleshooting Phenol Red Interference

The following diagram outlines the decision-making process when troubleshooting potential interference from phenol red in your this compound experiments.

Troubleshooting_Workflow start Inconsistent/Unexpected Assay Results check_pr Is Phenol Red (PR) present in the media? start->check_pr run_controls Run Media-Only and No-Enzyme Controls check_pr->run_controls Yes no_interference Phenol Red is likely not the primary issue. Investigate other variables. check_pr->no_interference No analyze_controls Is background signal high or variable? run_controls->analyze_controls switch_media Switch to PR-Free Medium for the assay analyze_controls->switch_media Yes check_ph Is there a significant pH shift during the assay? analyze_controls->check_ph No end Accurate and Reliable Assay Results switch_media->end buffer_optimization Optimize Buffering Capacity of the Medium check_ph->buffer_optimization Yes check_ph->no_interference No buffer_optimization->end

Caption: Troubleshooting workflow for phenol red interference.

This guide provides a comprehensive overview of the potential impact of phenol red on assays involving this compound and offers practical solutions to mitigate these effects, ensuring the integrity and accuracy of your experimental data.

References

Determining the optimal concentration of MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of MeOSuc-AAPV-CMK for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, is a potent, irreversible inhibitor of serine proteases.[1][2] Its primary target is neutrophil elastase (NE), a key enzyme involved in inflammatory processes.[1][3] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[4][5][6]

Q2: What is the mechanism of action of this compound?

A2: this compound is a chloromethyl ketone (CMK) derivative that acts as an irreversible inhibitor. The CMK group forms a covalent bond with a critical histidine residue in the active site of the target serine protease, leading to permanent inactivation of the enzyme.[1]

Q3: Is this compound cell-permeable?

A3: Yes, this compound is a cell-permeable inhibitor, making it suitable for use in cell-based assays to study intracellular neutrophil elastase activity.[1]

Q4: How should I prepare and store a stock solution of this compound?

A4: It is recommended to prepare a stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of up to 100 mM.[1] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7] For long-term storage (up to 6 months), -80°C is recommended.[4]

Q5: What is a typical working concentration for this compound?

A5: The optimal concentration of this compound will vary depending on the experimental setup, including the concentration of the target enzyme and the specific assay conditions. For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for both in vitro and cell-based assays. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition observed Inhibitor concentration is too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration.
Incorrect solvent used for final dilution. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid affecting enzyme activity or cell viability.
Degraded inhibitor. Ensure the inhibitor has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution.
Inactive enzyme. Verify the activity of your neutrophil elastase using a positive control substrate and compare it to the manufacturer's specifications.
High background signal in the assay Substrate instability or auto-hydrolysis. Run a control well with only the substrate and assay buffer to measure the rate of spontaneous breakdown. Subtract this background from all experimental wells.
Contamination of reagents. Use fresh, high-quality reagents and sterile techniques, especially for cell-based assays.
Inconsistent results between experiments Variability in cell number or enzyme concentration. Ensure accurate and consistent cell seeding density or enzyme concentration in all experiments. Normalize results to a protein assay or cell count where appropriate.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.
Incubation time is not optimal. As an irreversible inhibitor, pre-incubation of the enzyme with this compound before adding the substrate is recommended. A 20-minute pre-incubation is a good starting point.[1] Optimize the pre-incubation time for your specific assay.
Cell toxicity observed in cell-based assays Inhibitor concentration is too high. Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations below the toxic threshold for your inhibition experiments.
High solvent concentration. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.1%).

Data Presentation

Recommended Concentration Ranges for Initial Experiments
Assay TypeTarget EnzymeSuggested Starting Concentration RangeKey Considerations
In Vitro Enzyme Assay Purified Human Neutrophil Elastase1 µM - 50 µMIC50 values for similar inhibitors can range from low micromolar to nanomolar.[8] A dose-response curve is essential.
Cell-Based Assay Intracellular Neutrophil Elastase1 µM - 50 µMCell permeability is confirmed.[1] Monitor for cytotoxicity at higher concentrations.
Proteinase K Inhibition Proteinase K~500 µMHigher concentrations may be required for less sensitive proteases.

Experimental Protocols

Detailed Methodology: In Vitro Neutrophil Elastase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against purified human neutrophil elastase using a fluorogenic substrate.

Materials:

  • This compound

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • DMSO (anhydrous)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay will be ≤0.1%.

  • Prepare a working solution of Human Neutrophil Elastase in Assay Buffer. The final concentration should be in the linear range of the assay.

  • Add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

  • Add 50 µL of the HNE working solution to each well.

  • Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a working solution of the fluorogenic HNE substrate in Assay Buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for MeOSuc-AAPV-AMC) in a kinetic mode for 15-30 minutes at 37°C.[9]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Fluorescence add_substrate->measure calculate_rate Calculate Reaction Rate measure->calculate_rate plot_data Plot % Inhibition vs. [Inhibitor] calculate_rate->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for in vitro neutrophil elastase inhibition assay.

signaling_pathway MeOSuc_AAPV_CMK This compound Neutrophil_Elastase Neutrophil Elastase MeOSuc_AAPV_CMK->Neutrophil_Elastase Inhibits Extracellular_Matrix Extracellular Matrix (e.g., Elastin) Neutrophil_Elastase->Extracellular_Matrix Degrades Degradation_Products Degradation Products Extracellular_Matrix->Degradation_Products

References

How to handle hygroscopic DMSO for MeOSuc-AAPV-CMK solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling hygroscopic dimethyl sulfoxide (DMSO) for the preparation of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the quality of DMSO critical when preparing this compound solutions?

A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of organic compounds like this compound.[3] Using "wet" or old DMSO can lead to incomplete dissolution, precipitation of the compound, and potentially accelerated degradation of the peptide. For optimal results, it is crucial to use fresh, anhydrous (dry) DMSO.[4]

Q2: How should I properly store my DMSO to prevent moisture absorption?

A2: To maintain its purity, DMSO should be stored in its original, tightly sealed container in a cool, dry, and dark place.[5][6] It's recommended to store it at a stable temperature between 15°C and 25°C (59°F - 77°F).[5] Avoid opening the container while it is cold to prevent condensation of atmospheric moisture inside.[2] For frequent use, consider aliquoting the DMSO into smaller, single-use vials under dry conditions to minimize exposure of the main stock to air and moisture.

Q3: I am having trouble dissolving this compound in DMSO. What are the possible reasons?

A3: Several factors can lead to dissolution issues:

  • Hygroscopic DMSO: As mentioned, water contamination is a primary cause of reduced solubility.[1][3]

  • Incorrect Concentration: Attempting to prepare a solution that is too concentrated can exceed the solubility limit of the peptide.

  • Inadequate Mixing: The peptide may not have been sufficiently mixed to facilitate complete dissolution.[1]

  • Low Temperature: The temperature of the DMSO and the surrounding environment can affect solubility.[1]

Q4: What should I do if my this compound precipitates out of the DMSO solution?

A4: If you observe precipitation, it may be due to the DMSO stock solution being added too quickly to an aqueous buffer. To avoid this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your aqueous medium. Most cells can tolerate a final DMSO concentration of up to 0.1%.

Q5: How should I store my prepared this compound stock solution?

A5: Once the this compound is fully dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7] These aliquots should be stored in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in DMSO. DMSO has absorbed moisture ("wet" DMSO).Use a fresh, sealed bottle of anhydrous DMSO.[3]
Concentration is too high.Verify that you are not exceeding the known solubility limit.
Insufficient mixing.Vortex the solution for 1-2 minutes. If necessary, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[1]
Low temperature.Gentle warming of the solution to around 37°C can be attempted, but be cautious as excessive heat may degrade the compound.[1][4]
Solution appears cloudy or has visible precipitate after dilution in aqueous buffer. The organic material is precipitating out of the solution.Make initial serial dilutions in DMSO before adding the final diluted sample to your buffer or incubation medium.
Loss of inhibitor activity over time. Improper storage of the stock solution leading to degradation.Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][7] Use freshly prepared solutions for optimal results.[7]
Peptide instability in solution.Peptides containing certain amino acids can be prone to oxidation. While this compound does not contain Cys, Met, or Trp which are highly susceptible, long-term storage in solution should be minimized.[8]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Equilibration: Allow the vials of this compound powder and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.[2]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the peptide.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • Sonication (if necessary): If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes.[1][3]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[3][7]

Protocol for Diluting Stock Solution for Cell Culture
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform initial serial dilutions of the stock solution using anhydrous DMSO.

  • Final Dilution (in Aqueous Medium): Slowly add the DMSO-peptide solution dropwise to the cell culture medium or buffer while gently mixing.[9]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is at a non-toxic level, typically 0.5% or lower for most cell lines.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Recommended Storage Conditions

Substance Form Storage Temperature Duration Key Considerations
Anhydrous DMSO Liquid15°C to 25°C[5]Up to 2 years (unopened)[11]Keep tightly sealed to prevent moisture absorption.[5][11] Store in a dark place.[5]
This compound Powder-20°CUp to 3 years[7]Store away from moisture.[3]
This compound in DMSO Stock Solution-20°CUp to 1 month[3]Aliquot to avoid freeze-thaw cycles.[3][7]
-80°CUp to 6 months[3]

Table 2: this compound Molarity Calculator

Desired Concentration Mass of this compound (MW: 502.99 g/mol ) Volume of DMSO
1 mM1 mg1.9881 mL
5 mM1 mg0.3976 mL
10 mM1 mg0.1988 mL
1 mM5 mg9.9406 mL
5 mM5 mg1.9881 mL
10 mM5 mg0.9941 mL

Data adapted from InvivoChem and MedchemExpress product information.[3][7]

Visualization

G Workflow for Handling Hygroscopic DMSO and Preparing this compound Solution cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate Reagents to RT weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Mix add_dmso->mix check_sol Is it fully dissolved? mix->check_sol sonicate Sonicate check_sol->sonicate No aliquot Aliquot Stock Solution check_sol->aliquot Yes sonicate->mix store Store at -20°C / -80°C aliquot->store dilute Dilute in Aqueous Buffer store->dilute end Ready for Experiment dilute->end

Caption: Workflow for preparing this compound solutions.

References

Validation & Comparative

A Head-to-Head Battle: MeOSuc-AAPV-CMK vs. Alpha-1 Antitrypsin in the Inhibition of Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protease inhibitors is paramount. This guide provides a comprehensive comparison of the synthetic inhibitor MeOSuc-AAPV-CMK and the endogenous alpha-1 antitrypsin, focusing on their efficacy in neutralizing neutrophil elastase, a key enzyme in inflammatory processes.

Neutrophil elastase, a serine protease released by neutrophils during inflammation, plays a critical role in the degradation of extracellular matrix proteins. While essential for host defense, its unregulated activity can lead to significant tissue damage, implicating it in the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. This guide delves into a comparative analysis of two key inhibitors of this enzyme: the synthetic peptide chloromethylketone, this compound, and the body's natural defense, alpha-1 antitrypsin.

At a Glance: Key Differences

FeatureThis compoundAlpha-1 Antitrypsin (AAT)
Type Synthetic peptide chloromethylketoneEndogenous serine protease inhibitor (serpin)
Mechanism of Action Irreversible covalent modification of the active site histidineForms a stable, inactive complex with the protease
Primary Target Neutrophil ElastaseNeutrophil Elastase, Proteinase 3, and other serine proteases
Nature of Inhibition IrreversibleIrreversible

Efficacy Showdown: A Look at the Data

Alpha-1 antitrypsin is a potent inhibitor of neutrophil elastase, with second-order rate constants for association reported to be in the range of 1.5 x 107 M-1s-1. It also effectively inhibits proteinase 3, another neutrophil serine protease, with a rate constant of 6.0 x 106 M-1s-1.

This compound is a highly effective and specific irreversible inhibitor of neutrophil elastase. While direct, side-by-side kinetic comparisons with AAT are lacking in the literature surveyed, its potency is well-established in various experimental models.

A key in vivo study provides a direct comparison of their efficacy in a hamster model of human neutrophil elastase-induced lung hemorrhage. In this model, both this compound and alpha-1 antitrypsin were shown to inhibit hemorrhage when administered intratracheally, demonstrating their effectiveness in a physiological setting.

Table 1: In Vivo Efficacy in a Hamster Model of Lung Hemorrhage

InhibitorRoute of AdministrationOutcome
This compoundIntratrachealInhibition of hemorrhage
Alpha-1 AntitrypsinIntratrachealInhibition of hemorrhage

Unraveling the Mechanisms: How They Work

The fundamental difference between these two inhibitors lies in their mechanism of action.

This compound acts as an irreversible inhibitor by covalently modifying a critical histidine residue in the active site of neutrophil elastase. The peptide sequence (Ala-Ala-Pro-Val) mimics the natural substrate of elastase, luring the enzyme to bind. The chloromethylketone (CMK) group then forms a stable covalent bond with the active site histidine, rendering the enzyme permanently inactive.

Alpha-1 antitrypsin , a member of the serpin superfamily, employs a unique "suicide substrate" mechanism. It presents a reactive center loop to the protease as a substrate. When the protease cleaves this loop, a rapid and dramatic conformational change is triggered in the AAT molecule. This change traps the protease in a covalent complex, which is then recognized and cleared from circulation.

Experimental Corner: Protocols and Workflows

Neutrophil Elastase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound and alpha-1 antitrypsin against neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Inhibitors: this compound and Alpha-1 Antitrypsin

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the substrate in DMSO.

  • Prepare serial dilutions of the inhibitors (this compound and AAT) in the assay buffer.

  • Add a defined amount of HNE to each well of the 96-well plate, except for the blank controls.

  • Add the different concentrations of the inhibitors to the wells containing HNE and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroanilide release is proportional to the elastase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_substrate Prepare Substrate Stock add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitors Prepare Inhibitor Dilutions add_inhibitors Add Inhibitors & Incubate prep_inhibitors->add_inhibitors prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_enzyme->add_inhibitors add_inhibitors->add_substrate read_plate Measure Absorbance at 405 nm add_substrate->read_plate calculate Calculate % Inhibition & IC50 read_plate->calculate

Experimental workflow for a neutrophil elastase inhibition assay.

The Bigger Picture: Neutrophil Elastase Signaling Pathway

Uncontrolled neutrophil elastase activity has far-reaching consequences. It can degrade a wide array of proteins, leading to tissue destruction and perpetuation of the inflammatory response.

G cluster_inhibitors Inhibitors cluster_pathway Pathophysiological Cascade MeOSuc This compound NE Neutrophil Elastase MeOSuc->NE irreversibly inhibits AAT Alpha-1 Antitrypsin AAT->NE irreversibly inhibits ECM Extracellular Matrix (Elastin, Collagen) NE->ECM degrades Cytokines Pro-inflammatory Cytokines & Receptors NE->Cytokines activates TissueDamage Tissue Damage & Inflammation ECM->TissueDamage Cytokines->TissueDamage

Inhibition of the neutrophil elastase signaling pathway.

Conclusion

Both this compound and alpha-1 antitrypsin are potent inhibitors of neutrophil elastase, albeit through different mechanisms. This compound, as a synthetic and highly specific inhibitor, serves as a valuable research tool for dissecting the roles of neutrophil elastase in various physiological and pathological processes. Alpha-1 antitrypsin represents the body's primary endogenous defense against elastase-mediated damage, and its deficiency highlights the critical importance of this protease-antiprotease balance. The choice between these inhibitors for research purposes will depend on the specific experimental context, with this compound offering specificity and irreversible action, while AAT provides a more physiologically relevant model of endogenous inhibition. Further head-to-head in vitro studies are warranted to provide a more direct quantitative comparison of their inhibitory potencies.

A Comparative Guide to Elastase Inhibitors: MeOSuc-AAPV-CMK versus Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase, a powerful serine protease released by neutrophils during inflammation, plays a critical role in host defense. However, its dysregulation is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of neutrophil elastase has become a key therapeutic target. This guide provides a detailed comparison of the widely used research inhibitor, MeOSuc-AAPV-CMK, and a selection of small molecule elastase inhibitors that have been investigated for therapeutic use.

At a Glance: Key Differences

FeatureThis compoundSmall Molecule Elastase Inhibitors
Mechanism of Action Irreversible covalent modification of the active site serine.Typically reversible, competitive or non-competitive inhibition.
Selectivity Also inhibits cathepsin G and proteinase 3.[1][2]Varies; many newer compounds are highly selective for neutrophil elastase.
Primary Application Primarily a research tool for in vitro and in vivo studies to probe the function of elastase.[3][4]Therapeutic drug candidates for various inflammatory diseases.
Bioavailability Cell-permeable, but not designed for oral therapeutic use.[4]Many are designed for oral bioavailability.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50 and Ki values) of several small molecule elastase inhibitors against human neutrophil elastase (HNE). This compound is a highly potent, irreversible inhibitor; due to its mechanism of action, a traditional IC50 or Ki value is not always directly comparable to those of reversible inhibitors and is often not reported in the same context. It is best characterized by its rapid and irreversible inactivation of the enzyme.

InhibitorTypeIC50 (HNE)Ki (HNE)Reference(s)
Sivelestat (ONO-5046) Acyl-enzyme inhibitor44 nM200 nM[5]
Alvelestat (AZD9668) Reversible, competitive~12 nM9.4 nM[5]
BAY 85-8501 Reversible, competitive65 pM0.08 nM[6][7][8][9][10]
DMP-777 Reversible, competitivePotent (specific value not consistently reported)-[5][11][12]
ZD-0892 Reversible, competitive-6.7 nM[5][11]
GW311616 Reversible, competitive22 nM0.31 nM[11]
FK706 Slow-binding, competitive83 nM4.2 nM[5]
BI-1323495 Reversible3.6140 nM-[13]

Mechanism of Action and Signaling Pathways

Neutrophil elastase exerts its pathological effects through the degradation of extracellular matrix (ECM) components, such as elastin, and by perpetuating the inflammatory cascade.[14][15][16] Inhibition of this enzyme can therefore interrupt these destructive processes.

This compound, a peptide chloromethyl ketone, acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of elastase.[4] This effectively and permanently inactivates the enzyme.

Small molecule inhibitors, in contrast, typically bind reversibly to the enzyme's active site, competing with the natural substrate. Their design often focuses on achieving high selectivity for neutrophil elastase over other related proteases to minimize off-target effects.

Neutrophil_Elastase_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_neutrophil Neutrophil cluster_ecm Extracellular Matrix (ECM) cluster_inflammation Inflammatory Cascade Inflammatory_Stimuli e.g., Pathogens, Cytokines Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM Elastin, Collagen, etc. NE_Release->ECM Degrades Pro-inflammatory_Mediators Activation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) NE_Release->Pro-inflammatory_Mediators Activates ECM_Degradation ECM Degradation (Emphysema) ECM->ECM_Degradation Inflammation_Amplification Amplification of Inflammation Pro-inflammatory_Mediators->Inflammation_Amplification Inhibitors Elastase Inhibitors (this compound, Small Molecules) Inhibitors->NE_Release Inhibit

Caption: Neutrophil elastase signaling pathway in tissue injury.

Experimental Protocols

A common method for assessing the efficacy of elastase inhibitors is the fluorometric activity assay. This assay measures the cleavage of a synthetic peptide substrate that releases a fluorescent molecule upon cleavage by elastase.

Fluorometric Neutrophil Elastase Inhibition Assay

1. Materials and Reagents:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[17][18]

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10 mM CaCl2)

  • Inhibitor stock solutions (this compound and/or small molecule inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare Reagents: Dilute HNE and the fluorogenic substrate in assay buffer to their working concentrations. Prepare a serial dilution of the inhibitor to be tested.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Test wells: HNE and the test inhibitor at various concentrations.

    • Positive control wells: HNE and vehicle (solvent for the inhibitor).

    • Negative control wells (substrate blank): Assay buffer and substrate.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (the slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow_Elastase_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - HNE - Substrate - Inhibitors (Serial Dilutions) Plate_Setup Set up 96-well Plate: - Test Wells (HNE + Inhibitor) - Positive Control (HNE + Vehicle) - Negative Control (Buffer + Substrate) Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate at 37°C Plate_Setup->Pre-incubation Reaction_Start Add Fluorogenic Substrate Pre-incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Calculation Calculate Rate of Hydrolysis & Percent Inhibition Measurement->Calculation IC50_Determination Generate Dose-Response Curve & Determine IC50 Calculation->IC50_Determination

Caption: Workflow for elastase inhibitor screening assay.

Conclusion

This compound remains an invaluable tool for basic research, enabling the definitive inhibition of elastase activity to explore its physiological and pathological roles. Its irreversible nature and broader reactivity, however, make it unsuitable for therapeutic applications. Small molecule inhibitors, particularly those with high potency and selectivity like BAY 85-8501, represent the forefront of therapeutic development for elastase-driven diseases. The continued development of these targeted therapies holds significant promise for the treatment of a range of debilitating inflammatory conditions. Researchers and drug developers should select their inhibitor based on the specific needs of their study, with this compound being the choice for mechanistic studies requiring complete and irreversible enzyme knockout, and selective small molecules being the focus for translational and clinical investigations.

References

Validating MeOSuc-AAPV-CMK Specificity in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK) with alternative inhibitors, focusing on its specificity for its primary target, Human Leukocyte Elastase (HLE), and its cross-reactivity with other related proteases. Experimental data is presented to aid researchers in designing robust validation strategies for complex biological samples.

Inhibitor Specificity Profile: A Quantitative Comparison

This compound is a widely utilized irreversible inhibitor of serine proteases. While it is a potent inhibitor of Human Leukocyte Elastase (HLE), it also exhibits significant activity against Cathepsin G and Proteinase 3.[1][2][3][4][5][6] For studies requiring high selectivity, alternative inhibitors may be more suitable. The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and selected alternatives against key neutrophil serine proteases.

InhibitorTarget ProteaseIC50KiSelectivity Notes
This compound Human Leukocyte Elastase (HLE)Not Widely ReportedNot Widely ReportedAlso inhibits Cathepsin G and Proteinase 3.[1][2][3][4][5][6]
Cathepsin GNot ReportedNot Reported
Proteinase 3Not ReportedNot Reported
Sivelestat (ONO-5046) Human Leukocyte Elastase (HLE)44 nM[7]200 nM[7]Highly selective for HLE. Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM.[7]
Cathepsin G> 100 µM[7]Not Reported
Proteinase 3Not ReportedNot Reported
Alvelestat (AZD9668) Neutrophil Elastase (NE)pIC50: 7.9 nM9.4 nMA selective inhibitor of neutrophil elastase.
Cathepsin GNot ReportedNot Reported
Proteinase 3Not ReportedNot Reported
ZD-0892 Human Neutrophil ElastaseNot Reported6.7 nM[8]Selective for human neutrophil elastase over porcine pancreatic elastase (Ki: 200 nM).[8]
Cathepsin GNot ReportedNot Reported
Proteinase 3Not ReportedNot Reported

Note: IC50 and Ki values can vary depending on experimental conditions. Researchers should consider these values as a guide and perform their own validation experiments.

Key Signaling Pathways

To understand the potential biological consequences of inhibiting these proteases, it is crucial to consider their roles in various signaling pathways.

HLE_Signaling HLE Human Leukocyte Elastase (HLE) PAR1 PAR-1 HLE->PAR1 activates PKCd PKCδ HLE->PKCd activates PI3K PI3K HLE->PI3K activates NFkB NF-κB PAR1->NFkB activates Duox1 Duox1 PKCd->Duox1 Akt Akt PI3K->Akt p53 p53 NFkB->p53 activates Apoptosis Apoptosis p53->Apoptosis ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK MUC1 MUC1 Transcription ERK->MUC1 Proliferation Cell Proliferation Akt->Proliferation

Figure 1: Simplified signaling pathways involving Human Leukocyte Elastase (HLE).

CathepsinG_PR3_Signaling cluster_CatG Cathepsin G Signaling cluster_PR3 Proteinase 3 Signaling CatG Cathepsin G PAR4 PAR4 CatG->PAR4 activates Chemotaxis Chemotaxis & Intercellular Interactions CatG->Chemotaxis modulates PR3 Proteinase 3 IL1R1_MyD88 IL-1R1/MyD88 Pathway PR3->IL1R1_MyD88 activates STAT3_TNF STAT3 & TNF Pathways PR3->STAT3_TNF associated with Inflammatory_Cytokines Inflammatory Cytokine Secretion (e.g., G-CSF) IL1R1_MyD88->Inflammatory_Cytokines Vasculitis Vasculitis Pathophysiology STAT3_TNF->Vasculitis

Figure 2: Overview of signaling pathways for Cathepsin G and Proteinase 3.

Experimental Protocols for Specificity Validation

Validating the specificity of this compound in complex biological samples such as cell lysates or tissue homogenates requires a multi-pronged approach. Below are detailed protocols for key experiments.

Protease Activity Assay in Cell Lysates

This protocol describes a fluorometric assay to measure the activity of HLE, Cathepsin G, and Proteinase 3 in cell lysates and to assess the inhibitory effect of this compound.

Materials:

  • Cells of interest (e.g., neutrophils, cancer cell lines)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitor cocktail initially omitted)

  • This compound and alternative inhibitors

  • Fluorogenic substrates:

    • HLE: AAPV-AFC (or similar)

    • Cathepsin G: Suc-AAPF-pNA (or similar)

    • Proteinase 3: Boc-Ala-Ala-Nva-SBzl (or similar)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Inhibitor Treatment:

    • In a 96-well plate, add a fixed amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Add varying concentrations of this compound or an alternative inhibitor to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate at room temperature for 15-30 minutes.

  • Activity Measurement:

    • Prepare a substrate solution by diluting the specific fluorogenic substrate in Assay Buffer to the recommended concentration.

    • Add the substrate solution to each well to initiate the reaction.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each condition.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Activity_Assay_Workflow start Start cell_lysis Prepare Cell Lysate start->cell_lysis protein_quant Determine Protein Concentration cell_lysis->protein_quant inhibitor_incubation Incubate Lysate with Inhibitor protein_quant->inhibitor_incubation substrate_addition Add Fluorogenic Substrate inhibitor_incubation->substrate_addition kinetic_read Kinetic Fluorometric Reading substrate_addition->kinetic_read data_analysis Calculate IC50 kinetic_read->data_analysis end End data_analysis->end

Figure 3: Workflow for the protease activity assay.
Western Blot Analysis of Target Proteases

Western blotting can be used to confirm the presence and relative abundance of the target proteases in the biological sample and to observe any potential changes in their levels upon treatment.

Materials:

  • Cell lysate (prepared as in the activity assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for HLE, Cathepsin G, and Proteinase 3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Mix cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein levels.

Immunoprecipitation-Western Blot for Target Engagement

To confirm that this compound directly interacts with its target proteases in a complex mixture, an immunoprecipitation (IP) experiment followed by Western blotting can be performed.

Materials:

  • Cell lysate

  • Primary antibodies for HLE, Cathepsin G, or Proteinase 3

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer

  • Western blotting reagents (as listed above)

Procedure:

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads using elution buffer or by boiling in sample buffer.

    • Perform Western blot analysis on the eluted samples using an antibody that recognizes this compound (if available) or by observing a shift in the molecular weight of the target protease due to the covalent modification by the inhibitor.

By combining these experimental approaches, researchers can rigorously validate the specificity of this compound in their specific biological context and make informed decisions about its suitability for their research needs.

References

Control Experiments for MeOSuc-AAPV-CMK Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MeOSuc-AAPV-CMK, a potent irreversible inhibitor of neutrophil elastase, with alternative inhibitors. It includes detailed experimental protocols and supporting data to aid in the design and interpretation of studies involving neutrophil elastase inhibition.

Introduction to this compound and Alternatives

This compound (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a widely used, cell-permeable inhibitor of neutrophil elastase. Its mechanism of action involves the chloromethyl ketone (CMK) moiety, which forms a covalent bond with a critical histidine residue in the active site of the enzyme, leading to irreversible inhibition. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator of inflammation and tissue damage in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.

This guide compares this compound with two other notable neutrophil elastase inhibitors: Sivelestat and Alvelestat (AZD9668). Sivelestat is a competitive inhibitor, while Alvelestat is a potent, selective, and orally bioavailable inhibitor. Understanding the distinct mechanisms and potencies of these inhibitors is crucial for selecting the appropriate tool for specific research questions.

Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against human neutrophil elastase (HNE). Lower IC50 values indicate higher potency.

InhibitorTargetIC50 Value (nM)Mechanism of Action
This compound Human Neutrophil Elastase0.5 - 1.3[1]Irreversible, Covalent
Sivelestat Human Neutrophil Elastase44[1]Competitive, Reversible
Alvelestat (AZD9668) Human Neutrophil Elastase~12.6 (from pIC50 of 7.9)Reversible

Key Experimental Protocols and Control Experiments

To rigorously evaluate the efficacy and specificity of this compound treatment, a series of control experiments are essential. These controls help to validate the observed effects and rule out off-target or non-specific activities.

In Vitro Neutrophil Elastase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified neutrophil elastase.

Experimental Protocol:

  • Reagents:

    • Purified human neutrophil elastase (HNE)

    • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

    • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

    • This compound and alternative inhibitors (dissolved in DMSO)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare serial dilutions of the inhibitors in assay buffer.

    • In a 96-well microplate, add HNE to each well.

    • Add the diluted inhibitors or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

    • Calculate the rate of substrate cleavage (initial velocity) for each condition.

Control Experiments:

  • Vehicle Control: Treat HNE with the same concentration of DMSO used to dissolve the inhibitors. This control accounts for any effect of the solvent on enzyme activity.

  • No-Enzyme Control: Include wells with only the substrate and assay buffer to measure background fluorescence.

  • Positive Control: Use a well-characterized inhibitor of HNE as a positive control for inhibition.

  • Inactive Inhibitor Control: If available, use a structurally similar but inactive analog of this compound to demonstrate the specificity of the inhibition.

Western Blot for Substrate Degradation

This experiment assesses the ability of this compound to protect a known protein substrate from degradation by neutrophil elastase in a cellular context or with purified components.

Experimental Protocol:

  • Reagents:

    • Cell lysates or a purified protein substrate of neutrophil elastase (e.g., elastin, fibronectin).

    • Human neutrophil elastase.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • SDS-PAGE gels and buffers.

    • PVDF membrane.

    • Primary antibody against the substrate protein.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Pre-incubate HNE with this compound or vehicle control.

    • Add the HNE-inhibitor mixture to the protein substrate and incubate at 37°C for a defined period.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody specific for the substrate.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Control Experiments:

  • Substrate Only: Incubate the protein substrate without HNE to show its integrity over the incubation period.

  • Substrate + HNE (No Inhibitor): This shows the baseline degradation of the substrate by the enzyme.

  • Substrate + HNE + Vehicle: This controls for any effect of the inhibitor solvent.

Flow Cytometry for Neutrophil Activation

This technique can be used to assess the effect of this compound on neutrophil degranulation and the surface expression of activation markers.

Experimental Protocol:

  • Reagents:

    • Isolated human neutrophils.

    • Neutrophil stimulant (e.g., fMLP, PMA).

    • This compound.

    • Fluorescently labeled antibodies against neutrophil activation markers (e.g., CD11b, CD62L, CD63).

    • FACS buffer (e.g., PBS with 1% BSA).

  • Procedure:

    • Pre-incubate isolated neutrophils with this compound or vehicle control.

    • Stimulate the neutrophils with an agonist like fMLP or PMA.

    • Stain the cells with fluorescently labeled antibodies against surface markers.

    • Analyze the cells using a flow cytometer to quantify the expression of activation markers.

Control Experiments:

  • Unstimulated Neutrophils: This provides the baseline expression of surface markers.

  • Stimulated Neutrophils (No Inhibitor): This shows the maximal response to the stimulus.

  • Isotype Control Antibodies: Use isotype-matched control antibodies to account for non-specific antibody binding.

Cell Viability Assay

It is crucial to determine if the observed effects of this compound are due to specific enzyme inhibition rather than general cytotoxicity.

Experimental Protocol:

  • Reagents:

    • Neutrophils or other relevant cell lines.

    • This compound.

    • Cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain).

    • Culture medium.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere (if applicable).

    • Treat the cells with a range of concentrations of this compound.

    • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the desired duration.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells.

Control Experiments:

  • Untreated Cells: This represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent used for the inhibitor.

  • Positive Control for Cytotoxicity: Cells treated with a compound known to induce cell death.

Visualizing Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

G Neutrophil Elastase Signaling Pathway in Inflammation cluster_activation Neutrophil Activation cluster_effects Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates Degranulation Degranulation Neutrophil->Degranulation Neutrophil Elastase Release Neutrophil Elastase Release Degranulation->Neutrophil Elastase Release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase Release->Extracellular Matrix Degradation Cytokine & Chemokine Processing Cytokine & Chemokine Processing Neutrophil Elastase Release->Cytokine & Chemokine Processing Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Inflammation Amplification Inflammation Amplification Cytokine & Chemokine Processing->Inflammation Amplification Inflammation Amplification->Tissue Damage This compound This compound This compound->Neutrophil Elastase Release Inhibits

Caption: Neutrophil elastase signaling pathway.

G Experimental Workflow for Inhibitor Treatment Start Start Prepare Cells/Enzyme Prepare Cells/Enzyme Start->Prepare Cells/Enzyme Pre-incubate with Inhibitor Pre-incubate with This compound or Vehicle Control Prepare Cells/Enzyme->Pre-incubate with Inhibitor Stimulate/Add Substrate Stimulate/Add Substrate Pre-incubate with Inhibitor->Stimulate/Add Substrate Incubate Incubate Stimulate/Add Substrate->Incubate Endpoint Measurement Endpoint Measurement (e.g., Fluorescence, Western Blot) Incubate->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for inhibitor treatment.

G Logical Relationship of Control Experiments cluster_controls Essential Controls Main Experiment This compound Treatment Vehicle Control Vehicle Control (DMSO) Main Experiment->Vehicle Control Compares against Positive Control Positive Control (Known Inhibitor) Main Experiment->Positive Control Validates Negative Control Negative Control (No Treatment/Stimulus) Main Experiment->Negative Control Establishes Baseline Specificity Control Specificity Control (Inactive Analog) Main Experiment->Specificity Control Ensures Specificity Cytotoxicity Assay Cytotoxicity Assay Main Experiment->Cytotoxicity Assay Rules out Toxicity

Caption: Relationship of control experiments.

References

Comparative Guide to the Cross-Reactivity of MeOSuc-AAPV-CMK with other Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of protease inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethyl Ketone (MeOSuc-AAPV-CMK), a well-known irreversible inhibitor of human neutrophil elastase (HNE), with other serine proteases. To offer a comprehensive perspective, its performance is compared with two other notable HNE inhibitors, Sivelestat and Alvelestat (AZD9668).

Inhibitor Overview

This compound is a peptide-based chloromethyl ketone that acts as a potent irreversible inhibitor of HNE. Its mechanism of action involves the formation of a covalent bond with the active site histidine residue of the protease.

Sivelestat is a competitive inhibitor of neutrophil elastase and is used clinically in some regions for the treatment of acute lung injury and acute respiratory distress syndrome.

Alvelestat (AZD9668) is an oral, selective, and reversible inhibitor of neutrophil elastase that has been investigated for the treatment of inflammatory lung diseases.[1]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and its alternatives against a panel of serine proteases. The data is presented as the second-order rate constant (k_obs/[I]) for irreversible inhibitors or the inhibitory constant (Ki) and IC50 values for reversible inhibitors.

Target ProteaseThis compoundSivelestatAlvelestat (AZD9668)
Human Neutrophil Elastase (HNE) k_obs/[I] = 7.1 x 10^5 M⁻¹s⁻¹IC50 = 40 nMKi = 9.4 nM, IC50 = 12 nM[1]
Cathepsin G Data not availableData not available>600-fold selective for HNE
Proteinase 3 Data not availableData not available>600-fold selective for HNE
Chymotrypsin Data not availableData not availableData not available
Trypsin Data not availableData not availableData not available

Note: The lack of readily available, directly comparable quantitative data for all inhibitors against the full panel of proteases highlights a gap in the published literature. The selectivity of Alvelestat is noted as being over 600-fold more selective for HNE compared to other serine proteases.

Mechanism of Action: Irreversible Inhibition by Chloromethyl Ketone

The diagram below illustrates the general mechanism of irreversible inhibition of a serine protease by a peptide chloromethyl ketone inhibitor like this compound.

Mechanism of Irreversible Inhibition by this compound cluster_0 Serine Protease Active Site cluster_1 Inhibitor Ser Serine (Ser) His Histidine (His) Ser->His Proton Transfer Inhibitor This compound His->Inhibitor Nucleophilic Attack Asp Aspartate (Asp) Inhibitor->Ser Initial Binding (Non-covalent) Covalent_Adduct Stable Covalent Adduct (Inactive Enzyme) Inhibitor->Covalent_Adduct Covalent Bond Formation

Caption: Irreversible inhibition of a serine protease by this compound.

Experimental Protocols

This section details a representative experimental protocol for determining the cross-reactivity of this compound against various serine proteases. This protocol can be adapted for the evaluation of other inhibitors.

Objective: To determine the second-order rate constant of inhibition (k_obs/[I]) of this compound against a panel of serine proteases (Human Neutrophil Elastase, Cathepsin G, Proteinase 3, Chymotrypsin, and Trypsin).

Materials:

  • Enzymes: Purified human neutrophil elastase, cathepsin G, proteinase 3, bovine pancreatic chymotrypsin, and bovine pancreatic trypsin.

  • Inhibitor: this compound.

  • Substrates:

    • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (for Human Neutrophil Elastase)

    • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (for Cathepsin G and Chymotrypsin)

    • Boc-Ala-Ala-Asn-p-nitroanilide (for Proteinase 3)

    • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (for Trypsin)

  • Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO.

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of each enzyme in the assay buffer. The final concentration in the well should be determined empirically to give a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of this compound in DMSO. Generate a series of dilutions in the assay buffer to achieve a range of final inhibitor concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the assay buffer.

    • Add the desired volume of the this compound dilution (or buffer for control).

    • Add the enzyme solution to each well and incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the corresponding chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Record data every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of substrate hydrolysis) for each reaction from the linear portion of the absorbance versus time plot.

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (v_i/v_0, where v_i is the velocity in the presence of the inhibitor and v_0 is the velocity in the absence of the inhibitor) against the pre-incubation time.

    • The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations ([I]).

    • The slope of this second plot represents the second-order rate constant of inhibition (k_obs/[I]), which is a measure of the inhibitor's potency.

Adaptation for Reversible Inhibitors (Sivelestat, Alvelestat):

For reversible inhibitors, the pre-incubation step is not necessary. The inhibitor and enzyme are mixed, and the reaction is immediately initiated by the addition of the substrate. The inhibitory constant (Ki) is determined by measuring the initial velocities at various substrate and inhibitor concentrations and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.

References

A Comparative Guide to the Potency of MeOSuc-AAPV-CMK and Other Peptide Inhibitors of Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) and other key peptide and small molecule inhibitors of human neutrophil elastase (HNE). Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The development of potent and specific HNE inhibitors is a critical area of research for novel therapeutic interventions.

Data Presentation: Comparative Potency of HNE Inhibitors

The following table summarizes the in vitro potency of this compound alongside other notable HNE inhibitors, Sivelestat and Alvelestat. The data is presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values, which are key indicators of an inhibitor's efficacy. Lower values signify higher potency.

InhibitorTypeTarget(s)IC50 (nM)Ki (nM)Source(s)
This compound Peptide (Irreversible)Neutrophil Elastase, Cathepsin G, Proteinase 3Not explicitly found in direct comparisonNot explicitly found in direct comparison[1][2][3]
Sivelestat Small Molecule (Reversible)Neutrophil Elastase19 - 49Not specified
Alvelestat (AZD9668) Small Molecule (Reversible)Neutrophil Elastase~12.6 (from pIC50 of 7.9)9.4[1][2]

Note: The inhibitory values are sourced from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Irreversible Inhibition by this compound

This compound is a classic example of an irreversible inhibitor. Its mechanism of action involves the chloromethyl ketone (CMK) functional group, which acts as a "warhead." The peptide sequence (Ala-Ala-Pro-Val) guides the inhibitor to the active site of neutrophil elastase. Once positioned, the highly reactive CMK group forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad. This permanent modification of the active site renders the enzyme inactive.

MeOSuc-AAPV-CMK_Mechanism cluster_Enzyme Neutrophil Elastase Active Site His57 Histidine 57 Covalent_Bond Covalent Bond Formation His57->Covalent_Bond Nucleophilic attack Ser195 Serine 195 Inhibitor This compound Binding Non-covalent Binding Inhibitor->Binding Peptide recognition Binding->His57 Positioning of CMK group Inactive_Enzyme Inactive Enzyme Complex Covalent_Bond->Inactive_Enzyme Irreversible Inhibition

Mechanism of irreversible inhibition by this compound.

Experimental Protocols: In Vitro Neutrophil Elastase Inhibition Assay

This section outlines a detailed protocol for determining the potency of inhibitors against human neutrophil elastase using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Inhibitor Stock Solutions (e.g., this compound, Sivelestat, Alvelestat) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HNE in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (typically at or below the Km value).

    • Prepare serial dilutions of the test inhibitors in assay buffer from the stock solutions.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor solutions. For the control wells (no inhibitor), add 50 µL of assay buffer containing the same concentration of the inhibitor solvent.

    • Add 25 µL of the HNE working solution to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - HNE Solution - Substrate Solution - Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Add Inhibitor/Control to 96-well Plate Reagent_Prep->Plate_Setup Enzyme_Addition Add HNE to Wells Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement (Ex: 380nm, Em: 460nm) Reaction_Start->Measurement Data_Analysis Calculate Reaction Velocities and % Inhibition Measurement->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Workflow for in vitro HNE inhibition assay.

Signaling Pathway: Role of Neutrophil Elastase in COPD

Neutrophil elastase plays a central role in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). Chronic exposure to irritants like cigarette smoke triggers an inflammatory response in the lungs, leading to the recruitment of neutrophils. These activated neutrophils release HNE, which degrades key components of the extracellular matrix, including elastin, leading to the destruction of alveolar walls and the development of emphysema. HNE also perpetuates the inflammatory cycle by cleaving and activating pro-inflammatory cytokines and inactivating endogenous protease inhibitors. HNE inhibitors, such as this compound, Sivelestat, and Alvelestat, act to block this destructive enzymatic activity.

COPD_Signaling_Pathway Irritants Cigarette Smoke, Pollutants Inflammation Lung Inflammation Irritants->Inflammation Neutrophil_Recruitment Neutrophil Recruitment and Activation Inflammation->Neutrophil_Recruitment HNE_Release Neutrophil Elastase (HNE) Release Neutrophil_Recruitment->HNE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin) HNE_Release->ECM_Degradation degrades Inflammatory_Mediators Activation of Pro-inflammatory Cytokines HNE_Release->Inflammatory_Mediators activates Inhibitor_Inactivation Inactivation of Endogenous Inhibitors HNE_Release->Inhibitor_Inactivation inactivates Emphysema Emphysema ECM_Degradation->Emphysema Inflammatory_Mediators->Inflammation amplifies Inhibitors HNE Inhibitors (this compound, Sivelestat, Alvelestat) Inhibitors->HNE_Release inhibit

Role of Neutrophil Elastase in COPD and the action of inhibitors.

References

A Comparative Review of Neutrophil Elastase Inhibitors: Alternatives to MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available inhibitors of human neutrophil elastase (HNE), focusing on alternatives to the widely used research compound MeOSuc-AAPV-CMK. This document aims to assist researchers in selecting the most appropriate inhibitor for their specific in vitro and in vivo studies by presenting a detailed analysis of their performance, supported by experimental data.

Introduction to Neutrophil Elastase and its Inhibition

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release HNE, which plays a crucial role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated HNE activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage in various inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[2][3] Consequently, the inhibition of HNE is a significant therapeutic target.

This compound is a potent, irreversible inhibitor of HNE and has been a valuable tool in basic research.[4] However, its high reactivity and potential for off-target effects and toxicity limit its clinical applicability.[4] This has driven the development of alternative, more selective, and often reversible inhibitors with therapeutic potential. This guide focuses on three such alternatives: Sivelestat, Alvelestat (AZD9668), and BAY 85-8501.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and its alternatives against human neutrophil elastase. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these inhibitors. Lower values indicate higher potency.

InhibitorTypeIC50 (nM)Ki (nM)Selectivity Highlights
This compound Irreversible Peptide Chloromethyl Ketonekobs/[I] = 922 M-1s-1[4]-Also inhibits Cathepsin G and Proteinase 3.[5]
Sivelestat Reversible Competitive44[5]200[5]Highly specific for neutrophil elastase.[4]
Alvelestat (AZD9668) Reversible Competitive12[4][6]9.4[4][6]>600-fold more selective for neutrophil elastase over other serine proteases.[6][7]
BAY 85-8501 Reversible Competitive0.065[4]-Highly potent and selective.[4]

Experimental Protocols

In Vitro Fluorometric Neutrophil Elastase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against human neutrophil elastase using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460-500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor compounds in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the HNE solution.

    • Add 25 µL of the diluted inhibitor solutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of substrate hydrolysis (slope of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Model of LPS-Induced Acute Lung Injury in Mice

This protocol outlines a widely used animal model to evaluate the in vivo efficacy of neutrophil elastase inhibitors in a setting of acute lung injury.[8][9][10]

Animal Model:

  • Male C57BL/6 mice (8-12 weeks old) are commonly used.[8][11]

Procedure:

  • Induction of Lung Injury:

    • Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Intratracheally instill a sterile solution of lipopolysaccharide (LPS) from E. coli (typically 1-5 mg/kg body weight) in a small volume (e.g., 50 µL) of saline.[10][11] Control animals receive an equal volume of sterile saline.

  • Inhibitor Administration:

    • The neutrophil elastase inhibitor or vehicle control can be administered via various routes (e.g., intraperitoneal, intravenous, or oral) at a predetermined time point before or after LPS instillation.

  • Assessment of Lung Injury (typically 24-48 hours post-LPS):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize the mice and perform a tracheostomy.

      • Lavage the lungs with a fixed volume of sterile saline.

      • Collect the BAL fluid and determine the total and differential cell counts (neutrophils, macrophages).

      • Measure the total protein concentration in the BAL fluid as an indicator of alveolar-capillary barrier permeability.

    • Histopathology:

      • Perfuse the lungs and fix them in formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

      • Evaluate the lung sections for evidence of inflammation, edema, and tissue damage.

    • Cytokine Analysis:

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid or lung homogenates using ELISA or other immunoassays.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling in Inflammatory Lung Disease

Neutrophil elastase contributes to the pathogenesis of inflammatory lung diseases like COPD and ARDS through multiple signaling pathways. It can directly degrade extracellular matrix components and also activate pro-inflammatory signaling cascades, leading to further tissue damage and amplification of the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin) NE_Release->ECM_Degradation degrades Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) NE_Release->Cytokine_Release induces Tissue_Damage Tissue Damage & Emphysema ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Cytokine_Release->Inflammation_Amplification Inflammation_Amplification->Neutrophil_Activation Inhibitors NE Inhibitors (Sivelestat, Alvelestat, BAY 85-8501) Inhibitors->NE_Release inhibit MeOSuc This compound (Research Tool) MeOSuc->NE_Release irreversibly inhibits

Caption: Signaling pathway of neutrophil elastase in lung inflammation.

Experimental Workflow for In Vivo Testing of NE Inhibitors

The following diagram illustrates a typical workflow for evaluating the efficacy of neutrophil elastase inhibitors in a preclinical model of acute lung injury.

G Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) ALI_Induction Acute Lung Injury Induction (Intratracheal LPS) Animal_Model->ALI_Induction Inhibitor_Admin Inhibitor Administration (e.g., i.p., p.o.) ALI_Induction->Inhibitor_Admin Endpoint_Analysis Endpoint Analysis (24-48h post-LPS) Inhibitor_Admin->Endpoint_Analysis BAL_Analysis BAL Fluid Analysis (Cells, Protein) Endpoint_Analysis->BAL_Analysis Histo_Analysis Histopathology (H&E Staining) Endpoint_Analysis->Histo_Analysis Cytokine_Analysis Cytokine Profiling (ELISA) Endpoint_Analysis->Cytokine_Analysis

Caption: In vivo experimental workflow for NE inhibitor testing.

Conclusion

The landscape of neutrophil elastase inhibitors has evolved significantly, offering researchers a range of tools with distinct properties. While this compound remains a valuable reagent for in vitro studies, alternatives like Sivelestat, Alvelestat, and BAY 85-8501 provide improved selectivity and, in some cases, oral bioavailability, making them suitable for in vivo and translational research. The choice of inhibitor will ultimately depend on the specific experimental goals, whether it be potent and irreversible inhibition for biochemical assays or a selective, reversible inhibitor with a favorable pharmacokinetic profile for preclinical therapeutic studies. This guide provides a foundational comparison to aid in this selection process, empowering researchers to advance our understanding of neutrophil elastase in health and disease.

References

Justification for Using MeOSuc-AAPV-CMK Over Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neutrophil elastase inhibitor MeOSuc-AAPV-CMK with other common alternatives, offering experimental data and protocols to inform inhibitor selection for research and drug development.

Introduction to Neutrophil Elastase and its Inhibition

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon release during inflammation, it plays a crucial role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] This has made neutrophil elastase a significant therapeutic target.

This compound (N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent, irreversible inhibitor of human neutrophil elastase (HNE).[3] Its mechanism involves the chloromethyl ketone (CMK) moiety, which forms a covalent bond with a critical histidine residue in the enzyme's active site. This guide compares the in vitro efficacy, selectivity, and mechanism of action of this compound with two other widely studied neutrophil elastase inhibitors: Sivelestat and AZD9668.

Comparative Performance of Neutrophil Elastase Inhibitors

The decision to use a particular inhibitor is often based on a combination of its potency, selectivity, and the nature of the intended experiment (in vitro vs. in vivo, isolated enzyme vs. cellular models). The following tables summarize key quantitative data for this compound, Sivelestat, and AZD9668.

Table 1: In Vitro Inhibition of Human Neutrophil Elastase

InhibitorIC50 (nM)Ki (nM)Inhibition Mechanism
This compound Not explicitly defined in direct comparative studies; significantly less effective in cellular models.~13,000 (in U937 cell lysates)[4]Irreversible, covalent
Sivelestat 19 - 49[5]200[5]Competitive, reversible
AZD9668 7.9 - 12[6][7]9.4[6]Reversible

Table 2: Selectivity Profile of Neutrophil Elastase Inhibitors

InhibitorPrimary TargetOther Known TargetsSelectivity Notes
This compound Neutrophil ElastaseCathepsin G, Proteinase 3[3][8]Broad-spectrum serine protease inhibitor.
Sivelestat Neutrophil ElastaseNone reported at 100 µM[5]Highly selective for neutrophil elastase.
AZD9668 Neutrophil ElastaseMinimal off-target effects reported.[9][10]Highly selective for neutrophil elastase over other serine proteases.

Justification for Selecting this compound

While Sivelestat and AZD9668 demonstrate higher potency and selectivity for neutrophil elastase in isolated enzyme assays, this compound remains a valuable tool for specific research applications due to its distinct mechanism of action and broader reactivity.

  • Irreversible Inhibition: The covalent modification of the enzyme by this compound provides a stable and long-lasting inhibition. This is particularly advantageous in experiments where a complete and sustained knockout of elastase activity is desired, or for studying the downstream consequences of permanent enzyme inactivation.

  • Broad-Spectrum Activity: Its ability to inhibit other neutrophil-derived serine proteases like cathepsin G and proteinase 3 can be beneficial in studies aiming to understand the collective role of these proteases in inflammatory processes.

  • Established Research Tool: this compound has been extensively used in the literature, providing a wealth of historical data and established protocols for its application in various experimental models, including in vivo studies of lung injury.[11]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against purified human neutrophil elastase using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[4]

  • Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)[4]

  • Inhibitors: this compound, Sivelestat, AZD9668

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[4]

Procedure:

  • Prepare stock solutions of inhibitors in an appropriate solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add 50 µL of Assay Buffer.

  • Add 2 µL of the inhibitor solution at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add 25 µL of HNE solution (e.g., 0.5 nM final concentration) to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (e.g., 10 µM final concentration) to all wells.

  • Immediately measure the fluorescence intensity kinetically over 10-30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

Selectivity Assay against Proteinase 3 and Cathepsin G

This protocol can be adapted from the neutrophil elastase assay to determine the selectivity of inhibitors.

Materials:

  • Human Proteinase 3, purified

  • Human Cathepsin G, purified

  • Specific fluorogenic substrates for Proteinase 3 and Cathepsin G (e.g., FRET-based substrates)[12]

  • The same buffer and instrumentation as the neutrophil elastase assay can often be used, but should be optimized for each enzyme.

Procedure:

  • Follow the same general procedure as the neutrophil elastase inhibition assay.

  • Substitute neutrophil elastase with either proteinase 3 or cathepsin G.

  • Use a substrate that is specific for the respective enzyme being tested.

  • Test a range of concentrations for each inhibitor against each enzyme.

  • Calculate the IC50 values for each inhibitor against proteinase 3 and cathepsin G and compare them to the IC50 value obtained for neutrophil elastase to determine the selectivity profile.

Visualizing Mechanisms and Pathways

Enzyme Inhibition Workflow

The following diagram illustrates the general workflow for assessing enzyme inhibition in vitro.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Prepare Inhibitor Stock Solutions Plate Add Buffer, Inhibitor, and Enzyme to Plate Inhibitor->Plate Enzyme Prepare Enzyme Solution Enzyme->Plate Substrate Prepare Substrate Solution React Add Substrate to Initiate Reaction Substrate->React Incubate Incubate for Inhibitor Binding Plate->Incubate Incubate->React Measure Measure Fluorescence (Kinetic Read) React->Measure Calculate Calculate Reaction Rates Measure->Calculate Determine Determine % Inhibition and IC50 Calculate->Determine

Caption: General workflow for an in vitro enzyme inhibition assay.

Neutrophil Elastase Inflammatory Signaling Pathway

Neutrophil elastase, upon release, can trigger pro-inflammatory signaling cascades in various cell types, such as epithelial cells.

G NE Neutrophil Elastase (NE) Receptor Cell Surface Receptor (?) NE->Receptor binds PKC PKCδ Receptor->PKC activates Duox1 Duox1 PKC->Duox1 activates ROS Reactive Oxygen Species (ROS) Duox1->ROS generates TACE TACE/ADAM17 ROS->TACE activates Sp1 Sp1 Activation TACE->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 induces Inflammation Inflammation MUC1->Inflammation

Caption: Signaling pathway of NE-induced MUC1 expression.[13]

Mechanism of Irreversible Inhibition by this compound

The chloromethyl ketone moiety of this compound is key to its irreversible inhibitory action.

G Enzyme Neutrophil Elastase (Active Site: His-57) Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible binding Inhibitor This compound Inhibitor->Complex InactiveEnzyme Inactive Enzyme (Covalently Modified) Complex->InactiveEnzyme Covalent bond formation

Caption: Irreversible inhibition of neutrophil elastase by this compound.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone), a potent, irreversible inhibitor of elastase and other serine proteases. Adherence to these procedures will mitigate potential health risks and environmental contamination.

This compound is a peptide derivative containing a reactive chloromethyl ketone (CMK) moiety. This functional group is responsible for its mechanism of action, forming a covalent bond with amino acid residues in the active site of target enzymes. This reactivity also necessitates careful handling and a dedicated disposal procedure involving chemical inactivation prior to final disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C22H35ClN4O7
Molecular Weight ~503.0 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF

Disposal Procedure: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the chemical inactivation and disposal of this compound. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of Inactivation Solution

Prepare a 1 M solution of sodium hydroxide (NaOH) in water. This alkaline solution will be used to hydrolyze the peptide bonds and the reactive chloromethyl ketone group, rendering the compound inactive.

Step 2: Chemical Inactivation

  • For solid this compound waste:

    • Carefully weigh the solid waste.

    • For every 1 gram of this compound, add at least 100 mL of the 1 M NaOH solution.

    • Stir the mixture at room temperature for a minimum of 24 hours to ensure complete inactivation.

  • For this compound solutions in organic solvents (e.g., DMSO, DMF):

    • It is crucial to first remove the organic solvent. This can be achieved through evaporation in a chemical fume hood or by using a rotary evaporator.

    • Once the solvent is removed, proceed with the inactivation of the resulting residue as described for solid waste. Do not add aqueous NaOH directly to concentrated organic solvents.

Step 3: Neutralization

After the 24-hour inactivation period, the alkaline solution must be neutralized before disposal.

  • Slowly and carefully add a 1 M solution of hydrochloric acid (HCl) to the inactivation mixture while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the HCl solution until the pH is between 6.0 and 8.0.

Step 4: Final Disposal

Once neutralized, the inactivated solution can be disposed of in accordance with local, state, and federal regulations for non-hazardous aqueous chemical waste. This typically involves disposal down the sanitary sewer with copious amounts of water. However, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood inactivation_prep Prepare 1M NaOH Solution fume_hood->inactivation_prep waste_type Determine Waste Type inactivation_prep->waste_type solid_waste Solid Waste waste_type->solid_waste Solid solution_waste Solution in Organic Solvent waste_type->solution_waste Solution add_naoh Add 1M NaOH to Residue/Solid solid_waste->add_naoh remove_solvent Remove Solvent solution_waste->remove_solvent remove_solvent->add_naoh stir Stir for 24 Hours add_naoh->stir neutralize Neutralize with 1M HCl to pH 6-8 stir->neutralize check_regulations Consult Institutional EHS Regulations neutralize->check_regulations dispose Dispose as Non-Hazardous Aqueous Waste check_regulations->dispose end End dispose->end

Caption: Logical workflow for the safe disposal of this compound.

cluster_pathway Chemical Inactivation Pathway start This compound (Active Inhibitor) hydrolysis Alkaline Hydrolysis (1M NaOH, 24h) start->hydrolysis Inactivation Step products Inactive Products (Hydrolyzed Peptide Fragments & Glycolate) hydrolysis->products neutralization Neutralization (1M HCl to pH 6-8) products->neutralization final_waste Neutralized Aqueous Waste neutralization->final_waste

Caption: Signaling pathway of this compound chemical inactivation.

Essential Safety and Operational Guide for Handling MeOSuc-AAPV-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C22H35ClN4O7
Molecular Weight 502.99 g/mol
CAS Number 65144-34-5
Appearance Solid powder
Storage Temperature -20°C
Solubility Soluble in DMSO and DMF

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) from one manufacturer indicates that this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is imperative to follow standard laboratory best practices for handling chemical compounds, especially those with reactive functional groups like chloromethyl ketones. The following PPE is mandatory when handling this compound in powder form or in solution:

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.

  • Hand Protection : Chemical-resistant nitrile gloves are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection : A standard laboratory coat must be worn at all times.

  • Respiratory Protection : When handling the powder form, especially when weighing, it is crucial to work in a certified chemical fume hood to avoid inhalation of dust.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive and Log Compound storage Store at -20°C in a tightly sealed container start->storage Upon receipt ppe Don Appropriate PPE storage->ppe Before handling weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in DMSO or DMF to prepare stock solution weigh->dissolve aliquot Aliquot stock solution for single use dissolve->aliquot use Use in experiment aliquot->use waste Collect all waste (solid and liquid) in designated, labeled containers use->waste Post-experiment dispose Dispose of waste according to institutional chemical waste protocols waste->dispose end Decontaminate work surfaces dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MeOSuc-AAPV-CMK
Reactant of Route 2
Reactant of Route 2
MeOSuc-AAPV-CMK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.